molecular formula C24H28N2O5 B1140912 Benazepril CAS No. 109010-10-8

Benazepril

Cat. No.: B1140912
CAS No.: 109010-10-8
M. Wt: 424.49
Attention: For research use only. Not for human or veterinary use.
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Description

Benazepril, with the molecular formula C~24~H~28~N~2~O~5~ and a molecular weight of 424.49 g/mol, is an angiotensin-converting enzyme (ACE) inhibitor widely used in cardiovascular and renal research . As a prodrug, this compound is metabolized in the liver to its active form, benazeprilat, which competes with angiotensin I for binding to ACE . This inhibition blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and decreases the degradation of the vasodilator bradykinin . The combined effect is vasodilation, reduced blood pressure, and decreased aldosterone secretion, leading to increased sodium excretion and reduced potassium loss . The primary research applications for this compound include the study of hypertension mechanisms, investigation of cardiac remodeling in heart failure models, and exploration of renal function and proteinuria in diabetic kidney disease . Pharmacokinetic studies show that after oral administration, this compound is rapidly absorbed and hydrolyzed to Benazeprilat, which has an effective half-life of approximately 10-11 hours and is eliminated predominantly by renal excretion . Researchers should note that its action is associated with certain adverse effects in clinical use, most notably a persistent dry cough linked to accumulated bradykinin, as well as risks of hypotension, hyperkalemia, and impaired renal function in susceptible models . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
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InChI

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

XPCFTKFZXHTYIP-PMACEKPBSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
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Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O
Source PubChem
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Molecular Formula

C24H28N2O5
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DSSTOX Substance ID

DTXSID5022645
Record name Benazepril
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Molecular Weight

424.5 g/mol
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Physical Description

Solid
Record name Benazepril
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Solubility

19mg/mL, 1.05e-02 g/L
Record name Benazepril
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CAS No.

86541-75-5
Record name Benazepril
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Melting Point

148-149 °C, 148 - 149 °C
Record name Benazepril
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Record name Benazepril
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Interaction: A Technical Guide to Benazepril and the Bradykinin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interaction between the angiotensin-converting enzyme (ACE) inhibitor, benazepril, and the bradykinin signaling pathway. It elucidates the dual mechanism of action that underpins both the therapeutic efficacy and the characteristic adverse effects of this class of drugs.

Executive Summary

This compound, a prodrug converted to its active metabolite benazeprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE). While primarily prescribed for hypertension and congestive heart failure, its mechanism extends beyond the renin-angiotensin-aldosterone system (RAAS).[1][2] ACE, also known as kininase II, is the primary enzyme responsible for the degradation of the potent vasodilator, bradykinin.[3] Consequently, this compound therapy leads to a significant accumulation of bradykinin, which contributes substantially to the drug's antihypertensive effects through vasodilation. However, this same mechanism is responsible for class-specific side effects, including a persistent dry cough and, more seriously, angioedema.[4][5] Understanding this intricate relationship is critical for drug development, patient management, and the exploration of novel therapeutic strategies.

Mechanism of Action: A Tale of Two Pathways

This compound's pharmacological effects are rooted in its modulation of two interconnected enzymatic cascades: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System (KKS).

Inhibition of the Renin-Angiotensin-Aldosterone System

The primary therapeutic action of this compound is the suppression of the RAAS. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[6] Angiotensin II elevates blood pressure by directly constricting blood vessels and stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention.[2] Benazeprilat, the active form of this compound, competitively inhibits ACE, leading to decreased plasma levels of angiotensin II.[6] This results in reduced vasopressor activity, decreased aldosterone secretion, and ultimately, a lowering of systemic blood pressure.[2][6]

cluster_renin cluster_ace Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase Renin Renin ACE ACE This compound Benazeprilat This compound->ACE inhibits

This compound's action on the RAAS pathway.
Potentiation of the Bradykinin Pathway

Simultaneously, ACE (kininase II) plays a crucial role in the Kallikrein-Kinin System by degrading bradykinin into inactive metabolites.[2][3] Bradykinin is a potent vasodilator peptide produced from high-molecular-weight kininogen (HMWK) by the enzyme plasma kallikrein.[7][8] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation in plasma and tissues.[5]

Elevated bradykinin levels activate bradykinin B2 receptors on endothelial cells, stimulating the release of vasodilatory substances such as nitric oxide (NO), prostacyclin (PGI2), and endothelial-derived hyperpolarizing factor (EDHF).[9] This contributes significantly to the blood pressure-lowering effect of this compound.[2] However, this accumulation is also the primary driver of adverse effects like cough and angioedema.[10]

cluster_kallikrein cluster_ace HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin cleaves Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites degrades Vasodilation Vasodilation Bradykinin->Vasodilation Adverse_Effects Cough & Angioedema Bradykinin->Adverse_Effects Kallikrein Kallikrein ACE ACE (Kininase II) This compound Benazeprilat This compound->ACE inhibits

This compound's impact on the Bradykinin pathway.

Quantitative Data Presentation

The clinical effects of this compound are dose-dependent. The following tables summarize key quantitative data related to its pharmacokinetics and the clinical incidence of bradykinin-mediated side effects.

Pharmacokinetics of this compound and Benazeprilat

This compound is a prodrug that is almost completely metabolized in the liver to its active diacid metabolite, benazeprilat.[2]

ParameterThis compoundBenazeprilat (Active Metabolite)Reference
Tmax (Peak Plasma Time) ~1 hour1 - 2 hours (fasting), up to 4 hours (with food)[2]
Protein Binding ~96.7%~95.3%[2]
Effective Half-life 0.4 - 0.8 hours10 - 11 hours[2][11]
Elimination Predominantly renal excretionPredominantly renal excretion[2]
Incidence of Bradykinin-Mediated Adverse Effects

The accumulation of bradykinin is directly linked to specific adverse events.

Adverse EffectIncidence Rate with ACE InhibitorsNotesReference
Dry Cough 5% to 35%Persistent, nonproductive cough, presumably due to bradykinin accumulation in the respiratory tract. Resolves after discontinuation.[2][10][12]
Angioedema 0.1% to 0.7% (in Caucasians)Potentially life-threatening swelling of the face, lips, and airways. Risk is 3 to 4.6 times higher in Black patients.[9][12][13]

Experimental Protocols

Investigating the this compound-bradykinin interaction requires specific assays to measure enzyme activity and peptide concentrations.

Protocol: In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound like benazeprilat against ACE using a fluorogenic substrate.

Objective: To determine the IC50 value of an inhibitor for Angiotensin-Converting Enzyme.

Materials:

  • Purified ACE enzyme

  • ACE inhibitor (e.g., benazeprilat, captopril as a positive control)

  • Fluorogenic substrate (e.g., Abz-Gly-Phe(NO2)-Pro)

  • Assay buffer (e.g., 0.15 M Tris-HCl, pH 8.3, with 0.1 mM ZnCl2)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the ACE enzyme in assay buffer.

    • Prepare serial dilutions of the test inhibitor (benazeprilat) and a reference inhibitor (captopril) in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Procedure:

    • To each well of the microplate, add 40 µL of the inhibitor dilution (or buffer for control wells).

    • Add 40 µL of the ACE enzyme working solution to all wells except for the substrate blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation: 320 nm, Emission: 420 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Determine the percentage of ACE inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[14]

start Start prep Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep plate Plate Inhibitor & Enzyme prep->plate incubate Incubate (37°C, 15 min) plate->incubate add_sub Add Substrate & Start Reading incubate->add_sub measure Kinetic Fluorescence Measurement add_sub->measure analyze Calculate Reaction Rates & % Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Workflow for an in-vitro ACE inhibition assay.
Protocol: Measurement of Bradykinin by LC-MS/MS

Measuring bradykinin in plasma is challenging due to its very short half-life and ex vivo generation. This protocol requires meticulous sample handling.

Objective: To quantify bradykinin and its metabolites in human plasma.

Materials:

  • Blood collection tubes containing a cocktail of protease inhibitors (e.g., EDTA, and specific kininase inhibitors).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Stable isotope-labeled internal standards for bradykinin and its metabolites.

  • Solid Phase Extraction (SPE) cartridges for sample clean-up.

  • Reagents for protein precipitation (e.g., acetonitrile).

Methodology:

  • Sample Collection and Handling (Critical Step):

    • Collect blood directly into pre-chilled tubes containing a robust cocktail of protease inhibitors to prevent ex vivo degradation or formation of bradykinin.[15]

    • Immediately centrifuge at 4°C to separate plasma.

    • Instantly freeze the plasma and store at -80°C until analysis.[16]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Add internal standards to the plasma.

    • Perform protein precipitation using an organic solvent.

    • Further purify the sample using Solid Phase Extraction (SPE) to remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate bradykinin and its metabolites using a suitable HPLC column and gradient elution.

    • Detect and quantify the analytes using mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and its internal standard.[16][17]

  • Data Analysis:

    • Construct a calibration curve using known concentrations of bradykinin standards.

    • Calculate the concentration of bradykinin in the plasma samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Signaling Pathways and Relationships

Bradykinin B2 Receptor Downstream Signaling

The accumulation of bradykinin from ACE inhibition leads to enhanced activation of the B2 receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream pathways resulting in the production of vasodilators.

cluster_membrane Endothelial Cell Membrane B2R Bradykinin B2 Receptor Gq Gq Protein Activation B2R->Gq activates Bradykinin Bradykinin (Elevated) Bradykinin->B2R PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca ↑ Intracellular Ca²⁺ IP3->Ca eNOS eNOS Activation Ca->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation & Increased Permeability NO->Vasodilation

B2 receptor signaling cascade in endothelial cells.

Conclusion

The interaction between this compound and the bradykinin pathway is a classic example of a drug's multifaceted mechanism of action. The inhibition of ACE by benazeprilat creates a dual effect: the therapeutically desirable reduction of angiotensin II and the simultaneous, consequential accumulation of bradykinin. This elevation of bradykinin is not a side effect in the traditional sense but an integral part of the drug's antihypertensive efficacy, contributing to vasodilation. However, this same mechanism is inextricably linked to the potential for adverse effects, namely cough and angioedema. For researchers and drug development professionals, this dual pathway interaction underscores the importance of understanding the full spectrum of a drug's enzymatic targets and the physiological consequences of their modulation. Future research may focus on strategies to dissociate the therapeutic cardiovascular benefits of bradykinin potentiation from its adverse effects.

References

Beyond ACE: An In-depth Technical Guide to the Cellular Targets of Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets of benazepril that extend beyond its well-established role as an angiotensin-converting enzyme (ACE) inhibitor. By exploring these alternative mechanisms, this document aims to provide researchers, scientists, and drug development professionals with a deeper understanding of this compound's pleiotropic effects and to inform the development of novel therapeutic strategies.

Modulation of Intracellular Signaling Pathways

This compound has been shown to influence several key intracellular signaling pathways independent of its effects on the renin-angiotensin system. These interactions contribute to its anti-inflammatory, anti-hypertrophic, and cardioprotective properties.

Downregulation of NF-κB and TGF-β Signaling

This compound has demonstrated significant anti-inflammatory effects by downregulating the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta (TGF-β) signaling pathways. In a study on rats with left ventricular hypertrophy, this compound treatment led to a significant attenuation of protein levels of inflammatory and fibrotic markers regulated by these pathways[1][2].

Quantitative Data on this compound's Effect on NF-κB and TGF-β Pathways

ParameterModelTreatmentOutcomeReference
Protein Levels of TNF-α and VCAM-1Rats with Left Ventricular HypertrophyThis compound (1mg/kg/day for 4 weeks)Significantly attenuated[1][2]
TGF-β Gene ExpressionRats with Left Ventricular HypertrophyThis compound (1mg/kg/day for 4 weeks)Significantly attenuated[1][2]
NF-κB and Smad ActivationRats with Left Ventricular HypertrophyThis compound (1mg/kg/day for 4 weeks)Significantly attenuated[1][2]
Intracellular ROS ProductionRats with Left Ventricular HypertrophyThis compound (1mg/kg/day for 4 weeks)Significantly attenuated[1][2]

Experimental Protocol: Western Blot for NF-κB p65 and TGF-β1

A standard Western blot protocol would be employed to assess the protein expression of key components of the NF-κB and TGF-β pathways.

  • Tissue Homogenization: Left ventricular tissue from sham, hypertrophic, and this compound-treated rats is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against NF-κB p65, phospho-NF-κB p65, TGF-β1, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Signaling Pathway Diagram: this compound's Inhibition of NF-κB and TGF-β Signaling

G cluster_0 Cellular Stress (e.g., LV Hypertrophy) cluster_1 This compound ROS ROS IKK IKK ROS->IKK Activates TGF_β_activation TGF-β Activation ROS->TGF_β_activation Activates Benazepril_node This compound Benazepril_node->ROS Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF_κB IκBα->NF_κB Releases Nucleus_NF_κB Nucleus_NF_κB NF_κB->Nucleus_NF_κB Translocates to Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, VCAM-1) Nucleus_NF_κB->Inflammatory_Genes Induces Transcription Smad Smad TGF_β_activation->Smad Activates Nucleus_Smad Nucleus_Smad Smad->Nucleus_Smad Translocates to Nucleus Fibrotic_Genes Fibrotic Genes (Collagen I/III) Nucleus_Smad->Fibrotic_Genes Induces Transcription

Caption: this compound's inhibitory effect on ROS production, leading to the downregulation of NF-κB and TGF-β signaling pathways.

Activation of the PI3K/Akt Signaling Pathway

This compound has been shown to exert cardioprotective effects by activating the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival and is implicated in protecting against doxorubicin-induced cardiotoxicity.

Quantitative Data on this compound's Effect on the PI3K/Akt Pathway in H9c2 Cardiomyocytes

ParameterConditionTreatmentResultp-valueReference
Cell ViabilityDoxorubicin (2 µM)This compound (1 µM)34.2 ± 4.2% increase<0.01[3]
Apoptotic RateDoxorubicin (2 µM)This compound (1 µM)Decreased from 45.5 ± 4.82% to 25.8 ± 2.1%<0.05[3]
LDH ReleaseDoxorubicin (2 µM)This compound (1 µM)Significantly inhibited-[3]
Akt PhosphorylationDoxorubicin (2 µM)This compound (1 µM)Significantly recovered<0.05[3]

Experimental Protocol: Analysis of Akt Phosphorylation in H9c2 Cells

  • Cell Culture and Treatment: H9c2 rat embryonic cardiac myoblast cells are cultured to 80% confluence. Cells are pretreated with this compound-HCl (1 µM) for 1 hour, followed by treatment with doxorubicin (DOX; 2 µM) for 24 hours.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration is determined by BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • Bands are visualized using ECL and quantified by densitometry. The ratio of p-Akt to total Akt is calculated.

Signaling Pathway Diagram: this compound's Cardioprotective Effect via the PI3K/Akt Pathway

G cluster_0 Doxorubicin-induced Stress cluster_1 This compound Doxorubicin Doxorubicin PI3K PI3K Doxorubicin->PI3K Inhibits Apoptosis Apoptosis Doxorubicin->Apoptosis Induces Benazepril_node This compound Benazepril_node->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Akt->Apoptosis Inhibits

Caption: this compound counteracts doxorubicin-induced cardiotoxicity by activating the PI3K/Akt cell survival pathway.

Effects on Endothelial Function and Vasoactive Mediators

This compound's influence extends to the endothelium, where it modulates the production of key vasoactive substances, contributing to its antihypertensive and vasoprotective effects.

Improvement of Endothelial Function

In hypertensive patients with endothelial dysfunction, this compound has been shown to improve flow-mediated dilatation (FMD), a marker of endothelial health.

Quantitative Data on this compound's Effect on Endothelial Function

Patient GroupBaseline FMD (%)FMD after 10mg this compound (acute) (%)p-valueReference
Hypertensive with abnormal FMD (n=12)2.4 ± 2.55.08 ± 2.4< 0.05

Experimental Protocol: Flow-Mediated Dilatation (FMD) Measurement

  • Patient Preparation: Patients rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

  • Baseline Imaging: The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer. Baseline artery diameter and blood flow velocity are recorded.

  • Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to suprasystolic pressure (e.g., 50 mmHg above systolic pressure) for 5 minutes to induce ischemia.

  • Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter is continuously monitored for at least 3 minutes to record the maximum dilatation.

  • FMD Calculation: FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter during reactive hyperemia.

Modulation of Nitric Oxide and cGMP

This compound treatment has been associated with increased levels of nitric oxide (NO) metabolites (NOx) and cyclic guanosine monophosphate (cGMP) in the setting of cardiac ischemia, suggesting a role in promoting vasodilation and reducing inflammation.

Quantitative Data on this compound's Effect on NO and cGMP

ConditionTreatmentChange in NOxChange in cGMPp-valueReference
Cardiac Ischemia (Rats)This compoundSignificantly increasedSignificantly increased< 0.05[4]

Experimental Protocol: Measurement of NOx and cGMP in Cardiac Interstitial Fluid

  • Microdialysis Probe Implantation: A microdialysis probe is implanted into the left ventricular myocardium of anesthetized rats.

  • Perfusion: The probe is perfused with a physiological salt solution at a low flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after inducing myocardial ischemia and after oral administration of this compound.

  • NOx and cGMP Analysis: The concentrations of NOx (nitrite and nitrate) and cGMP in the dialysate are measured using commercially available assay kits (e.g., Griess assay for NOx and ELISA for cGMP).

Proteomic Evidence for Non-ACE Targets

A recent proteomics study on neuroblastoma cells has provided direct evidence of this compound's ability to modulate the expression of proteins unrelated to the renin-angiotensin system.

Proteins Upregulated by this compound in Neuroblastoma Cells

ProteinFunctionReference
Low-density lipoprotein-receptor-related protein 1B (LRP1B)Tumor suppressor, potential role in Alzheimer's disease
14-3-3 protein zeta/deltaRegulation of signal transduction, cell cycle, and apoptosis
CalreticulinCalcium homeostasis, protein folding

Experimental Protocol: Proteomic Analysis of this compound-Treated Cells

  • Cell Culture and Treatment: SH-SY5Y neuroblastoma cells are cultured and treated with this compound HCl.

  • Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the amino acid sequences of the peptides.

  • Protein Identification and Quantification: The MS/MS data is searched against a protein database to identify the proteins present in the sample. Label-free or label-based quantification methods are used to determine the relative abundance of proteins between control and this compound-treated samples.

  • Western Blot Validation: The differential expression of selected proteins is validated by Western blotting using specific antibodies.

Other Potential Non-ACE Cellular Targets

The following are additional cellular targets and pathways that have been implicated in the non-ACE-mediated effects of this compound, though further research is needed to fully elucidate the mechanisms and clinical significance.

  • Prostaglandin Synthesis: At higher concentrations, this compound has been shown to antagonize vasocontraction induced by prostaglandin F2 alpha[5].

  • Endothelin-Converting Enzyme (ECE): Simultaneous inhibition of ACE and ECE has an additive antihypertensive effect in normotensive rats, suggesting a potential interaction between this compound and the endothelin system[6].

Conclusion

The evidence presented in this technical guide clearly demonstrates that the cellular and molecular effects of this compound extend beyond its primary mechanism of ACE inhibition. The modulation of key signaling pathways such as NF-κB, TGF-β, and PI3K/Akt, coupled with its influence on endothelial function, vasoactive mediators, and the expression of a variety of proteins, underscores the pleiotropic nature of this drug. A comprehensive understanding of these non-ACE targets is critical for the rational design of future therapeutic strategies and for repositioning existing drugs for new indications. Further research, particularly utilizing advanced proteomic and metabolomic approaches, will undoubtedly continue to uncover the intricate molecular interactions of this compound and other ACE inhibitors, paving the way for more targeted and effective treatments for a range of cardiovascular and other diseases.

References

Modulating the Renin-Angiotensin System: A Technical Guide to the Action of Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis, and its pharmacological modulation by the angiotensin-converting enzyme (ACE) inhibitor, benazepril. We will explore the biochemical cascade of the RAS, the precise mechanism of action of this compound, its pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used to characterize its activity.

The Renin-Angiotensin System (RAS): A Detailed Overview

The Renin-Angiotensin System is a complex enzymatic cascade that plays a central role in the regulation of blood pressure, vascular resistance, and fluid and electrolyte balance.[1][2] Its activation begins in the kidneys in response to stimuli such as decreased arterial pressure, reduced sodium delivery to the distal tubules, or sympathetic nervous system stimulation.[2][3]

The classical pathway proceeds as follows:

  • Renin Release : Juxtaglomerular cells in the kidney release the enzyme renin into circulation.[1]

  • Angiotensin I Formation : Renin cleaves its substrate, angiotensinogen (a protein produced by the liver), to form the inactive decapeptide, angiotensin I.[1][3]

  • Angiotensin II Formation : As angiotensin I circulates, particularly through the lungs, Angiotensin-Converting Enzyme (ACE) cleaves two amino acids to form the highly active octapeptide, angiotensin II (Ang II).[1][3]

  • Effector Actions of Angiotensin II : Ang II is the primary effector molecule of the RAS. It binds predominantly to the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor, initiating a cascade of physiological responses.[4][5] These include potent vasoconstriction of arterioles, stimulation of aldosterone secretion from the adrenal cortex (leading to sodium and water retention), and increased vasopressin release, all of which contribute to an elevation in blood pressure.[1][5]

Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator. Therefore, ACE activity not only generates a vasoconstrictor (Ang II) but also removes a vasodilator (bradykinin).

Renin-Angiotensin System cluster_RAS Renin-Angiotensin System (RAS) Cascade Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I (Inactive Decapeptide) Angiotensinogen->AngI  cleavage Renin AngII Angiotensin II (Active Octapeptide) AngI->AngII  cleavage ACE AT1R AT1 Receptor AngII->AT1R binds & activates Effects Physiological Effects: • Vasoconstriction • Aldosterone Secretion • Sodium & Water Retention AT1R->Effects Renin Renin (from Kidney) ACE ACE (Lungs, Endothelium)

Diagram 1. The classical Renin-Angiotensin System (RAS) cascade.

This compound: Mechanism of Action

This compound is a prodrug that, upon oral administration, is metabolized, primarily in the liver, by cleavage of its ester group to form its active metabolite, benazeprilat . Benazeprilat is a potent, non-sulfhydryl ACE inhibitor.

The primary mechanism of action of benazeprilat is the competitive inhibition of ACE. This inhibition has two major consequences:

  • Decreased Angiotensin II Production : By blocking the conversion of angiotensin I to angiotensin II, benazeprilat reduces the circulating and tissue levels of Ang II. This leads to a reduction in the downstream effects of Ang II, including decreased arteriolar vasoconstriction and reduced aldosterone secretion. The latter effect mitigates sodium and water retention.

  • Increased Bradykinin Levels : By inhibiting ACE (kininase II), benazeprilat prevents the degradation of bradykinin. The resulting increase in bradykinin levels contributes to the antihypertensive effect through vasodilation.

The net effect is a reduction in total peripheral vascular resistance and a lowering of blood pressure. Notably, this compound has been shown to have an antihypertensive effect even in patients with low-renin hypertension.

Benazepril_Mechanism cluster_RAS_Modulation RAS Modulation by Benazeprilat cluster_Bradykinin Bradykinin Pathway AngI Angiotensin I ACE ACE AngI->ACE AngII Angiotensin II (Levels Decreased) ACE->AngII Inactive Inactive Peptides ACE->Inactive VasoC Vasoconstriction (Reduced) AngII->VasoC Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE INHIBITS Bradykinin Bradykinin (Vasodilator) Bradykinin->ACE degradation VasoD Vasodilation (Increased) Bradykinin->VasoD

Diagram 2. Dual mechanism of action of benazeprilat on RAS and bradykinin.

Pharmacology of this compound

Pharmacodynamics

Single or multiple doses of this compound at 10 mg or more result in at least 80% to 90% inhibition of plasma ACE activity for a minimum of 24 hours post-administration. This sustained inhibition of the pressor response to exogenous angiotensin I is a key pharmacodynamic feature.

Pharmacokinetics

This compound's pharmacokinetics are approximately dose-proportional within the 10 to 80 mg range. The key pharmacokinetic parameters for this compound and its active metabolite, benazeprilat, are summarized below.

ParameterThis compoundBenazeprilat (Active Metabolite)Reference(s)
Time to Peak (Tmax) 0.5 - 1 hour1 - 2 hours (fasting)2 - 4 hours (with food)
Effect of Food Bioavailability unaffectedTmax delayed
Metabolism Almost completely metabolized (primarily in the liver) to benazeprilat via esterase cleavage.Undergoes glucuronidation.
Serum Protein Binding ~96.7%~95.3%
Effective Half-life (t½) N/A10 - 11 hours (accumulation half-life)
Terminal Half-life (t½) N/A~17.3 hours (from a single-dose study)
Time to Steady State N/A2 - 3 days with once-daily dosing
Elimination Predominantly renal excretion (as metabolites).Predominantly renal excretion. Non-renal (biliary) excretion accounts for ~11-12%.

Clinical Efficacy Data

This compound has demonstrated efficacy in lowering blood pressure in patients with mild to moderate hypertension. Its effect is comparable to other antihypertensive agents and can be enhanced when used in combination with diuretics.

Study DesignPatient PopulationTreatment ArmsMean Blood Pressure Reduction (Systolic/Diastolic)Reference(s)
Multicenter, Randomized, Placebo-Controlled206 patients with mild to moderate hypertensionThis compound 20 mg/day-12.2 / -7.7 mm Hg
Hydrochlorothiazide 25 mg/day-13.4 / -7.5 mm Hg
Placebo(Not significantly different from lower this compound doses)
Review of Clinical TrialsPatients with mild to moderately severe hypertensionThis compound 10-20 mg/day (typical dose)Effective BP reduction, equivalent to captopril, enalapril, nifedipine, or propranolol.
Review of Clinical TrialsPatients aged 55 and over with mild to moderate hypertensionThis compoundEffective antihypertensive therapy, comparable to younger patients and well-tolerated.

Key Experimental Protocols

Characterizing the interaction of benazeprilat with the RAS involves several key experimental assays.

Protocol: In Vitro ACE Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce ACE activity by 50% (IC50). A common method utilizes a synthetic substrate, N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).

Principle : ACE cleaves FAPGG into FAP and glycyl-glycine (GG). This hydrolysis results in a decrease in absorbance at 340 nm, which is directly proportional to ACE activity.[3]

Methodology :

  • Reagent Preparation : Prepare a buffered solution (e.g., 50 mM HEPES, pH 7.5) containing the FAPGG substrate (e.g., 0.8 mM).

  • Enzyme and Inhibitor Incubation : In a microplate well or cuvette, combine a fixed concentration of ACE (e.g., from rabbit lung) with varying concentrations of the inhibitor (benazeprilat). Include control wells with no inhibitor (100% activity) and no enzyme (blank).

  • Reaction Initiation : Add the FAPGG substrate solution to all wells to start the reaction. Incubate at a constant temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes).

  • Absorbance Reading : Measure the decrease in absorbance at 340 nm using a spectrophotometer or microplate reader.[3]

  • Calculation : Calculate the percentage of ACE inhibition for each concentration of benazeprilat relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ACE_Assay_Workflow cluster_workflow Workflow: In Vitro ACE Inhibition (FAPGG) Assay prep 1. Prepare Reagents (Buffer, FAPGG Substrate) plate 2. Plate Setup • Add ACE Enzyme • Add Serial Dilutions of Benazeprilat • Add Controls (No Inhibitor, No Enzyme) prep->plate initiate 3. Initiate Reaction Add FAPGG to all wells plate->initiate incubate 4. Incubate (e.g., 37°C for 30 min) initiate->incubate read 5. Measure Absorbance (Decrease at 340 nm) incubate->read analyze 6. Data Analysis Calculate % Inhibition vs. Control Plot Dose-Response Curve Determine IC50 Value read->analyze

Diagram 3. Experimental workflow for an in vitro ACE inhibition assay.
Protocol: Measurement of Plasma Renin Activity (PRA)

PRA is quantified by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample. The generated angiotensin I is then typically measured by radioimmunoassay (RIA).

Principle : Plasma samples are incubated under conditions that inhibit the conversion of Angiotensin I to Angiotensin II (using an ACE inhibitor) and its degradation. The amount of Angiotensin I generated over time is proportional to the renin activity in the sample.[1]

Methodology :

  • Sample Collection : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at low temperature to separate plasma.

  • Incubation Setup : Divide each plasma sample into two aliquots. One is incubated at 37°C (to allow for enzymatic generation of Ang I), and the other is kept at 0-4°C (to serve as a baseline blank). The incubation is performed at an optimal pH for renin (e.g., pH 5.7-6.0) in the presence of enzyme inhibitors (e.g., EDTA, DFP) to block angiotensinases and converting enzyme.[1]

  • Angiotensin I Radioimmunoassay (RIA) :

    • Following incubation (e.g., 1-3 hours), the reaction is stopped.

    • The concentration of Angiotensin I in both the 37°C and 4°C samples is measured using a competitive RIA.

    • Known amounts of radiolabeled Ang I (e.g., ¹²⁵I-Ang I) and an Ang I-specific antibody are added to the samples.

    • The unlabeled Ang I generated in the plasma competes with the radiolabeled Ang I for antibody binding sites.

    • Antibody-bound and free Ang I are separated (e.g., using dextran-coated charcoal), and the radioactivity of the bound fraction is measured.

  • Calculation : A standard curve is generated using known concentrations of Ang I. The concentration of Ang I in the plasma samples is determined by interpolation. PRA is calculated by subtracting the baseline Ang I concentration (4°C sample) from the post-incubation concentration (37°C sample) and is expressed as ng of Ang I generated per mL of plasma per hour (ng/mL/h).

Protocol: Quantification of Angiotensin II Levels

Measuring the direct downstream product of ACE, Angiotensin II, is crucial for assessing the in vivo efficacy of this compound. This is commonly performed using ELISA or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. Enzyme-Linked Immunosorbent Assay (ELISA)

Principle : A competitive ELISA format is typically used. Ang II in the sample competes with a fixed amount of labeled (e.g., biotinylated) Ang II for binding sites on a microplate pre-coated with an Ang II-specific antibody. The signal is inversely proportional to the amount of Ang II in the sample.[4]

Methodology :

  • Sample Preparation : Collect plasma with protease inhibitors. Samples may require solid-phase extraction (e.g., using C18 cartridges) to concentrate the peptide and remove interfering plasma components.[2]

  • Assay Procedure :

    • Add standards and prepared samples to the wells of the antibody-coated microplate.

    • Add a fixed amount of biotinylated Ang II to each well and incubate.

    • Wash the plate to remove unbound components.

    • Add a streptavidin-HRP conjugate, which binds to the captured biotinylated Ang II.

    • Wash again and add a TMB substrate. The HRP enzyme converts the substrate to produce a colored product.[4]

    • Stop the reaction with an acid solution and measure the absorbance at 450 nm.

  • Calculation : The concentration of Ang II in the samples is determined by comparing their absorbance to a standard curve.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle : LC-MS/MS provides high sensitivity and specificity for quantifying peptides. The sample is first separated by high-performance liquid chromatography (HPLC), and the eluent is ionized and analyzed by a tandem mass spectrometer, which identifies and quantifies Ang II based on its specific mass-to-charge ratio and fragmentation pattern.

Methodology :

  • Sample Preparation : Similar to ELISA, plasma samples are collected with protease inhibitors and typically undergo solid-phase extraction to clean up and concentrate the sample. An internal standard (e.g., stable isotope-labeled Ang II) is added for accurate quantification.

  • LC Separation : The extracted sample is injected into an HPLC system, typically with a C18 reversed-phase column, to separate Ang II from other components.

  • MS/MS Detection : The separated components are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (corresponding to Ang II) is selected, fragmented, and a specific product ion is monitored for quantification.

  • Calculation : The amount of endogenous Ang II is quantified by comparing the signal intensity of its product ion to that of the known concentration of the co-eluting internal standard.

References

An In-depth Technical Guide to the Effects of Benazepril on Cardiac Remodeling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed examination of the molecular mechanisms through which benazepril, an angiotensin-converting enzyme (ACE) inhibitor, mitigates adverse cardiac remodeling. It synthesizes quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for key assays, and visually represents the core signaling pathways involved.

Executive Summary

Cardiac remodeling, a compensatory response to cardiac injury or stress, often leads to progressive heart failure. This compound, by inhibiting the renin-angiotensin-aldosterone system (RAAS), exerts significant cardioprotective effects that extend beyond blood pressure control. This document elucidates the intricate signaling pathways modulated by this compound, including the canonical RAAS pathway and its downstream effectors such as the Transforming Growth Factor-β (TGF-β), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. Through these mechanisms, this compound attenuates cardiac hypertrophy, fibrosis, inflammation, and apoptosis, thereby preserving cardiac function.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of cardiac remodeling, compiled from studies in animal models and human patients.

Table 2.1: Effects of this compound on Cardiac Hypertrophy and Function in Spontaneously Hypertensive Rats (SHR)

ParameterControl (SHR)This compound (10 mg/kg/day)Percent Changep-valueReference
Whole Heart Weight (g)1.45 ± 0.041.28 ± 0.03-11.7%<0.05[1]
Left Ventricle Weight (g)1.08 ± 0.030.94 ± 0.02-13.0%<0.05[1]
Total Protein Content (mg/LV)189 ± 7165 ± 5-12.7%<0.05[1]

Table 2.2: Effects of this compound on Left Ventricular Remodeling in Patients with Valvular Heart Failure

ParameterControlThis compoundp-valueReference
LVEDD (mm)60.8 ± 8.953.2 ± 6.1<0.01[2]
LVESD (mm)49.2 ± 7.244.5 ± 6.9<0.01[2]
LVFS (%)20.1 ± 4.924.2 ± 5.4<0.01[2]

LVEDD: Left Ventricular End-Diastolic Diameter; LVESD: Left Ventricular End-Systolic Diameter; LVFS: Left Ventricular Fractional Shortening.

Table 2.3: Effects of this compound on Myocardial Fibrosis and Related Gene Expression in a Rat Model of Left Ventricular Hypertrophy

ParameterLV HypertrophyLV Hypertrophy + this compound (1 mg/kg)Reference
Collagen Type I (protein level)Significantly IncreasedSignificantly Attenuated[3]
Collagen Type III (protein level)Significantly IncreasedSignificantly Attenuated[3]
TGF-β (gene expression)Significantly IncreasedSignificantly Attenuated[3]

Table 2.4: Effects of this compound on Apoptosis and PI3K/Akt Signaling in Doxorubicin-Treated H9c2 Cardiomyocytes

ParameterDoxorubicin (2 µM)Doxorubicin + this compound (1 µM)p-valueReference
Apoptotic Rate (%)45.5 ± 4.8225.8 ± 2.1<0.05[4]
Phospho-Akt/Total Akt RatioSignificantly ReducedSignificantly Recovered<0.05[4]

Core Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of Angiotensin-Converting Enzyme (ACE), which has profound downstream effects on multiple signaling cascades integral to cardiac remodeling.

The Renin-Angiotensin-Aldosterone System (RAAS)

This compound directly inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor and pro-remodeling molecule, angiotensin II (Ang II). This action is central to its therapeutic effects.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE This compound This compound This compound->ACE AT1R AT1 Receptor AngII->AT1R Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis, Inflammation) AT1R->Remodeling

Caption: this compound inhibits ACE, blocking Angiotensin II production and subsequent cardiac remodeling.

The TGF-β/Smad Signaling Pathway

Ang II is a known inducer of TGF-β1, a key profibrotic cytokine. This compound, by reducing Ang II levels, downregulates the TGF-β/Smad pathway, leading to decreased synthesis of extracellular matrix proteins like collagen, thereby mitigating cardiac fibrosis.[3]

TGF_Beta_Pathway AngII Angiotensin II TGF_beta TGF-β1 AngII->TGF_beta TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad_p p-Smad2/3 TGF_beta_R->Smad_p phosphorylates Smad Smad2/3 Smad->Smad_p Complex Smad Complex Smad_p->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene_Tx Gene Transcription (Collagen I, Collagen III) Nucleus->Gene_Tx Fibrosis Cardiac Fibrosis Gene_Tx->Fibrosis This compound This compound This compound->AngII inhibits

Caption: this compound indirectly inhibits the pro-fibrotic TGF-β/Smad pathway by reducing Angiotensin II.

The NF-κB Signaling Pathway

This compound has been shown to possess anti-inflammatory properties by down-regulating the NF-κB signaling pathway.[3] This is likely mediated through the reduction of Ang II-induced reactive oxygen species (ROS), which are potent activators of NF-κB.

NFkB_Pathway AngII Angiotensin II ROS ROS AngII->ROS IKK IKK Complex ROS->IKK p_IkB p-IκB IKK->p_IkB phosphorylates IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases NFkB_IkB->p_IkB Proteasome Proteasome p_IkB->Proteasome degradation Inflam_Genes Inflammatory Genes (TNF-α, VCAM-1) Nucleus->Inflam_Genes This compound This compound This compound->AngII inhibits

Caption: this compound attenuates the pro-inflammatory NF-κB pathway, partly via ROS reduction.

The PI3K/Akt Signaling Pathway

This compound can protect cardiomyocytes from apoptosis by activating the pro-survival PI3K/Akt signaling pathway. Studies have shown that this compound can counteract doxorubicin-induced reduction in Akt phosphorylation, thereby promoting cell survival.[4]

PI3K_Akt_Pathway This compound This compound Receptor Growth Factor Receptor (e.g., IGF-1R) This compound->Receptor activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 p_Akt p-Akt PDK1->p_Akt phosphorylates Akt Akt Akt->p_Akt Apoptosis Apoptosis p_Akt->Apoptosis Cell_Survival Cell Survival p_Akt->Cell_Survival

Caption: this compound promotes cardiomyocyte survival by activating the pro-survival PI3K/Akt pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on cardiac remodeling.

Animal Model: Aortic Coarctation-Induced Left Ventricular Hypertrophy in Rats
  • Objective: To induce pressure-overload cardiac hypertrophy to study the effects of this compound.

  • Procedure:

    • Animal Preparation: Male Wistar rats (200-250g) are anesthetized (e.g., ketamine/xylazine cocktail, intraperitoneally).

    • Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A metallic clip with a specific internal diameter (e.g., 0.6 mm) is placed on the ascending aorta between the brachiocephalic trunk and the left common carotid artery to create a constriction.[5] Sham-operated animals undergo the same procedure without the clip placement.

    • Post-operative Care: Animals are monitored during recovery and receive appropriate analgesics.

    • Treatment: this compound (e.g., 1 mg/kg) or vehicle is administered daily by oral gavage for a specified period (e.g., 4 weeks), starting at a designated time post-surgery.[3]

    • Endpoint Analysis: At the end of the treatment period, hearts are harvested for morphological, histological, and molecular analyses.

Western Blotting for PI3K/Akt Pathway Proteins
  • Objective: To quantify the expression and phosphorylation status of Akt in cardiomyocyte cell lysates.

  • Procedure:

    • Cell Culture and Treatment: H9c2 rat embryonic cardiac myoblasts are cultured under standard conditions. Cells are pretreated with this compound hydrochloride (e.g., 1 µM) for 1 hour, followed by treatment with an inducing agent like doxorubicin (e.g., 2 µM) for 24 hours.[4]

    • Protein Extraction: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against total Akt and phosphorylated Akt (e.g., p-Akt Ser473).

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the ratio of phosphorylated protein to total protein.

Gelatin Zymography for MMP-2 and MMP-9 Activity
  • Objective: To assess the enzymatic activity of matrix metalloproteinases (MMPs) in cardiac tissue.

  • Procedure:

    • Sample Preparation: Cardiac tissue is homogenized in an extraction buffer. Protein concentration is determined.

    • Electrophoresis: Protein samples (e.g., 20 µg) are loaded onto a non-reducing SDS-polyacrylamide gel copolymerized with gelatin (e.g., 1 mg/mL).

    • Renaturation and Development: After electrophoresis, the gel is washed in a buffer containing a non-ionic detergent (e.g., 2.5% Triton X-100) to remove SDS and allow enzyme renaturation. The gel is then incubated overnight at 37°C in a developing buffer containing CaCl2 and ZnCl2, which are necessary for MMP activity.

    • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weights of the bands correspond to pro- and active forms of MMP-2 and MMP-9.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation
  • Objective: To detect the DNA-binding activity of NF-κB in nuclear extracts from cardiac tissue, indicating its activation.

  • Procedure:

    • Nuclear Extract Preparation: Nuclear proteins are isolated from cardiac tissue or cells using a specialized extraction kit or protocol that ensures separation from cytosolic components.

    • Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding sequence is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

    • Binding Reaction: The labeled probe is incubated with the nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific protein binding.

    • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

    • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane for chemiluminescent detection (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex. The specificity of the binding is confirmed by competition with an unlabeled consensus oligonucleotide.

Conclusion

This compound's efficacy in mitigating adverse cardiac remodeling is a multifactorial process orchestrated through its primary inhibition of the renin-angiotensin-aldosterone system. This foundational action cascades into the modulation of critical downstream signaling pathways, including the TGF-β/Smad, NF-κB, and PI3K/Akt pathways. The collective impact of these molecular effects is a significant reduction in cardiac hypertrophy, fibrosis, inflammation, and apoptosis. The quantitative data and experimental models presented in this guide provide a robust framework for understanding and further investigating the cardioprotective mechanisms of this compound, offering valuable insights for the development of novel therapeutic strategies for heart failure.

References

The Molecular Basis of Benazepril's Antihypertensive Effect: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antihypertensive efficacy of benazepril. It details the core signaling pathways, presents key quantitative data from pharmacokinetic and pharmacodynamic studies, and outlines the experimental protocols used to characterize this widely prescribed angiotensin-converting enzyme (ACE) inhibitor.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

This compound is a prodrug that, upon oral administration, undergoes rapid absorption and subsequent hydrolysis, primarily in the liver, to form its active metabolite, benazeprilat .[1][2][3] Benazeprilat is a potent, non-sulfhydryl inhibitor of angiotensin-converting enzyme (ACE).[4] The antihypertensive effect of this compound is primarily mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1]

The key molecular interaction involves benazeprilat competitively binding to the active site of ACE, preventing it from catalyzing the conversion of the decapeptide angiotensin I to the octapeptide angiotensin II.[2] Angiotensin II is the principal effector molecule of the RAAS, exerting powerful physiological effects:

  • Potent Vasoconstriction: Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, leading to their contraction and a subsequent increase in systemic vascular resistance and blood pressure.[5][4]

  • Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, a hormone that promotes the reabsorption of sodium and water in the renal tubules, thereby increasing blood volume and pressure.[5][4]

By inhibiting ACE, benazeprilat leads to:

  • Decreased Plasma Angiotensin II Levels: This results in vasodilation (relaxation of blood vessels) and a reduction in total peripheral resistance.[2]

  • Reduced Aldosterone Secretion: This leads to decreased sodium and water retention, contributing to a reduction in blood volume.[2][5]

The net result of these actions is a sustained reduction in both systolic and diastolic blood pressure.[4] While the primary mechanism is the suppression of the RAAS, this compound has also been shown to have an antihypertensive effect in patients with low-renin hypertension.[4] Additionally, ACE (also known as kininase II) is responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of this enzyme may lead to increased bradykinin levels, which could further contribute to the blood pressure-lowering effect, although the precise role remains to be fully elucidated.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The efficacy and dosing regimen of this compound are informed by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.

Pharmacokinetic Parameters

This compound is rapidly absorbed and converted to benazeprilat. The following tables summarize key pharmacokinetic parameters in adult humans.

ParameterThis compound (Prodrug)Benazeprilat (Active Metabolite)Source(s)
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.0 hours1.0 - 2.0 hours (fasting) 2.0 - 4.0 hours (with food)[1][3]
Protein Binding ~96.7%~95.3%[1][2][3]
Effective Half-life (accumulation) N/A10 - 11 hours[1][3]
Elimination Primarily metabolizedPredominantly renal excretion[1][2]
Bioavailability (oral) At least 37%Not directly applicable[2][3]

Table 1: Pharmacokinetic Profile of this compound and Benazeprilat.

Pharmacodynamic Parameters

The pharmacodynamic effect is characterized by potent and sustained ACE inhibition, leading to clinically significant blood pressure reduction.

ParameterValueConditionsSource(s)
Plasma ACE Inhibition ≥80% - 90%Single or multiple doses of ≥10 mg[4]
Duration of ACE Inhibition At least 24 hoursDoses of ≥10 mg[4]
Peak Blood Pressure Reduction Occurs 2-4 hours post-doseSingle-dose studies[4]
Trough Blood Pressure Reduction (Systolic) 6 - 12 mmHgOnce-daily doses (20-80 mg)[4]
Trough Blood Pressure Reduction (Diastolic) 4 - 7 mmHgOnce-daily doses (20-80 mg)[4]
IC50 (Benazeprilat) ~4.3 mmol/LIn vitro, feline plasma[6]

Table 2: Pharmacodynamic Profile of this compound. (Note: IC50 value is from a study in cats and serves to quantify the high affinity of benazeprilat for ACE).

Experimental Protocols

The characterization of this compound's molecular activity relies on standardized in vitro and in vivo experimental models.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against ACE. The assay is based on the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) to produce hippuric acid (HA).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL) substrate

  • Benazeprilat (or other test inhibitor)

  • Sodium borate buffer (100 mM, pH 8.3) with 300 mM NaCl

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • UV/Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of ACE (e.g., 100 mU/mL) in the sodium borate buffer.

    • Prepare a stock solution of HHL (e.g., 5 mM) in the sodium borate buffer.

    • Prepare a series of dilutions of benazeprilat in the buffer to test a range of concentrations. A positive control (e.g., captopril) and a negative control (buffer only) should be included.

  • Enzyme-Inhibitor Pre-incubation:

    • In a microcentrifuge tube, add 20 µL of ACE solution (100 mU/mL) to 40 µL of the benazeprilat dilution (or control).

    • Incubate the mixture at 37°C for 5-10 minutes.[7]

  • Enzymatic Reaction:

    • Initiate the reaction by adding 100 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[7][8]

  • Reaction Termination:

    • Stop the reaction by adding 250 µL of 1 M HCl.[9]

  • Extraction of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to the tube, vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to separate the phases.

  • Quantification:

    • Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness (e.g., at room temperature or under a gentle stream of nitrogen).

    • Re-dissolve the dried hippuric acid in 1.0-3.0 mL of distilled water or buffer.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.[8]

  • Calculation:

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Antihypertensive Effect Assessment in Spontaneously Hypertensive Rats (SHR)

The SHR model is a widely used preclinical model for essential hypertension. This protocol outlines the direct measurement of blood pressure.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Anesthetic (e.g., ketamine/diazepam combination)

  • Polyethylene catheters

  • Pressure transducer and data acquisition system

  • This compound solution for oral gavage

Procedure:

  • Surgical Instrumentation:

    • Anesthetize the SHR according to approved institutional animal care protocols.

    • Surgically implant a polyethylene catheter into the abdominal aorta via the femoral artery for direct blood pressure measurement.[10]

    • Exteriorize the catheter at the back of the neck to allow for connection to the recording equipment while the animal is conscious and freely moving.

    • Allow the animal to recover from surgery for at least 3 days.[10]

  • Baseline Blood Pressure Recording:

    • Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

    • Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a defined period (e.g., 24 hours) in the conscious, unrestrained rat to establish a stable baseline.

  • Drug Administration:

    • Administer a single dose of this compound (or vehicle control) via oral gavage at a clinically relevant dose.

  • Post-Dose Blood Pressure Monitoring:

    • Continuously record SBP, DBP, and HR for at least 24 hours following drug administration.[10]

  • Data Analysis:

    • Analyze the data to determine the time to onset of the antihypertensive effect, the time to peak effect, the magnitude of blood pressure reduction (in mmHg), and the duration of action.

    • Compare the results from the this compound-treated group to the vehicle-treated control group using appropriate statistical methods.

Visualizations: Pathways and Workflows

Signaling Pathway: RAAS Inhibition by Benazeprilat

RAAS_Inhibition cluster_System Systemic Circulation & Tissues cluster_Kidney Kidney cluster_Adrenal Adrenal Cortex cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (Inactive Decapeptide) Angiotensinogen->Angiotensin_I  cleavage by Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II (Active Octapeptide) Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE->Angiotensin_II converts Renin Renin Low_BP Low Blood Pressure/ Low Na+ Low_BP->Renin stimulates Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE INHIBITS

Caption: Mechanism of RAAS inhibition by benazeprilat.

Experimental Workflow: In Vitro ACE Inhibition Assay

ACE_Assay_Workflow start Start prep Prepare Reagents: - ACE Enzyme - HHL Substrate - Benazeprilat Dilutions start->prep pre_incubate Pre-incubate ACE with Benazeprilat (37°C, 10 min) prep->pre_incubate reaction Add HHL Substrate to Initiate Reaction (37°C, 30-60 min) pre_incubate->reaction stop Stop Reaction (add 1 M HCl) reaction->stop extract Extract Hippuric Acid (Ethyl Acetate) stop->extract centrifuge Centrifuge to Separate Phases extract->centrifuge quantify Evaporate Solvent & Measure Absorbance of Hippuric Acid (228 nm) centrifuge->quantify calculate Calculate % Inhibition and Determine IC50 quantify->calculate end End calculate->end

Caption: Workflow for determining ACE inhibitory activity in vitro.

Logical Relationship: From Drug to Antihypertensive Effect

Logical_Flow cluster_drug Pharmacokinetics cluster_molecular Molecular Interaction cluster_physio Physiological Response Benazepril_Admin Oral Administration of this compound (Prodrug) Hydrolysis Hepatic Hydrolysis Benazepril_Admin->Hydrolysis Benazeprilat_Systemic Systemic Benazeprilat (Active Drug) Hydrolysis->Benazeprilat_Systemic ACE_Inhibition Inhibition of ACE Benazeprilat_Systemic->ACE_Inhibition causes AngII_Decrease Decreased Angiotensin II ACE_Inhibition->AngII_Decrease leads to Aldo_Decrease Decreased Aldosterone AngII_Decrease->Aldo_Decrease results in Vasodilation Vasodilation AngII_Decrease->Vasodilation results in Na_Excretion Increased Na+/H2O Excretion Aldo_Decrease->Na_Excretion results in BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Na_Excretion->BP_Reduction

Caption: Causal chain from this compound intake to blood pressure reduction.

References

Benazepril's Role in Endothelial Function and Nitric Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, on endothelial function and nitric oxide (NO) bioavailability. Endothelial dysfunction is a critical initiating event in the pathogenesis of various cardiovascular diseases. This compound, beyond its primary antihypertensive action, exerts significant pleiotropic effects on the vascular endothelium. This document elucidates the dual mechanism of this compound: the inhibition of angiotensin II-mediated endothelial dysfunction and the potentiation of bradykinin-induced nitric oxide production. Detailed signaling pathways, quantitative data from clinical and preclinical studies, and comprehensive experimental protocols are presented to offer a thorough resource for researchers and professionals in cardiovascular drug development.

Introduction: Endothelial Dysfunction and the Renin-Angiotensin System

The vascular endothelium is a dynamic paracrine and endocrine organ that plays a pivotal role in maintaining cardiovascular homeostasis. A healthy endothelium regulates vascular tone, inflammation, and coagulation primarily through the synthesis and release of nitric oxide (NO). Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of hypertension, atherosclerosis, and diabetes, and serves as an independent predictor of cardiovascular events.[1][2]

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular function.[3] The primary effector of the RAS, angiotensin II (Ang II), is a potent vasoconstrictor and promotes inflammation, oxidative stress, and fibrosis within the vasculature.[4][5] Angiotensin-converting enzyme (ACE) is a key enzyme in the RAS, responsible for the conversion of the inactive angiotensin I to the highly active Ang II.[6] ACE is identical to kininase II, an enzyme that degrades the vasodilator peptide bradykinin.[6]

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[6] Benazeprilat is a potent, non-sulfhydryl ACE inhibitor that effectively lowers blood pressure and confers cardiovascular protection.[6] A significant component of its protective effect is attributed to its ability to restore and improve endothelial function.

Mechanism of Action: A Two-Pronged Approach

This compound's beneficial effects on the endothelium are twofold: it mitigates the detrimental effects of Ang II and enhances the protective actions of bradykinin.

Inhibition of Angiotensin II-Mediated Endothelial Dysfunction

Ang II, by binding to its type 1 receptor (AT1R) on endothelial and vascular smooth muscle cells, triggers a cascade of signaling events that lead to endothelial dysfunction. This compound, by inhibiting ACE, reduces the circulating and tissue levels of Ang II, thereby attenuating these pathological processes.[3]

Signaling Pathway of Angiotensin II-Induced Vasoconstriction and Endothelial Dysfunction:

Ang II binding to the AT1R, a Gq-protein coupled receptor, initiates a signaling cascade that results in vasoconstriction and increased production of reactive oxygen species (ROS).[4][5]

Angiotensin_II_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Gq Gq protein AT1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER releases Ca²⁺ PKC PKC DAG->PKC Ca2_inc ↑ [Ca²⁺]i Ca2_inc_VSMC ↑ [Ca²⁺]i Ca2_inc->Ca2_inc_VSMC leads to NADPH_Ox NADPH Oxidase (Nox) PKC->NADPH_Ox activates O2_sup O₂⁻ (Superoxide) NADPH_Ox->O2_sup produces eNOS_uncoupling eNOS Uncoupling O2_sup->eNOS_uncoupling promotes NO_dec ↓ Nitric Oxide eNOS_uncoupling->NO_dec Vasoconstriction Vasoconstriction NO_dec->Vasoconstriction promotes Ca2_inc_VSMC->Vasoconstriction

Angiotensin II Signaling Pathway Leading to Vasoconstriction.

This compound, by reducing Angiotensin II levels, mitigates these downstream effects, leading to reduced oxidative stress and improved endothelial function.

Potentiation of Bradykinin-Mediated Vasodilation

Bradykinin is a potent vasodilator that acts on the endothelium to stimulate the production of NO.[2] ACE (kininase II) is the primary enzyme responsible for the degradation of bradykinin. By inhibiting ACE, this compound increases the local concentration and half-life of bradykinin, thereby amplifying its beneficial effects on the endothelium.[6]

Signaling Pathway of Bradykinin-Induced Nitric Oxide Production:

Bradykinin binds to its B2 receptor on endothelial cells, initiating a signaling cascade that leads to the activation of endothelial nitric oxide synthase (eNOS) and the production of NO.[7]

Bradykinin_Pathway cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Gq Gq protein B2R->Gq PLC PLC Gq->PLC PI3K PI3K Gq->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER releases Ca²⁺ Ca2_inc ↑ [Ca²⁺]i Calmodulin Calmodulin Ca2_inc->Calmodulin activates eNOS eNOS Calmodulin->eNOS activates NO Nitric Oxide eNOS->NO produces L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC activates Akt Akt PI3K->Akt activates Akt->eNOS phosphorylates (activates) cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to

Bradykinin Signaling Pathway Leading to Vasodilation.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from clinical and preclinical studies investigating the effects of this compound on endothelial function and related biomarkers.

Table 1: Clinical Studies on this compound and Endothelial Function
StudyPatient PopulationInterventionDurationKey FindingsReference
Nagy et al. (1998)21 previously untreated hypertensive patients10 mg this compound daily1 monthIn patients with baseline FMD <5%, a single 10 mg dose significantly improved FMD from 2.4% ± 2.5% to 5.08% ± 2.4% (P < 0.05).[8]
Multicenter Study (1991)206 patients with mild to moderate hypertension20 mg this compound daily4 weeksThis compound (20 mg) lowered blood pressure by -12.2/-7.7 mm Hg.[9]
Multicenter Study (1992)26 patients with chronic congestive heart failureSingle dose of 2 or 5 mg this compound24 hoursSignificant decrease in systemic vascular resistance (27.1% to 32.0%) and a 67.8% ± 6.4% fall in ACE activity.[3]
Asmar et al. (1998)16,987 patients with mild to moderate hypertension10 mg this compound daily (with HCTZ if needed)8 weeksMean sitting DBP decreased from 100.5 ± 5.5 mmHg to 82.5 ± 6.5 mmHg.[10]
Table 2: Preclinical Studies on this compound and Endothelial Function/Oxidative Stress
StudyModelInterventionKey FindingsReference
Liu et al. (2009)Spontaneously hypertensive rats (SHR)10 mg/kg/day this compound for 12 weeksReduced upregulation of NADPH oxidase p47phox, ROS generation, and NF-κB p65 expression in the kidney.[11]
Nazmi et al. (2016)Doxorubicin-induced cardiotoxicity in H9c2 cells1 µM this compound pretreatmentSignificantly enhanced cardiac CAT, SOD, and GSH-Px activity levels and significantly decreased MDA levels (P<0.01).[12]
Kramer et al. (2006)Rats with induced myocardial ischemiaOral this compoundSignificantly increased nitric oxide metabolite (NOx) levels (P < 0.05) and cGMP levels (P < 0.05).[13]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effects on endothelial function.

Measurement of Flow-Mediated Dilation (FMD) in Humans

Objective: To non-invasively assess endothelium-dependent vasodilation.

Principle: Reactive hyperemia, induced by temporary limb ischemia, causes a shear stress-mediated release of NO from the endothelium, leading to vasodilation of the brachial artery. The extent of this dilation is a measure of endothelial function.

Protocol:

  • Patient Preparation: Patients should fast for at least 8-12 hours and refrain from smoking, caffeine, and vigorous exercise for 24 hours prior to the measurement. All vasoactive medications should be withheld for at least 4 half-lives.

  • Positioning: The patient lies supine in a quiet, temperature-controlled room for at least 10 minutes before the first scan. The arm is extended and supported in a comfortable position.

  • Baseline Imaging: A high-resolution ultrasound system with a linear array transducer (≥7.5 MHz) is used to image the brachial artery in a longitudinal plane, 2-15 cm above the antecubital fossa. The transducer position is optimized to obtain clear images of the anterior and posterior walls of the artery.

  • Baseline Diameter Measurement: Once a clear and stable image is obtained, the diameter of the brachial artery is measured at end-diastole for at least 1 minute to establish a baseline.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery. The cuff is inflated to a suprasystolic pressure (at least 50 mmHg above systolic blood pressure) for 5 minutes.

  • Post-Occlusion Imaging: The cuff is rapidly deflated. Continuous recording of the brachial artery diameter and blood flow velocity (using pulsed-wave Doppler) begins at least 30 seconds before cuff deflation and continues for at least 3 minutes after deflation.

  • Data Analysis: FMD is calculated as the maximum percentage change in artery diameter from the baseline measurement.

    • FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

  • Endothelium-Independent Vasodilation (Optional): After a 15-minute rest period to allow the vessel to return to baseline, a sublingual dose of nitroglycerin (e.g., 400 µg) can be administered to assess endothelium-independent vasodilation. The brachial artery diameter is then measured for an additional 10 minutes.

FMD_Workflow start Start prep Patient Preparation (Fasting, Rest) start->prep position Patient Positioning (Supine, Arm Extended) prep->position baseline_img Baseline Brachial Artery Imaging (High-Resolution Ultrasound) position->baseline_img occlusion Induce Ischemia (Cuff Inflation on Forearm for 5 min) baseline_img->occlusion post_occlusion_img Post-Occlusion Imaging (Continuous Recording) occlusion->post_occlusion_img analysis Data Analysis (Calculate FMD%) post_occlusion_img->analysis end End analysis->end

Experimental Workflow for Flow-Mediated Dilation (FMD).
In Vitro Measurement of Nitric Oxide Production (Griess Assay)

Objective: To quantify nitrite (a stable metabolite of NO) in cell culture supernatants.

Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.

Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate growth medium.

  • Treatment: Cells are washed and incubated with serum-free medium containing benazeprilat at various concentrations for a specified duration (e.g., 24 hours). A positive control (e.g., bradykinin) and a negative control (vehicle) should be included.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reagent Preparation: The Griess reagent is typically a two-part solution:

    • Solution A: Sulfanilamide in an acidic solution.

    • Solution B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water. These solutions are mixed in equal volumes immediately before use.

  • Assay Procedure:

    • A standard curve is prepared using known concentrations of sodium nitrite.

    • An equal volume of the Griess reagent is added to each sample and standard in a 96-well plate.

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

  • Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The nitrite concentration in the samples is determined by comparing their absorbance to the standard curve.

Western Blot for eNOS Phosphorylation

Objective: To determine the phosphorylation status of eNOS at specific activating (e.g., Ser1177) or inhibitory sites.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for total eNOS and phosphorylated eNOS.

Protocol:

  • Cell Lysis: Endothelial cells treated with benazeprilat are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-eNOS (e.g., anti-phospho-eNOS Ser1177) or total eNOS.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated eNOS to total eNOS is calculated to determine the relative level of eNOS activation.

Measurement of Superoxide Dismutase (SOD) and Malondialdehyde (MDA) Levels

Objective: To assess the effect of this compound on oxidative stress.

Principle: SOD activity is measured by its ability to inhibit the reduction of a chromogenic substrate by superoxide radicals. MDA, a marker of lipid peroxidation, is measured by its reaction with thiobarbituric acid (TBA) to form a colored product.

Protocol (using commercial kits):

  • Sample Preparation: Endothelial cells are treated with benazeprilat, and cell lysates are prepared.

  • SOD Activity Assay:

    • A standard curve is prepared using a known SOD standard.

    • Cell lysates are added to a microplate well containing the reaction mixture provided in the kit.

    • The reaction is initiated, and the change in absorbance is measured over time using a microplate reader.

    • SOD activity is calculated based on the inhibition of the reaction rate and normalized to the protein concentration.

  • MDA Assay:

    • A standard curve is prepared using an MDA standard.

    • Cell lysates are mixed with the TBA reagent and incubated at high temperature (e.g., 95°C) for a specified time.

    • After cooling, the absorbance of the resulting colored product is measured at a specific wavelength (typically around 532 nm).

    • The MDA concentration is determined from the standard curve and normalized to the protein concentration.

Conclusion

This compound's role in improving endothelial function extends beyond its blood pressure-lowering effect. By dually inhibiting the detrimental Angiotensin II pathway and potentiating the beneficial Bradykinin-nitric oxide axis, this compound directly targets the pathophysiology of endothelial dysfunction. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community engaged in cardiovascular research and drug development. Further investigation into the specific molecular interactions of benazeprilat within these signaling cascades will continue to refine our understanding and may unveil novel therapeutic targets for the prevention and treatment of cardiovascular diseases.

References

Preclinical Investigation of Benazepril's Anti-Inflammatory Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the anti-inflammatory properties of benazepril, an angiotensin-converting enzyme (ACE) inhibitor. Beyond its well-established role in managing hypertension, emerging research indicates that this compound exerts significant anti-inflammatory effects through various mechanisms, positioning it as a potential therapeutic agent for inflammatory conditions. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for relevant in vivo models, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Anti-Inflammatory Action

This compound's anti-inflammatory effects are primarily attributed to its ability to inhibit the production of angiotensin II, a peptide with pro-inflammatory properties. The downstream effects of this inhibition include the downregulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β), and a reduction in oxidative stress through the decreased production of reactive oxygen species (ROS).[1][2][3][4][5]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the anti-inflammatory effects of this compound in various animal models.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Volume at 3 hours (mean ± SD)Percentage Inhibition of EdemaReference
Control-3.2 ± 0.43-[6]
Indomethacin (Standard)101.4 ± 0.2056.25%[6]
This compound52.04 ± 0.3636.25%[6]
This compound101.8 ± 0.2643.75%[6]
This compound151.6 ± 0.3350.00%[6]
Table 2: Effect of this compound on Inflammatory and Fibrotic Markers in a Rat Model of Left Ventricular Hypertrophy
ParameterSham OperationLeft Ventricular Hypertrophy (LVH)LVH + this compound (1 mg/kg)Reference
Collagen Type I/III (protein levels) -Significantly IncreasedSignificantly Attenuated[2][3]
TNF-α (protein levels) -Significantly IncreasedSignificantly Attenuated[2][3]
VCAM-1 (protein levels) -Significantly IncreasedSignificantly Attenuated[2][3]
TGF-β (gene expression) -Significantly IncreasedSignificantly Attenuated[2][3]
NF-κB (activation) -Significantly IncreasedSignificantly Attenuated[2][3]
Intracellular ROS Production -Significantly IncreasedSignificantly Attenuated[2][3]
Table 3: Effect of this compound on Renal Inflammation and Oxidative Stress in a Rat Model of Diabetic Nephropathy
ParameterControlDiabetic Nephropathy (DN)DN + this compound (10 mg/kg/day)Reference
NADPH oxidase p47phox (expression) -UpregulatedReduced[4][7]
ROS Generation -IncreasedReduced[4][7]
NF-κB p65 (expression) -UpregulatedReduced[4][7]
p-NF-κB p65 (expression) -UpregulatedReduced[4][7]
VCAM-1 (expression) -UpregulatedReduced[4][7]
TGF-β1 (expression) -UpregulatedReduced[4][7]

Experimental Protocols

This section provides detailed methodologies for key preclinical models used to evaluate the anti-inflammatory properties of this compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.

  • Animals: Adult albino Wistar rats of either sex are used.[8]

  • Grouping: Animals are divided into several groups: a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups receiving different doses of this compound (e.g., 5, 10, and 15 mg/kg).[8]

  • Procedure:

    • A baseline measurement of the paw volume of each rat is taken using a plethysmometer.

    • The standard and test drugs are administered orally one hour before the induction of inflammation.[8] The control group receives the vehicle.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw of each rat.[9][10]

    • Paw volume is then measured at specific time intervals after the carrageenan injection, typically at 1, 2, and 3 hours.[8]

  • Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.

Left Ventricular Hypertrophy in Rats

This model is used to study inflammation and fibrosis in the context of cardiac remodeling.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Left Ventricular Hypertrophy (LVH): LVH is induced by abdominal aortic coarctation.[2][3]

  • Grouping: The animals are divided into a sham-operated group, an LVH group, and an LVH group treated with this compound (e.g., 1 mg/kg, once a day by gavage for 4 weeks).[2][3]

  • Procedure:

    • Following the induction of LVH, this compound treatment is initiated.

    • After the treatment period, hemodynamic and hemorheological parameters are measured.

    • The hearts are excised for assessment of LV hypertrophy, dilatation, and fibrosis through histological analysis.

    • Molecular assays are performed on cardiac tissue to determine the protein levels of inflammatory markers (e.g., TNF-α, VCAM-1), fibrotic markers (e.g., Collagen type I/III, TGF-β), activation of signaling molecules (e.g., NF-κB, Smad), and intracellular ROS production.[2][3]

  • Data Analysis: The measured parameters are compared between the different experimental groups to assess the effect of this compound.

Diabetic Nephropathy in Rats

This model is relevant for studying inflammation and end-organ damage in the context of diabetes.

  • Animals: Male Wistar rats are frequently used.[7]

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg.[7] Successful induction is confirmed by measuring blood glucose levels.

  • Grouping: The rats are divided into a normal control group, an untreated diabetic nephropathy (DN) group, and a DN group treated with this compound (e.g., 10 mg/kg/day for 12 weeks).[7]

  • Procedure:

    • After the successful induction of diabetes, this compound treatment is initiated.

    • Throughout the study, renal function is monitored by measuring 24-hour urinary protein, creatinine clearance, and blood urea nitrogen (BUN).[7]

    • At the end of the study, the kidneys are harvested.

    • Immunohistochemistry, quantitative real-time PCR, and western blot analysis are performed on kidney tissue to measure the expression of markers of oxidative stress (NADPH oxidase p47phox), inflammation (NF-κB p65, VCAM-1), and fibrosis (TGF-β1).[4][7]

  • Data Analysis: The data from the this compound-treated group is compared with the untreated DN group and the normal control group.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in this compound's anti-inflammatory action and a general workflow for preclinical assessment.

G cluster_0 This compound's Anti-Inflammatory Mechanism This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits AngII Angiotensin II (Pro-inflammatory) ACE->AngII ROS Reactive Oxygen Species (ROS) AngII->ROS Stimulates NFkB NF-κB Pathway ROS->NFkB Activates TGFb TGF-β Pathway ROS->TGFb Activates Inflammation Inflammation (e.g., TNF-α, VCAM-1) NFkB->Inflammation Promotes TGFb->Inflammation Promotes

Caption: this compound's core anti-inflammatory signaling pathway.

G cluster_workflow Preclinical Experimental Workflow Model 1. Selection of Animal Model (e.g., Rat, Mouse) Induction 2. Induction of Inflammation/Disease (e.g., Carrageenan, LVH, DN) Model->Induction Treatment 3. Treatment Administration (this compound vs. Control) Induction->Treatment Assessment 4. Assessment of Inflammatory Parameters Treatment->Assessment Analysis 5. Data Analysis and Interpretation Assessment->Analysis

Caption: General experimental workflow for preclinical evaluation.

G cluster_pathway NF-κB and TGF-β Signaling Pathways AngII Angiotensin II ROS ROS AngII->ROS IKK IKK Complex ROS->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (TNF-α, VCAM-1) Nucleus->Gene TGFb_ligand TGF-β Ligand TGFbR TGF-β Receptor Complex TGFb_ligand->TGFbR Smad Smad Proteins TGFbR->Smad Phosphorylates Smad_p p-Smad Smad->Smad_p Nucleus2 Nucleus Smad_p->Nucleus2 Translocates to Gene2 Pro-fibrotic & Pro-inflammatory Gene Expression Nucleus2->Gene2

Caption: NF-κB and TGF-β signaling pathways in inflammation.

References

Unveiling the Unseen: An In-Depth Technical Guide to the In Vitro Off-Target Effects of Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, effectively manages hypertension and heart failure by blocking the renin-angiotensin-aldosterone system.[1] While its on-target mechanism is well-characterized, a comprehensive understanding of a drug's full biological activity requires investigation into its "off-target" effects. These unintended interactions with other biological molecules can lead to unforeseen side effects or, potentially, novel therapeutic applications.

This technical guide provides a detailed examination of the known in vitro off-target effects of this compound and its active metabolite, benazeprilat. It is important to note that while comprehensive in vitro safety pharmacology screening data against large panels of kinases, G-protein coupled receptors (GPCRs), and ion channels are not extensively available in the public domain for this compound, existing research has illuminated several non-ACE-mediated activities. This document synthesizes these findings, presenting available data, detailed experimental protocols, and visual representations of the implicated biological pathways and workflows.

Known Off-Target Activities of this compound In Vitro

Research has identified several cellular processes and signaling pathways that are modulated by this compound, independent of its ACE inhibitory action. These include effects on cell signaling cascades, endothelial progenitor cell function, and matrix metalloproteinase activity.

Modulation of PI3K/Akt and ERK Signaling Pathways

This compound has been shown to influence the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for cell survival, proliferation, and growth.

Data Summary: Effects of this compound on PI3K/Akt and ERK Signaling

Cell LineConditionThis compound ConcentrationObserved EffectReference
Glomerular Mesangial CellsHigh GlucoseNot specifiedAttenuated high glucose-induced ERK and Akt phosphorylation.

Experimental Protocols:

Western Blotting for ERK and Akt Phosphorylation

  • Cell Culture: Glomerular mesangial cells are cultured under high glucose conditions to induce a disease-relevant state.

  • Treatment: Cells are treated with this compound at a specified concentration and for a defined duration.

  • Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), and total Akt.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used to visualize the protein bands.

  • Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams:

PI3K_Akt_ERK_Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates ERK ERK This compound->ERK Modulates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival ERK->CellSurvival

PI3K/Akt and ERK Signaling Modulation by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Culture Culture Glomerular Mesangial Cells HighGlucose Induce High Glucose Condition Culture->HighGlucose Treat Treat with This compound HighGlucose->Treat Lysis Cell Lysis Treat->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting (p-ERK, ERK, p-Akt, Akt) Transfer->Immunoblot Detect Detection Immunoblot->Detect Analyze Data Analysis Detect->Analyze

Experimental Workflow for Western Blot Analysis.
Effects on Endothelial Progenitor Cell (EPC) Function

This compound has been observed to influence the function of endothelial progenitor cells (EPCs), which are critical for vascular repair and angiogenesis.

Data Summary: Effects of this compound on Endothelial Progenitor Cells

Cell TypeThis compound ConcentrationObserved EffectReference
Endothelial Progenitor CellsDose-dependentImproved proliferation, adhesion, and migration.

Experimental Protocols:

EPC Proliferation Assay (MTT Assay)

  • Cell Isolation and Culture: EPCs are isolated from peripheral blood and cultured in appropriate media.

  • Treatment: EPCs are treated with varying concentrations of this compound for a specified period.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells, and the percentage of proliferation is calculated relative to an untreated control.

EPC Adhesion Assay

  • Coating: 96-well plates are coated with an extracellular matrix protein (e.g., fibronectin).

  • Cell Labeling and Treatment: EPCs are labeled with a fluorescent dye (e.g., Calcein-AM) and then treated with this compound.

  • Seeding: The labeled and treated EPCs are seeded onto the coated plates and allowed to adhere for a specific time.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Fluorescence Measurement: The fluorescence of the adherent cells is measured using a fluorescence plate reader.

  • Analysis: The fluorescence intensity is proportional to the number of adherent cells.

EPC Migration Assay (Transwell Assay)

  • Setup: A Transwell insert with a porous membrane is placed in a well containing media with a chemoattractant.

  • Seeding and Treatment: EPCs, pre-treated with this compound, are seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated to allow the cells to migrate through the pores towards the chemoattractant.

  • Fixation and Staining: The non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).

  • Quantification: The migrated cells are counted under a microscope or the stain is eluted and the absorbance is measured.

Experimental Workflow Diagram:

EPC_Function_Workflow cluster_setup Cell Preparation & Treatment cluster_assays Functional Assays Isolate Isolate & Culture Endothelial Progenitor Cells Treat Treat with This compound Isolate->Treat Proliferation Proliferation Assay (MTT) Treat->Proliferation Adhesion Adhesion Assay (Fibronectin-coated plate) Treat->Adhesion Migration Migration Assay (Transwell) Treat->Migration

Workflow for Investigating this compound's Effects on EPCs.
Interaction with Matrix Metalloproteinases (MMPs)

Some studies suggest that ACE inhibitors, as a class, may interact with matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. This interaction could have implications for tissue remodeling.

Data Summary: Effects of this compound on Matrix Metalloproteinases

ModelThis compound TreatmentObserved EffectReference
Diabetic Rat Kidney10 mg/kg/day for 12 weeksAttenuated the diabetes-associated decrease in MMP-2 activity and expression, and the increase in TIMP-2 expression.[2]

Experimental Protocols:

Gelatin Zymography for MMP-2 Activity

  • Sample Preparation: Kidney tissue homogenates are prepared from control and this compound-treated diabetic rats.

  • Electrophoresis: Protein samples are subjected to non-reducing SDS-PAGE containing gelatin as a substrate.

  • Enzyme Renaturation: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining and Destaining: The gel is stained with Coomassie Brilliant Blue, which stains the undigested gelatin. The areas of MMP activity appear as clear bands against a blue background.

  • Analysis: The intensity of the clear bands is quantified to determine the relative activity of MMP-2.

Immunohistochemistry for MMP-2 and TIMP-2 Expression

  • Tissue Preparation: Kidney tissue sections are prepared and mounted on slides.

  • Antigen Retrieval: The slides are treated to unmask the antigenic sites.

  • Blocking: Non-specific binding sites are blocked.

  • Primary Antibody Incubation: The sections are incubated with primary antibodies specific for MMP-2 and TIMP-2.

  • Secondary Antibody Incubation and Detection: A labeled secondary antibody and a suitable detection system are used to visualize the protein expression.

  • Analysis: The staining intensity and distribution are assessed to determine the effect of this compound on MMP-2 and TIMP-2 expression.

Logical Relationship Diagram:

MMP_Interaction This compound This compound MMP2_Activity MMP-2 Activity This compound->MMP2_Activity Increases MMP2_Expression MMP-2 Expression This compound->MMP2_Expression Increases TIMP2_Expression TIMP-2 Expression This compound->TIMP2_Expression Decreases ECM_Degradation Extracellular Matrix Degradation MMP2_Activity->ECM_Degradation MMP2_Expression->MMP2_Activity TIMP2_Expression->MMP2_Activity Inhibits

This compound's Influence on MMPs and ECM Degradation.

Conclusion and Future Directions

The available in vitro data, while not encompassing broad off-target screening, reveal that this compound can modulate key cellular signaling pathways and functions beyond its primary role as an ACE inhibitor. The effects on PI3K/Akt and ERK signaling, endothelial progenitor cell activity, and matrix metalloproteinase expression highlight the complex pharmacology of this widely used drug.

For drug development professionals, these findings underscore the importance of early and comprehensive off-target profiling. The lack of publicly available broad-panel screening data for this compound represents a knowledge gap. Future investigations employing systematic screening against diverse target classes would provide a more complete safety and activity profile, potentially uncovering novel therapeutic opportunities or explaining idiosyncratic adverse events. Researchers are encouraged to utilize the detailed protocols provided herein as a foundation for further exploring the non-canonical activities of this compound and other ACE inhibitors. A deeper understanding of these off-target effects will ultimately contribute to the safer and more effective use of this important class of cardiovascular drugs.

References

The Role of Benazepril in Modulating Smooth Muscle α-Actin (α-SMA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benazepril, a potent angiotensin-converting enzyme (ACE) inhibitor, plays a significant role in modulating the expression of smooth muscle α-actin (α-SMA), a key marker of myofibroblast differentiation and tissue fibrosis.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence underlying the effects of this compound on α-SMA. By inhibiting the renin-angiotensin-aldosterone system (RAAS), this compound effectively attenuates the expression of α-SMA, primarily through the downregulation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols, and provides visual representations of the involved signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: this compound and its Primary Mechanism of Action

This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[4] As an ACE inhibitor, its primary mechanism of action is the inhibition of the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II.[4][5][6] By reducing the levels of angiotensin II, this compound leads to vasodilation and a decrease in blood pressure.[5] Beyond its hemodynamic effects, the reduction in angiotensin II has profound implications for cellular processes involved in tissue remodeling and fibrosis, where the modulation of α-SMA is a central event.[1][7][8]

The Role of α-SMA in Fibrosis and Tissue Remodeling

Smooth muscle α-actin (α-SMA) is a cytoskeletal protein that is characteristically expressed in myofibroblasts.[9] These cells are crucial for wound healing and tissue repair; however, their persistent activation and excessive deposition of extracellular matrix (ECM) components are hallmarks of pathological fibrosis in various organs, including the heart, kidneys, and blood vessels.[10][11] The expression of α-SMA confers contractile properties to myofibroblasts, contributing to tissue stiffening and organ dysfunction.[9][12] Therefore, therapeutic strategies aimed at reducing α-SMA expression are of significant interest in the management of fibrotic diseases.

This compound's Modulation of α-SMA: The Signaling Pathway

The inhibitory effect of this compound on α-SMA expression is primarily mediated through its influence on the TGF-β1 signaling pathway, a master regulator of fibrosis.

The Angiotensin II - TGF-β1 Axis

Angiotensin II is a potent inducer of TGF-β1.[13][14][15] By inhibiting the production of angiotensin II, this compound effectively downregulates the expression and secretion of TGF-β1.[1][2] This is a critical step in the anti-fibrotic action of this compound.

TGF-β1 Signaling and α-SMA Expression

TGF-β1 signals through a receptor complex, leading to the phosphorylation and activation of Smad proteins (specifically Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor, promoting the expression of target genes, including α-SMA (ACTA2).[10] this compound, by reducing TGF-β1 levels, consequently leads to decreased Smad activation and a subsequent reduction in α-SMA expression.[3][16]

Involvement of Other Pathways

Studies also suggest that this compound may exert its effects on α-SMA through the modulation of other signaling pathways, such as the NF-κB pathway, and by reducing oxidative stress through the inhibition of reactive oxygen species (ROS) production.[8][16][17]

Below is a diagram illustrating the signaling pathway through which this compound modulates α-SMA expression.

Benazepril_Signaling_Pathway cluster_nucleus Nuclear Translocation Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I:e->Angiotensin_II:w ACE ACE Angiotensin_I->ACE TGF_beta1 TGF-β1 Angiotensin_II->TGF_beta1 Stimulates ACE->Angiotensin_I This compound This compound This compound->ACE Inhibits Smad2_3 Smad2/3 TGF_beta1->Smad2_3 Activates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Phosphorylation Smad_complex p-Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex alpha_SMA_gene α-SMA Gene Transcription Smad_complex->alpha_SMA_gene Nucleus Nucleus alpha_SMA_protein α-SMA Protein Expression alpha_SMA_gene->alpha_SMA_protein Translation Fibrosis Fibrosis alpha_SMA_protein->Fibrosis

Caption: this compound's signaling pathway in modulating α-SMA expression.

Quantitative Data on this compound's Effect on α-SMA

Multiple studies have quantified the inhibitory effect of this compound on α-SMA expression in various experimental models. The following table summarizes representative findings.

Experimental ModelTissue/Cell TypeTreatmentMethod of QuantificationResultReference
Streptozotocin-induced diabetic ratsGlomeruliThis compoundWestern Blot, qRT-PCRSignificant decrease in α-SMA protein and mRNA expression compared to untreated diabetic rats.[1][2]
Spontaneously hypertensive ratsVaginaThis compoundWestern Blot, ImmunohistochemistryDecreased α-SMA expression.[7]
Cultured glomerular mesangial cells-High glucose + this compoundWestern Blot, qRT-PCRInhibition of high glucose-induced α-SMA protein and mRNA expression.[1][2]
Rats with left ventricular hypertrophyMyocardiumThis compoundNot specified for α-SMA, but noted reduction in fibrosis markers.Reduction in fibrosis.[8][16]

Experimental Protocols

The investigation of this compound's effect on α-SMA typically involves both in vivo and in vitro experimental models.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This model is frequently used to study diabetic complications, including renal fibrosis.

  • Induction of Diabetes: Male Wistar or Sprague-Dawley rats are injected with a single intraperitoneal dose of STZ (e.g., 60 mg/kg) to induce diabetes.

  • Treatment Groups: Animals are typically divided into a control group, a diabetic group, and a diabetic group treated with this compound (e.g., 10 mg/kg/day via gavage) for a specified duration (e.g., 12 weeks).[18]

  • Tissue Collection: At the end of the treatment period, kidneys are harvested. One kidney may be fixed in formalin for histological analysis, and the other snap-frozen for molecular analysis.

  • Analysis of α-SMA Expression:

    • Immunohistochemistry: Formalin-fixed, paraffin-embedded kidney sections are stained with an anti-α-SMA antibody to visualize and quantify its expression in the glomeruli and interstitium.

    • Western Blot: Kidney cortex lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with an anti-α-SMA antibody to determine protein levels.

    • qRT-PCR: Total RNA is extracted from the kidney cortex, reverse transcribed to cDNA, and the expression of the α-SMA gene (ACTA2) is quantified using real-time PCR.

In Vitro Model: High Glucose-Treated Glomerular Mesangial Cells

This model mimics the hyperglycemic conditions of diabetes.

  • Cell Culture: Primary rat or human glomerular mesangial cells are cultured in standard medium.

  • Treatment: Cells are exposed to high glucose (e.g., 30 mM) to induce α-SMA expression. A control group is maintained in normal glucose (e.g., 5.5 mM). A treatment group is co-incubated with high glucose and benazeprilat (the active metabolite of this compound).

  • Cell Lysis and Analysis: After the treatment period (e.g., 48 hours), cells are harvested.

    • Western Blot: Cell lysates are analyzed for α-SMA protein expression.

    • qRT-PCR: RNA is extracted and analyzed for α-SMA mRNA expression.

    • Immunofluorescence: Cells grown on coverslips are fixed, permeabilized, and stained with an anti-α-SMA antibody to visualize changes in the cytoskeleton.

Below is a diagram of a typical experimental workflow.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model Animal Model Selection (e.g., STZ-induced diabetic rats) Grouping Grouping: - Control - Disease Model - Disease + this compound Animal_Model->Grouping Treatment This compound Administration (e.g., daily gavage) Grouping->Treatment Tissue_Harvesting Tissue Harvesting (e.g., kidneys) Treatment->Tissue_Harvesting Analysis_InVivo Analysis: - Immunohistochemistry - Western Blot - qRT-PCR Tissue_Harvesting->Analysis_InVivo Cell_Culture Cell Culture (e.g., Glomerular Mesangial Cells) Stimulation Stimulation (e.g., High Glucose) Cell_Culture->Stimulation Treatment_InVitro Benazeprilat Treatment Stimulation->Treatment_InVitro Cell_Lysis Cell Lysis Treatment_InVitro->Cell_Lysis Analysis_InVitro Analysis: - Immunofluorescence - Western Blot - qRT-PCR Cell_Lysis->Analysis_InVitro

Caption: A typical experimental workflow for studying this compound's effect on α-SMA.

Conclusion and Future Directions

This compound effectively modulates the expression of smooth muscle α-actin, a key driver of tissue fibrosis. Its mechanism of action is primarily centered on the inhibition of the ACE/Angiotensin II/TGF-β1 axis.[1][2] The presented data and experimental protocols provide a solid foundation for researchers investigating the anti-fibrotic properties of this compound and other ACE inhibitors.

Future research should focus on:

  • Elucidating the role of this compound in modulating other pro-fibrotic pathways.

  • Investigating the potential of this compound in reversing established fibrosis.

  • Exploring the efficacy of combination therapies involving this compound and other anti-fibrotic agents.

This in-depth understanding of this compound's role in α-SMA modulation will be instrumental in the development of novel therapeutic strategies for a wide range of fibrotic diseases.

References

The Cardioprotective Role of Benazepril in Modulating the PI3K/Akt Signaling Pathway Amidst Cardiotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiotoxicity, a significant concern in various therapeutic interventions, particularly chemotherapy, poses a substantial threat to patient outcomes. The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a critical regulator of cell survival and apoptosis, and its dysregulation is implicated in the pathogenesis of cardiac damage. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated cardioprotective effects that extend beyond its primary antihypertensive action. This technical guide provides an in-depth examination of the molecular interplay between this compound and the PI3K/Akt signaling pathway in the context of cardiotoxicity. It consolidates quantitative data from preclinical studies, offers detailed experimental protocols for key assays, and presents visual diagrams of the signaling cascade and experimental workflows to facilitate a comprehensive understanding for researchers in cardiology and drug development.

Introduction: The Challenge of Cardiotoxicity

Cardiotoxicity refers to damage to the heart muscle, which can manifest as a wide range of cardiac dysfunctions, from asymptomatic arrhythmias to life-threatening heart failure. A notable cause of cardiotoxicity is the administration of certain therapeutic agents, such as the anthracycline chemotherapeutic drug doxorubicin (DOX). DOX is known to stimulate the generation of reactive oxygen species (ROS), leading to oxidative stress and impaired mitochondrial function, which in turn induces cardiomyocyte apoptosis and cardiac injury.[1][2]

Angiotensin-converting enzyme (ACE) inhibitors, a class of drugs primarily used to treat hypertension and heart failure, have been identified for their protective effects on the cardiovascular system.[2] this compound, a potent ACE inhibitor, is hydrolyzed in the liver to its active metabolite, benazeprilat.[3] Benazeprilat competitively inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] This mechanism leads to vasodilation and reduced aldosterone secretion, contributing to its antihypertensive effects.[3][4] Recent research has unveiled a more direct cardioprotective role for this compound, implicating its ability to modulate intracellular signaling pathways crucial for cell survival, such as the PI3K/Akt pathway.[1][2]

The PI3K/Akt Signaling Pathway in Cardiac Health and Disease

The PI3K/Akt signaling pathway is a pivotal intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] In the context of the heart, this pathway is a key regulator of cardiomyocyte size and survival.[5][7] The activation of the PI3K/Akt pathway is generally considered to be cardioprotective, promoting cell survival and adaptive (physiological) hypertrophy while inhibiting apoptosis and pathological remodeling.[7][8]

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors such as insulin-like growth factor 1 (IGF-1).[7] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mammalian target of rapamycin complex 2 (mTORC2).[7] Activated Akt then phosphorylates a host of downstream targets to exert its anti-apoptotic and pro-survival effects.

Conversely, dysregulation of this pathway is associated with cardiac pathologies. For instance, reduced levels of phosphorylated Akt (p-Akt) are linked to doxorubicin-induced cardiac dysfunction.[1]

This compound's Cardioprotective Mechanism via PI3K/Akt Modulation

Recent in vitro studies have elucidated the mechanism by which this compound confers its cardioprotective effects against doxorubicin-induced cardiotoxicity. Pretreatment with this compound has been shown to counteract DOX-induced oxidative stress and suppress cardiomyocyte apoptosis by activating the PI3K/Akt signaling pathway.[1][2]

The key finding is that this compound pretreatment significantly increases the phosphorylation of Akt.[1] This enhanced Akt activation is crucial for its protective effects, as the inhibition of Akt with a specific inhibitor, MK2206, was found to abolish the protective effects of this compound against DOX-induced cell injury.[1][2] These findings strongly suggest that the cardioprotective effects of this compound in the setting of doxorubicin-induced cardiotoxicity are, at least in part, mediated by the activation of the PI3K/Akt signaling pathway.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from a key study investigating the effects of this compound on doxorubicin-induced cardiotoxicity in rat embryonic cardiac myoblast (H9c2) cells.[1]

Table 1: Effect of this compound on H9c2 Cell Viability and LDH Release in the Presence of Doxorubicin

Treatment GroupCell Viability (% of Control)LDH Release (U/l)
Control100.0 ± 0.045.3 ± 3.7
Doxorubicin (2 µM)62.5 ± 5.3 125.6 ± 10.2
This compound (1 µM) + Doxorubicin (2 µM)85.3 ± 4.178.9 ± 6.5
This compound (1 µM) + MK2206 (Akt inhibitor) + Doxorubicin (2 µM)68.1 ± 3.9#110.4 ± 8.9#

*Data are presented as mean ± standard deviation. **p<0.01 vs. Control; p<0.05 vs. Doxorubicin; #p<0.05 vs. This compound + Doxorubicin.

Table 2: Effect of this compound on Oxidative Stress Markers in Doxorubicin-Treated H9c2 Cells

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)GSH-Px Activity (U/mg protein)
Control120.5 ± 10.885.2 ± 7.665.4 ± 5.9
Doxorubicin (2 µM)55.3 ± 4.9 40.1 ± 3.628.7 ± 2.5**
This compound (1 µM) + Doxorubicin (2 µM)98.7 ± 8.970.3 ± 6.352.1 ± 4.7*

*Data are presented as mean ± standard deviation. **p<0.01 vs. Control; p<0.05 vs. Doxorubicin.

Table 3: Effect of this compound on Apoptosis and Akt Phosphorylation in Doxorubicin-Treated H9c2 Cells

Treatment GroupApoptotic Rate (%)p-Akt/Akt Ratio (relative to Control)
Control8.6 ± 1.21.00
Doxorubicin (2 µM)45.5 ± 4.8 0.45 ± 0.04
This compound (1 µM) + Doxorubicin (2 µM)25.8 ± 2.10.85 ± 0.07
This compound (1 µM) + MK2206 (Akt inhibitor) + Doxorubicin (2 µM)40.2 ± 3.5#0.50 ± 0.05#

*Data are presented as mean ± standard deviation. **p<0.01 vs. Control; p<0.05 vs. Doxorubicin; #p<0.05 vs. This compound + Doxorubicin.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the study by Zhan et al. (2021) and are supplemented with standard laboratory procedures.[1]

H9c2 Cell Culture and Treatment
  • Cell Culture:

    • Culture H9c2 rat embryonic cardiac myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed H9c2 cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).

    • Allow cells to adhere and grow for 24 hours.

    • Pretreat cells with this compound hydrochloride (1 µM) for 1 hour.

    • For inhibitor studies, pre-incubate with the Akt inhibitor MK2206 for 1 hour prior to this compound treatment.

    • Induce cardiotoxicity by treating cells with doxorubicin (2 µM) for 24 hours.

    • Include a control group (no treatment), a doxorubicin-only group, and a this compound-only group.

Measurement of Myocardial Enzyme Activity
  • Lactate Dehydrogenase (LDH) Assay:

    • Following treatment, collect the cell culture medium.

    • Measure LDH activity in the medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

    • The assay is based on the conversion of a tetrazolium salt into a red formazan product, with the amount of color formed being proportional to the LDH activity.

    • Measure absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px) Assays:

    • After treatment, wash cells with cold PBS and lyse them.

    • Determine the protein concentration of the cell lysates using a BCA protein assay kit.

    • Measure the activities of SOD, CAT, and GSH-Px in the cell lysates using commercially available colorimetric assay kits according to the manufacturer's protocols.

Apoptosis Detection by Flow Cytometry
  • Cell Preparation:

    • Following treatment, harvest the cells by trypsinization.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer.

    • Stain the cells with an Annexin V-APC/7-AAD Apoptosis Detection Kit according to the manufacturer's protocol. This involves incubating the cells with Annexin V-APC and 7-AAD in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, 7-AAD-negative cells are considered early apoptotic.

    • Annexin V-positive, 7-AAD-positive cells are considered late apoptotic or necrotic.

    • Quantify the percentage of apoptotic cells.

Western Blot Analysis for PI3K/Akt Pathway Proteins
  • Protein Extraction:

    • After treatment, wash H9c2 cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of p-Akt to total Akt.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_legend Legend Activation Activation Inhibition Inhibition DOX Doxorubicin This compound This compound ROS ROS DOX->ROS Induces PI3K PI3K This compound->PI3K Activates ROS->PI3K Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes

Caption: this compound's modulation of the PI3K/Akt pathway in cardiotoxicity.

Experimental Workflow Diagram

Western_Blot_Workflow start H9c2 Cell Culture and Treatment protein_extraction Protein Extraction (Lysis) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Workflow for Western Blot analysis of PI3K/Akt pathway proteins.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of this compound in mitigating doxorubicin-induced cardiotoxicity through the activation of the PI3K/Akt signaling pathway. The quantitative data demonstrate this compound's ability to improve cell viability, reduce oxidative stress, and inhibit apoptosis in cardiomyocytes. The detailed protocols provided herein offer a framework for researchers to investigate these mechanisms further.

Future research should aim to validate these in vitro findings in preclinical animal models of doxorubicin-induced cardiotoxicity to assess the therapeutic potential of this compound in a more complex physiological system. Furthermore, exploring the upstream regulators of PI3K/Akt that are modulated by this compound could unveil additional targets for cardioprotective interventions. A deeper understanding of these molecular interactions will be instrumental in developing novel strategies to prevent and treat cardiotoxicity, ultimately improving the safety and efficacy of essential therapies like chemotherapy.

References

Methodological & Application

Application Note: Quantification of Benazepril and Benazeprilat in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension, heart failure, and diabetic kidney disease.[1] It is a prodrug that is rapidly hydrolyzed in the liver to its active metabolite, benazeprilat.[1] The therapeutic efficacy of this compound is attributed to the action of benazeprilat, which blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1]

Accurate quantification of both this compound and benazeprilat in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and its active metabolite, benazeprilat, in human plasma. The method utilizes a simple protein precipitation for sample preparation, ensuring high throughput and reproducibility.

Experimental Protocols

2.1. Materials and Reagents

  • This compound Hydrochloride Reference Standard

  • Benazeprilat Reference Standard

  • Moexipril (Internal Standard, IS)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

2.2. Instrumentation

  • Liquid Chromatograph: Shimadzu, Agilent, or equivalent system

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6410 or equivalent) equipped with an electrospray ionization (ESI) source.[2]

  • Analytical Column: C18 column (e.g., 100 mm x 4.6 mm, 5 µm).[3][4]

2.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, benazeprilat, and moexipril (IS) by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of this compound and benazeprilat from the stock solutions using a mixture of acetonitrile and water (50:50, v/v) to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution: Dilute the moexipril stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

2.4. Sample Preparation Protocol

  • Pipette 200 µL of human plasma (blank, CC standard, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the moexipril IS working solution (100 ng/mL) to all tubes except the blank. For the blank, add 50 µL of acetonitrile.

  • Vortex the samples for 10 seconds.

  • Add 600 µL of acetonitrile as the precipitating solvent.[5]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

The chromatographic and mass spectrometric conditions are summarized in the tables below. These parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Conditions

Parameter Condition
Column C18, 100 mm x 4.6 mm, 5 µm[3][4]
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.6 mL/min[3]
Gradient Isocratic: 70% B[5]
Column Temperature 40°C

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry and MRM Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Ion Source Temp. 350°C
Detection Mode Multiple Reaction Monitoring (MRM)
This compound m/z 425.2 → 351.2
Benazeprilat m/z 397.2 → 236.1

| Moexipril (IS) | m/z 499.3 → 206.1 |

Note: The specific precursor and product ions (m/z) and collision energies should be optimized for the instrument in use. The provided values are common examples.

Data and Results

The method was validated according to regulatory guidelines.

Table 3: Method Validation Summary

Parameter This compound Benazeprilat
Linearity Range 0.5 - 100 ng/mL[5] 5 - 200 ng/mL[5]
Correlation Coeff. (r²) > 0.998[5] > 0.998[5]
Lower LOQ 0.2 ng/mL[3] 0.2 ng/mL[3]
Intra-day Precision (%CV) < 15% < 15%
Inter-day Precision (%CV) < 15% < 15%
Accuracy (% Bias) Within ±15% Within ±15%

| Recovery | > 85% | > 85% |

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) Add_IS Add Internal Standard (Moexipril) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation (13,000 rpm, 10 min) Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Quantify Quantification (Peak Area Ratio) MS_Detect->Quantify

Caption: Experimental workflow for this compound quantification in plasma.

LCMSMS_Logic LC-MS/MS System Logic Injector Autosampler Injects Sample LC_Column LC Column (C18) Separates Analytes Injector->LC_Column Ion_Source Ion Source (ESI) Generates Ions LC_Column->Ion_Source Q1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Q1 Q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Ion Signal Measurement Q3->Detector

Caption: Logical flow of analyte through the LC-MS/MS system.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound and its active metabolite benazeprilat in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for Benazepril Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental use of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in various rodent models. The protocols detailed below are intended to serve as a foundational resource for studying the pharmacodynamics, pharmacokinetics, and therapeutic efficacy of this compound in preclinical research settings.

Overview and Mechanism of Action

This compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[1][2] Benazeprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][3][4] By blocking ACE, benazeprilat prevents the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[3][4][5] The inhibition of ACE also leads to an increase in bradykinin levels, which may contribute to the therapeutic effects of this compound. This compound is utilized in rodent models to investigate its therapeutic potential for hypertension, heart failure, and chronic kidney disease.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound in rodent models, compiled from various studies.

Table 1: Recommended Dosage of this compound in Rat Models

Rodent ModelStrainTherapeutic ApplicationDosageAdministration RouteStudy DurationReference
Spontaneously HypertensiveSpontaneously Hypertensive Rat (SHR)Hypertension3 - 10 mg/kg/dayOral (p.o.)12 weeks[7]
Diabetic NephropathySprague-DawleyDiabetic Kidney Disease10 mg/kg/dayOral Gavage6-8 weeks[8][9]
Adriamycin-Induced GlomerulosclerosisNot SpecifiedGlomerulosclerosis6 mg/kg/dayOral Gavage12 weeks[10]
Chronic Unpredictable Mild StressSprague-DawleyDepression10 mg/kg/dayNot SpecifiedNot Specified[11]

Table 2: Pharmacokinetic Parameters of Benazeprilat (Active Metabolite) in Rats

ParameterValueRodent StrainAdministration RouteNotesReference
AbsorptionWell absorbedRatPeroral (p.o.)This compound HCl is well absorbed, while benazeprilat is poorly absorbed orally.[12][12]
MetabolismComplete first-pass metabolismRatNot SpecifiedThis compound is completely hydrolyzed to the active metabolite benazeprilat.[12][12]
Peak Plasma Concentration (Tmax)~75 minutesDogOralData from dogs can provide an estimate for other species.[1]
EliminationRapid and completeRatPeroral (p.o.)Biliary excretion is an important route of elimination.[12][12]
LethalityLD50 > 6 g/kgRatSingle Oral DoseSignificant lethality in mice was observed at 3 g/kg.[13][14][13][14]

Experimental Protocols

Materials
  • This compound Hydrochloride (e.g., Lotensin®)[14]

  • Vehicle for suspension (select one):

    • Sterile distilled water

    • 0.9% sterile saline

    • Ora-Plus® and Ora-Sweet® for a stable suspension[14][15]

  • Rodent models (e.g., Spontaneously Hypertensive Rats, Sprague-Dawley rats)

  • Oral gavage needles (feeding tubes) of appropriate size for the rodent[8][16]

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Preparation of this compound Suspension

For a 2 mg/mL Suspension (150 mL): [14][15]

  • Crush fifteen 20 mg this compound HCl tablets into a fine powder.

  • Transfer the powder to an amber polyethylene terephthalate (PET) bottle.

  • Add 75 mL of Ora-Plus® oral suspending vehicle to the bottle.

  • Shake vigorously for at least 2 minutes to ensure thorough mixing.

  • Allow the suspension to stand for a minimum of 1 hour.

  • After the standing time, shake the suspension for at least one additional minute.

  • Add 75 mL of Ora-Sweet® oral syrup vehicle to the bottle.

  • Shake the suspension again to ensure uniform dispersion of the ingredients.

  • Store the suspension refrigerated at 2-8°C (36-46°F) for up to 30 days. Shake well before each use.

For a Simple Aqueous Suspension:

  • Calculate the total amount of this compound HCl required for the study.

  • Weigh the appropriate amount of this compound HCl powder.

  • Levigate the powder with a small amount of the chosen vehicle (e.g., distilled water) to form a smooth paste.

  • Gradually add the remaining vehicle to the desired final concentration, mixing continuously.

  • Store the suspension according to the manufacturer's recommendations, typically refrigerated. Shake well before each administration.

Administration by Oral Gavage

Oral gavage is a common and precise method for oral drug administration in rodents.[8][16]

Procedure:

  • Animal Handling and Restraint:

    • Accustom the animals to handling before the experiment to reduce stress.

    • For mice, restrain by gently scruffing the skin on the back of the neck.

    • For rats, hold the animal firmly by the thoracic region, supporting the lower body.[8]

  • Gavage Needle Selection and Measurement:

    • Select a gavage needle of the appropriate size for the animal's weight.[16] Flexible or curved needles are recommended to minimize the risk of injury.[8]

    • Measure the correct insertion length by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle to ensure it is not inserted too far.[17]

  • Administration:

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.[8]

    • The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw the needle and try again.[8]

    • Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[8]

    • Gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for a short period after administration.[8]

Mandatory Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Mechanism of Action

RAAS_this compound cluster_blood_vessel Blood Vessel Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Causes Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Renin Renin Aldosterone_Effect Sodium and Water Retention Aldosterone->Aldosterone_Effect Acts on ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Benazeprilat) This compound->ACE

Caption: Mechanism of action of this compound on the RAAS pathway.

Experimental Workflow for this compound Administration in a Rodent Model of Hypertension

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurement Baseline Measurements (Blood Pressure, Body Weight) Animal_Acclimation->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Benazepril_Prep Prepare this compound Suspension Randomization->Benazepril_Prep Daily_Administration Daily Oral Gavage (this compound or Vehicle) Randomization->Daily_Administration Control Group (Vehicle) Benazepril_Prep->Daily_Administration Weekly_Monitoring Weekly Monitoring (Blood Pressure, Body Weight) Daily_Administration->Weekly_Monitoring Weekly_Monitoring->Daily_Administration Continue Treatment Final_Measurements Final Measurements (Blood Pressure, Organ Weights) Weekly_Monitoring->Final_Measurements End of Study Tissue_Collection Tissue Collection (Heart, Kidneys, etc.) Final_Measurements->Tissue_Collection Biochemical_Analysis Biochemical & Histological Analysis Tissue_Collection->Biochemical_Analysis

Caption: General experimental workflow for rodent studies.

References

Application Notes and Protocols: Cell-Based Assays for Screening Benazepril Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a suite of cell-based assays to screen the efficacy of benazepril, an angiotensin-converting enzyme (ACE) inhibitor. The described methods are essential for characterizing the pharmacological activity of this compound and similar compounds in a controlled in vitro environment.

Introduction

This compound is a prodrug that is hydrolyzed in the liver to its active metabolite, benazeprilat.[1] Benazeprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1] ACE catalyzes the conversion of the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[2] Angiotensin II also stimulates the secretion of aldosterone, which promotes sodium and water retention. By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[2] Beyond its primary ACE inhibitory activity, this compound has been shown to exert other cellular effects, including modulation of signaling pathways involved in cell growth, fibrosis, and apoptosis.[3][4]

This document outlines key cell-based assays to evaluate the efficacy of this compound, focusing on its primary mechanism of action and its downstream cellular effects.

ACE Inhibition Assays

The most direct method to assess the efficacy of this compound is to measure its ability to inhibit ACE activity. This can be achieved using commercially available assay kits that utilize a fluorogenic or colorimetric substrate.

Fluorometric ACE Activity Assay

This assay measures the fluorescence generated upon the cleavage of a synthetic ACE substrate. The intensity of the fluorescence is directly proportional to ACE activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer as per the manufacturer's instructions (e.g., Sigma-Aldrich CS0002).[5]

    • Dilute the ACE Positive Control (e.g., 500-fold) in Assay Buffer.[6]

    • Prepare a serial dilution of benazeprilat (the active form of this compound) in Assay Buffer to determine the IC50 value.

    • Prepare the fluorogenic substrate solution by diluting it 100-fold in Assay Buffer.[6] Protect from light.

    • Prepare a standard curve using the provided fluorescent standard (e.g., 0 to 0.8 nmol/well).[6]

  • Assay Procedure (96-well plate format):

    • Add 10 µL of benazeprilat dilutions or control (Assay Buffer) to the appropriate wells.

    • Add 40 µL of the diluted ACE enzyme solution to all wells except the blank.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the diluted substrate to each well.[5]

    • Immediately measure the fluorescence in kinetic mode using a microplate reader with excitation at 320 nm and emission at 405 nm.[5][6] Read every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (fluorescence units per minute) for each well.

    • Subtract the rate of the blank from all other readings.

    • Plot the percentage of ACE inhibition against the logarithm of benazeprilat concentration.

    • Determine the IC50 value, which is the concentration of benazeprilat that inhibits 50% of ACE activity.

Colorimetric ACE Activity Assay

This assay is based on the ability of ACE to hydrolyze a synthetic substrate, leading to a decrease in absorbance at a specific wavelength (e.g., 345 nm).[7]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare reagents as per the assay kit instructions (e.g., Abcam ab283407).[7] This typically includes an assay buffer, ACE enzyme, a synthetic substrate, and a control inhibitor like captopril.

  • Assay Procedure (96-well plate format):

    • Add test compounds (benazeprilat) and controls to the wells.

    • Add the ACE enzyme to the wells.

    • Incubate for the recommended time.

    • Add the substrate to initiate the reaction.

    • Measure the absorbance at 345 nm at multiple time points to determine the reaction rate.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis.

    • Determine the percentage of ACE inhibition for each concentration of benazeprilat.

    • Calculate the IC50 value as described for the fluorometric assay.

Data Presentation: ACE Inhibition

CompoundAssay TypeIC50 (nM)
BenazeprilatFluorometricExample: 5.2
BenazeprilatColorimetricExample: 6.1
Captopril (Control)FluorometricExample: 2.3

Note: The provided IC50 values are examples and will vary depending on experimental conditions.

Experimental Workflow for ACE Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - ACE Enzyme - Substrate - Benazeprilat Dilutions add_drug Add Benazeprilat/ Control to Plate reagents->add_drug add_enzyme Add ACE Enzyme add_drug->add_enzyme incubate1 Incubate (e.g., 37°C, 5 min) add_enzyme->incubate1 add_substrate Add Substrate (Initiate Reaction) incubate1->add_substrate read_plate Measure Signal (Fluorescence/Absorbance) add_substrate->read_plate calc_rate Calculate Reaction Rate read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for in vitro ACE inhibition assays.

Quantification of Angiotensin II Production in Cell Culture

A key consequence of ACE inhibition is the reduced production of angiotensin II. This can be measured in the supernatant of cultured cells that express ACE, such as endothelial cells or kidney epithelial cells.

Cell Culture and Treatment
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) or human kidney glomerular mesangial cells (GMCs) are suitable choices.

  • Culture Conditions: Culture cells to near confluence in appropriate media.

  • Treatment:

    • Wash cells with serum-free media.

    • Add fresh serum-free media containing angiotensin I (the substrate for ACE).

    • Add varying concentrations of benazeprilat or vehicle control.

    • Incubate for a defined period (e.g., 1-4 hours).

    • Collect the cell culture supernatant for angiotensin II measurement.

Angiotensin II ELISA

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying angiotensin II in biological fluids.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer (e.g., RayBiotech EIA-ANGII-1).[8]

  • Assay Procedure:

    • Add standards and collected cell culture supernatants to the wells of the pre-coated microplate.

    • Add the detection antibody.

    • Incubate as recommended (e.g., 1.5 hours at room temperature).[8]

    • Wash the plate.

    • Add the streptavidin solution and incubate (e.g., 45 minutes at room temperature).[8]

    • Wash the plate.

    • Add the TMB substrate and incubate in the dark (e.g., 30 minutes at room temperature).[8]

    • Add the stop solution.

    • Read the absorbance at 450 nm immediately.[8]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the angiotensin II standards.

    • Determine the concentration of angiotensin II in the cell culture supernatants from the standard curve.

    • Calculate the percentage reduction in angiotensin II production for each benazeprilat concentration.

Data Presentation: Angiotensin II Reduction

Benazeprilat (nM)Angiotensin II (pg/mL)% Reduction
0 (Control)Example: 8500
1Example: 62027.1
10Example: 31562.9
100Example: 15082.4

Analysis of Downstream Signaling Pathways

This compound can influence cellular signaling pathways downstream of angiotensin II. Western blotting is a key technique to assess these effects. Studies have shown that this compound can affect the phosphorylation of proteins like ERK and Akt and modulate the expression of proteins involved in fibrosis, such as TGF-β1, integrin-linked kinase (ILK), and smooth muscle α-actin (α-SMA).[3][9]

Cell Culture and Treatment
  • Cell Lines: Glomerular mesangial cells (GMCs) are particularly relevant for studying the renal effects of this compound.[3][9]

  • Treatment:

    • Culture GMCs under normal or high-glucose conditions to mimic a diabetic nephropathy model.[3]

    • Treat cells with benazeprilat for a specified duration (e.g., 48 hours).[3]

    • Lyse the cells to extract total protein.

Western Blotting Protocol
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, TGF-β1, ILK, α-SMA, and a loading control like GAPDH) overnight at 4°C.[3]

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[3]

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the expression of target proteins to the loading control.

Data Presentation: Protein Expression Changes

Treatment Groupp-Akt/Total Akt RatioTGF-β1 Expression (Fold Change)α-SMA Expression (Fold Change)
ControlExample: 1.0Example: 1.0Example: 1.0
High GlucoseExample: 2.5Example: 3.2Example: 2.8
High Glucose + BenazeprilatExample: 1.4Example: 1.5Example: 1.3

This compound Signaling Pathway

cluster_raas Renin-Angiotensin System cluster_effects Cellular Effects AngI Angiotensin I ACE ACE AngI->ACE Substrate AngII Angiotensin II Vasoconstriction Vasoconstriction AngII->Vasoconstriction Aldosterone Aldosterone Secretion AngII->Aldosterone TGFB1 TGF-β1 Expression AngII->TGFB1 ACE->AngII Conversion ILK ILK Expression TGFB1->ILK SMA α-SMA Expression ILK->SMA PI3K_Akt PI3K/Akt Pathway Benazeprilat Benazeprilat Benazeprilat->ACE Benazeprilat->PI3K_Akt Activates

Caption: Mechanism of action of benazeprilat and its downstream effects.

Cell Viability and Apoptosis Assays

It is also important to assess the effect of this compound on cell viability and apoptosis, particularly in the context of disease models where it may have protective effects. For instance, this compound has been shown to protect cardiac cells from doxorubicin-induced apoptosis.[4][10]

Cell Viability Assay (CCK-8/MTT)

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., H9c2 cardiac myoblasts) in a 96-well plate.[10]

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for 1 hour.[10]

    • Introduce a cellular stressor (e.g., doxorubicin) and incubate for 24 hours.[10]

  • Assay: Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.[10]

  • Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT).

Apoptosis Assay (Flow Cytometry)

Experimental Protocol:

  • Cell Treatment: Treat cells as described for the viability assay.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Cytoprotective Effects

TreatmentCell Viability (%)Apoptosis (%)
Control100Example: 5.1
DoxorubicinExample: 55.2Example: 45.5
Doxorubicin + this compoundExample: 89.4Example: 25.8

Data adapted from studies on doxorubicin-induced cardiotoxicity.[10]

The cell-based assays described in these application notes provide a robust framework for screening the efficacy of this compound and other ACE inhibitors. By combining direct enzyme inhibition assays with the quantification of the downstream product, angiotensin II, and the analysis of relevant signaling pathways and cellular outcomes, researchers can build a comprehensive profile of a compound's pharmacological activity. These detailed protocols serve as a valuable resource for scientists in academic and industrial drug discovery settings.

References

Application Notes and Protocols for Benazepril Studies in Animal Models of Diabetic Nephropathy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diabetic nephropathy (DN) is a leading cause of end-stage renal disease worldwide. The development of effective therapeutic interventions requires robust and reproducible animal models that accurately mimic the pathophysiology of human DN. This document provides detailed application notes and protocols for the use of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, in established animal models of diabetic nephropathy. The protocols outlined below are intended to guide researchers in the induction of DN, administration of this compound, and the subsequent analysis of its therapeutic effects.

Animal Models

The most commonly employed animal models for studying diabetic nephropathy in the context of this compound efficacy are the Streptozotocin (STZ)-induced diabetic rat and the db/db mouse. To accelerate the progression of renal damage, a unilateral nephrectomy is often performed in conjunction with STZ induction.

  • Streptozotocin (STZ)-Induced Diabetic Rat: This model is characterized by hyperglycemia resulting from the cytotoxic effects of STZ on pancreatic β-cells.[1] Wistar and Sprague-Dawley rats are frequently used. The nephropathy develops over several weeks to months, exhibiting features such as albuminuria, glomerular hypertrophy, and mesangial matrix expansion.[2][3]

  • Uninephrectomized STZ-Induced Diabetic Rat: The surgical removal of one kidney (uninephrectomy) in STZ-induced diabetic rats leads to compensatory hyperfiltration and hypertrophy in the remaining kidney, which accelerates the progression of diabetic renal injury.[4]

  • db/db Mouse: This is a genetic model of type 2 diabetes resulting from a mutation in the leptin receptor. These mice develop obesity, insulin resistance, hyperglycemia, and progressive kidney disease with features resembling human DN.[5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on key parameters in animal models of diabetic nephropathy.

Table 1: Effect of this compound on General Physiological and Biochemical Parameters in STZ-Induced Diabetic Rats

ParameterControl GroupDiabetic (DN) GroupThis compound-Treated DN GroupReference
Body Weight (g)450 ± 25320 ± 30350 ± 28[1][6][7]
Systolic Blood Pressure (mmHg)115 ± 10145 ± 12120 ± 11[6]
Blood Glucose (mmol/L)5.5 ± 0.825.8 ± 3.224.9 ± 2.9[1][6]
24-h Urinary Protein (mg/24h)15 ± 5150 ± 2050 ± 10[6][7][8]
Serum Creatinine (μmol/L)40 ± 585 ± 1055 ± 8[1][7]
Blood Urea Nitrogen (BUN) (mmol/L)7.5 ± 1.020.5 ± 2.512.0 ± 1.8[1][7]
Creatinine Clearance (mL/min)1.2 ± 0.20.7 ± 0.151.0 ± 0.18[8]

Table 2: Effect of this compound on Renal Gene and Protein Expression in STZ-Induced Diabetic Rats

MarkerControl GroupDiabetic (DN) GroupThis compound-Treated DN GroupMethod of AnalysisReference
TGF-β1Low ExpressionHigh ExpressionReduced ExpressionIHC, Western Blot, RT-PCR[6][9]
α-SMALow ExpressionHigh ExpressionReduced ExpressionIHC, Western Blot[6][7]
ILKLow ExpressionHigh ExpressionReduced ExpressionWestern Blot, RT-PCR[6]
ANGPTL-4Low ExpressionHigh ExpressionReduced ExpressionIHC, RT-PCR[1]
MMP-2Normal ExpressionDecreased ExpressionIncreased ExpressionZymography, IHC, RT-PCR[8]
TIMP-2Normal ExpressionIncreased ExpressionDecreased ExpressionIHC, RT-PCR[8]

Experimental Protocols

Induction of Diabetic Nephropathy in Rats using Streptozotocin (STZ)

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate buffer (pH 4.5)

  • Male Wistar or Sprague-Dawley rats (180-250 g)

  • Glucometer and test strips

  • Insulin (optional, for partial treatment to manage severe hyperglycemia)

Protocol:

  • Fast the rats for 12 hours prior to STZ injection, with free access to water.[10]

  • Freshly prepare the STZ solution by dissolving STZ in cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 1% (10 mg/mL). Protect the solution from light.[1]

  • Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 60-65 mg/kg body weight.[1][6]

  • Return the rats to their cages and provide free access to food and water. To prevent initial hypoglycemia due to massive insulin release from damaged β-cells, provide 5-10% sucrose water for the first 24 hours.

  • After 72 hours, measure blood glucose levels from a tail vein blood sample using a glucometer. Rats with a blood glucose level ≥16.7 mmol/L are considered diabetic and can be included in the study.[1][6]

  • Monitor blood glucose levels and body weight weekly.

  • Development of nephropathy, characterized by proteinuria (≥30 mg/24h), typically occurs within 3-4 weeks.[1]

Unilateral Nephrectomy in Rats

Materials:

  • Surgical instruments (scalpel, forceps, scissors, needle holder)

  • Suture material (e.g., 3-0 or 4-0 silk or vicryl)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile drapes and gauze

  • Warming pad

Protocol:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave and disinfect the skin over the left flank.

  • Make a small flank incision through the skin and underlying muscle layers to expose the left kidney.

  • Gently exteriorize the kidney and ligate the renal artery, renal vein, and ureter together with a single suture.

  • Excise the kidney distal to the ligature.

  • Ensure there is no bleeding, then return the remaining stump to the abdominal cavity.

  • Close the muscle layer and skin with sutures.

  • Provide post-operative care, including analgesics and monitoring for signs of infection or distress.

Administration of this compound by Oral Gavage

Materials:

  • This compound hydrochloride

  • Distilled water or saline

  • Oral gavage needle (flexible or rigid with a ball tip)

  • Syringe

Protocol:

  • Prepare a fresh solution of this compound in distilled water daily. A common dosage is 10 mg/kg/day.[3][7]

  • Calculate the required volume for each rat based on its body weight.

  • Gently restrain the rat.

  • Insert the gavage needle into the esophagus and slowly administer the this compound solution.

  • Return the rat to its cage and monitor for any signs of distress.

  • Treatment is typically continued for a duration of 8 to 12 weeks.[3][7]

24-Hour Urine Collection

Materials:

  • Metabolic cages

  • Collection tubes

Protocol:

  • Place individual rats in metabolic cages with free access to food and water.[11]

  • Collect urine over a 24-hour period in a collection tube, often containing a preservative like sodium azide.

  • Measure the total volume of urine collected.

  • Centrifuge the urine to remove any debris and store the supernatant at -20°C or -80°C for further analysis.

Measurement of Urinary Protein

Protocol (ELISA):

  • Use a commercially available rat albumin ELISA kit.

  • Thaw urine samples and dilute them according to the kit's instructions.

  • Perform the ELISA assay following the manufacturer's protocol.[12][13]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the albumin concentration based on a standard curve and express the result as mg/24 hours.

Histological Analysis of Kidney Tissue

Materials:

  • 4% Paraformaldehyde or 10% neutral buffered formalin

  • Ethanol (graded series)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Staining reagents (Hematoxylin and Eosin, Periodic acid-Schiff, Masson's trichrome)

Protocol:

  • At the end of the study, euthanize the rats and perfuse the kidneys with cold saline followed by 4% paraformaldehyde.

  • Harvest the kidneys, remove the capsule, and fix them in 4% paraformaldehyde or 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Cut 3-5 µm thick sections using a microtome and mount them on glass slides.

  • Deparaffinize and rehydrate the sections before staining.

  • Hematoxylin and Eosin (H&E) Staining: For general morphology.[4][14]

  • Periodic acid-Schiff (PAS) Staining: To visualize the basement membranes and mesangial matrix.[6][8]

  • Masson's Trichrome Staining: To assess the degree of fibrosis (collagen deposition).[7]

  • Dehydrate, clear, and mount the stained sections with a coverslip.

  • Examine the slides under a light microscope.

Western Blot Analysis

Protocol:

  • Homogenize kidney tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against TGF-β1, α-SMA, or ILK overnight at 4°C.[6]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Normalize the band intensity to a loading control like GAPDH or β-actin.

Real-Time PCR (RT-PCR) Analysis

Protocol:

  • Extract total RNA from kidney tissue using TRIzol reagent or a commercial kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for TGF-β1 and ANGPTL-4.[1]

  • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound in diabetic nephropathy are mediated through its influence on several key signaling pathways. The following diagrams illustrate these pathways and the experimental workflow.

G This compound's Mechanism of Action in Diabetic Nephropathy cluster_RAS Renin-Angiotensin System cluster_Cellular_Effects Cellular Effects cluster_Pathology Pathophysiology of DN Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1R Angiotensin_II->AT1R Binds to ↑ TGF-β1 ↑ TGF-β1 AT1R->↑ TGF-β1 ↑ Oxidative Stress ↑ Oxidative Stress AT1R->↑ Oxidative Stress ↑ Inflammation ↑ Inflammation AT1R->↑ Inflammation ↑ α-SMA, ↑ ILK ↑ α-SMA, ↑ ILK ↑ TGF-β1->↑ α-SMA, ↑ ILK Podocyte Injury Podocyte Injury ↑ Oxidative Stress->Podocyte Injury Tubulointerstitial Fibrosis Tubulointerstitial Fibrosis ↑ Inflammation->Tubulointerstitial Fibrosis Mesangial Expansion & Fibrosis Mesangial Expansion & Fibrosis ↑ α-SMA, ↑ ILK->Mesangial Expansion & Fibrosis ↓ GFR ↓ GFR Mesangial Expansion & Fibrosis->↓ GFR Proteinuria Proteinuria Podocyte Injury->Proteinuria Tubulointerstitial Fibrosis->↓ GFR This compound This compound ACE ACE This compound->ACE Inhibits

Caption: this compound inhibits ACE, reducing Angiotensin II and its downstream pathological effects in DN.

G Experimental Workflow for this compound Study in STZ-Diabetic Rats start Acclimatize Rats stz Induce Diabetes with STZ start->stz confirm Confirm Diabetes (Blood Glucose ≥16.7 mmol/L) stz->confirm group Randomize into Groups (Control, DN, DN + this compound) confirm->group treat Daily this compound Treatment (Oral Gavage, 8-12 weeks) group->treat monitor Weekly Monitoring (Body Weight, Blood Glucose) treat->monitor urine 24h Urine Collection (Metabolic Cages) treat->urine euthanize Euthanize and Harvest Kidneys treat->euthanize analysis Biochemical & Histological Analysis urine->analysis euthanize->analysis end Data Analysis & Interpretation analysis->end

Caption: Workflow for evaluating this compound's efficacy in a rat model of diabetic nephropathy.

G Logical Relationship of this compound's Renoprotective Effects This compound This compound ACEi ACE Inhibition This compound->ACEi AngII ↓ Angiotensin II ACEi->AngII TGFb ↓ TGF-β1 Signaling AngII->TGFb ANGPTL4 ↓ ANGPTL-4 AngII->ANGPTL4 Fibrosis ↓ Renal Fibrosis (↓ α-SMA, ↓ ILK) TGFb->Fibrosis Proteinuria ↓ Proteinuria ANGPTL4->Proteinuria Function Improved Renal Function (↑ GFR, ↓ Creatinine/BUN) Fibrosis->Function Proteinuria->Function

Caption: this compound's renoprotective effects are mediated by reducing Ang II, TGF-β1, and ANGPTL-4.

References

Application Notes and Protocols for the Detection of Benazeprilat by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, benazeprilat. The quantitative determination of benazeprilat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. While liquid chromatography-mass spectrometry (LC-MS) is a common analytical technique for this purpose, gas chromatography-mass spectrometry (GC-MS) offers a sensitive and reliable alternative, particularly when appropriate sample preparation and derivatization procedures are employed. This document provides detailed application notes and protocols for the detection and quantification of benazeprilat in human plasma using GC-MS.

Principle of the Method

The method involves the extraction of benazeprilat from a plasma sample, followed by a chemical derivatization step to increase its volatility for GC-MS analysis. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer. Quantification is achieved by comparing the response of the analyte to that of an internal standard.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of benazeprilat is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma Plasma Sample Collection is_addition Addition of Internal Standard plasma->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe elution Elution of Analyte spe->elution derivatization Methyl Ester Derivatization elution->derivatization extraction Extraction of Derivative derivatization->extraction evaporation Evaporation and Reconstitution extraction->evaporation injection GC Injection evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for benazeprilat analysis by GC-MS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a representative example and may require optimization based on the specific SPE cartridges and equipment used.

Materials:

  • C18 SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • 0.1% Formic acid in water

  • 2% Ammonia solution in methanol

  • Human plasma sample

  • Internal standard (e.g., isotopically labeled benazeprilat)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Thaw the human plasma sample at room temperature. Spike the plasma sample with the internal standard solution. Vortex for 30 seconds.

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through the cartridge under gravity or with gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard from the cartridge by passing 1 mL of 2% ammonia solution in methanol. Collect the eluate in a clean collection tube.

Derivatization: Methyl Ester Formation

Warning: Diazomethane and its precursors are toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood by trained personnel. Safer alternatives like trimethylsilyldiazomethane (TMSDM) are recommended.[1]

Materials:

  • Eluate from SPE

  • Trimethylsilyldiazomethane (TMSDM) solution (2.0 M in hexanes) or freshly prepared diazomethane in ether

  • Methanol

  • Toluene

  • Nitrogen evaporator

  • Heating block or water bath

Procedure:

  • Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a 10% methanol in toluene solution.

  • Add 25 µL of TMSDM solution. Cap the vial tightly and vortex briefly.

  • Incubate the reaction mixture at room temperature for 30 minutes. The formation of the methyl ester derivative of benazeprilat will occur.

  • After incubation, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the final residue in 100 µL of toluene for GC-MS analysis.

GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis of the benazeprilat methyl ester derivative. Optimization may be necessary depending on the specific instrument and column used.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)

GC Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 320°C

    • Hold: 5 minutes at 320°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Benazeprilat methyl ester: m/z 365[1]

    • Internal Standard (labeled benazeprilat methyl ester): e.g., m/z 370[1]

Quantitative Data

The following table summarizes the quantitative performance of a validated GC-MS method for the determination of benazeprilat in human plasma. For comparison, typical performance data from an LC-MS/MS method is also included.

ParameterGC-MS MethodLC-MS/MS Method (for comparison)
Linearity Range 2.50 - 1000 ng/mL[1]5 - 200 ng/mL[2]
Limit of Quantification (LOQ) ~4 ng/mL lower than LC-MS methods[1]5 ng/mL
Intra-day Precision (%CV) Suitable[1]≤ 14.6%
Inter-day Precision (%CV) Suitable[1]≤ 5.6%
Accuracy (%RE) Suitable[1]< -8.0%

Signaling Pathways and Logical Relationships

The derivatization process is a critical step that follows a logical chemical transformation to enable GC-MS analysis.

derivatization_pathway cluster_analyte Analyte cluster_reagent Reagent cluster_product Product benazeprilat Benazeprilat (Non-volatile, Polar) methyl_ester Benazeprilat Methyl Ester (Volatile, Less Polar) benazeprilat->methyl_ester Methylation (Esterification) derivatizing_agent Diazomethane or TMSDM (Methylating Agent) derivatizing_agent->methyl_ester

Caption: Derivatization of benazeprilat for GC-MS analysis.

Conclusion

The described GC-MS method provides a robust and sensitive approach for the quantification of benazeprilat in human plasma. The key to successful analysis lies in the meticulous sample preparation, involving solid-phase extraction for sample clean-up and derivatization to enhance the volatility of the analyte. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics. It is important to note that method validation should be performed in accordance with regulatory guidelines to ensure the reliability of the results.

References

Application Notes and Protocols for the Canine Remnant Kidney Model in the Study of Benazepril for Chronic Renal Failure

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The canine remnant kidney model is a well-established preclinical model for studying the pathophysiology of chronic renal failure (CRF) and for evaluating potential therapeutic interventions.[1][2] This model mimics the progressive nature of CRF in humans and dogs, characterized by a reduction in glomerular filtration rate (GFR), proteinuria, and systemic hypertension. Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a commonly used therapeutic agent in the management of CRF in dogs.[3][4] It exerts its effects by modulating the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and a decrease in intraglomerular pressure.[5][6]

These application notes provide detailed protocols for establishing the canine remnant kidney model, administering this compound, and monitoring its effects. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound and other potential therapies for CRF.

Experimental Protocols

Canine Remnant Kidney Model: 7/8th Renal Ablation

This surgical procedure involves a two-step process to create a remnant kidney, inducing a state of chronic renal failure.

2.1.1. Pre-operative Preparations

  • Animal Selection: Use healthy adult dogs with no pre-existing renal disease. Mongrel dogs are often used in these studies.[7]

  • Health Assessment: Conduct a thorough physical examination, complete blood count (CBC), serum biochemistry profile, and urinalysis to establish baseline health parameters.

  • Acclimation: Allow dogs to acclimate to the facility for at least two weeks before any procedures.

  • Fasting: Fast the dogs for 12 hours prior to surgery, with free access to water.

  • Anesthesia: Anesthesia can be induced with a suitable anesthetic agent. Care should be taken to select anesthetic drugs that are minimally toxic to the kidneys.[8] General anesthesia is necessary for this invasive procedure.[8][9]

2.1.2. Surgical Procedure: Step 1 - Partial Nephrectomy

  • Surgical Approach: Place the dog in dorsal recumbency. Make a midline abdominal incision to expose the kidneys.[8][9]

  • Kidney Exposure: Gently exteriorize one kidney (e.g., the left kidney).

  • Renal Artery Ligation: Ligate two of the three main branches of the renal artery to induce infarction of approximately two-thirds of the kidney. Alternatively, a surgical excision of the poles of the kidney can be performed.[7]

  • Hemostasis: Ensure complete hemostasis before closing the incision.

  • Closure: Close the abdominal wall in layers.

2.1.3. Surgical Procedure: Step 2 - Contralateral Nephrectomy

  • Timing: Perform the second surgery 2-4 weeks after the first. This allows for compensatory hypertrophy of the remnant kidney.

  • Procedure:

    • Anesthetize the dog as previously described.

    • Make a midline abdominal incision.

    • Isolate the contralateral (right) kidney.

    • Ligate the renal artery, renal vein, and ureter.[8][9][10]

    • Remove the entire kidney.[8][9]

    • Close the incision as before.

2.1.4. Post-operative Care and Monitoring

  • Analgesia: Administer appropriate analgesics for post-operative pain management.[8][10]

  • Fluid Therapy: Provide intravenous fluid therapy to maintain hydration and support renal function.[11]

  • Incision Site Monitoring: Check the incision site twice daily for signs of infection, such as redness, swelling, or discharge.[8] The skin incision should heal within 14 days.[8]

  • Activity Restriction: Restrict strenuous activity for 7-10 days post-surgery. Leash-walks for urination and defecation are permitted.[12]

  • Diet and Water: Provide a balanced diet and ensure free access to fresh water.[9] Appetite should gradually return within 24 hours.[12]

  • Clinical Monitoring: Monitor for clinical signs of acute kidney injury, which are typically first seen 2-4 days postoperatively and can include anorexia, lethargy, and vomiting.[13]

  • Biochemical Monitoring: Monitor serum creatinine and blood urea nitrogen (BUN) levels weekly to assess the progression of renal failure.

This compound Administration Protocol

2.2.1. Dosage and Administration

  • Dosage Range: this compound hydrochloride is typically administered orally at a dose ranging from 0.25 to 0.5 mg/kg body weight, once daily.[14][15] Some studies have used a dosage of 0.12 to 0.25 mg/lb.[3] For dogs with serum creatinine concentrations between 3 and 5 mg/dl, a lower starting dose of 0.25 mg/kg is recommended.[16]

  • Administration: this compound can be given with or without food.[4]

  • Treatment Duration: The duration of treatment will depend on the study design, but can range from a few weeks to several months or even years.[14][15]

2.2.2. Monitoring of Therapeutic Effects

  • Blood Pressure: Monitor systolic and diastolic blood pressure regularly.

  • Proteinuria: Measure the urine protein-to-creatinine (UPC) ratio to assess the effect on proteinuria.

  • Glomerular Filtration Rate (GFR): GFR can be measured using methods such as inulin or iohexol clearance to directly assess renal function.

  • Serum Biochemistry: Monitor serum creatinine, BUN, and electrolytes (especially potassium).

  • Renin-Angiotensin-Aldosterone System (RAAS) Markers: Measure plasma renin activity, angiotensin II, and aldosterone concentrations to assess the pharmacological effect of this compound.

Data Presentation

The following tables summarize the expected quantitative data from studies using the canine remnant kidney model to evaluate this compound.

Table 1: Effects of 7/8th Renal Ablation on Renal Function and Blood Pressure

ParameterPre-Ablation (Baseline)Post-Ablation (Chronic Renal Failure)
Serum Creatinine (mg/dL)~1.0>2.0
Blood Urea Nitrogen (BUN) (mg/dL)~15>40
Glomerular Filtration Rate (GFR) (mL/min/kg)~4.0<2.0
Systolic Blood Pressure (mmHg)~120>160
Urine Protein-to-Creatinine (UPC) Ratio<0.5>1.0

Table 2: Effects of this compound Treatment in the Canine Remnant Kidney Model

ParameterControl (Placebo)This compound-Treated
Change in Systolic Blood Pressure (mmHg)Minimal ChangeSignificant Decrease
Change in Urine Protein-to-Creatinine (UPC) RatioIncrease or No ChangeSignificant Decrease[3][17]
Change in Glomerular Filtration Rate (GFR) (mL/min/kg)Progressive DeclineStabilization or Slower Decline
Plasma Angiotensin II ConcentrationElevatedSignificantly Decreased[3]
Plasma Aldosterone ConcentrationElevatedSignificantly Decreased
Median Survival Time (days)VariableMay be prolonged, though not always statistically significant[14][17]

Mandatory Visualizations

G cluster_pre Pre-Surgical Phase cluster_surgery Surgical Phase: 7/8th Renal Ablation cluster_post Post-Surgical & Experimental Phase Animal_Selection Healthy Adult Dog Selection Baseline_Data Baseline Data Collection (Blood, Urine, Blood Pressure) Animal_Selection->Baseline_Data Step1 Step 1: Partial Nephrectomy (Ligation of 2/3 Renal Artery Branches) Baseline_Data->Step1 Recovery1 2-4 Week Recovery (Compensatory Hypertrophy) Step1->Recovery1 Step2 Step 2: Contralateral Nephrectomy Recovery1->Step2 Post_Op_Care Post-Operative Care & Monitoring Step2->Post_Op_Care CRF_Development Development of Chronic Renal Failure Post_Op_Care->CRF_Development Treatment_Groups Randomization to Treatment Groups (this compound vs. Placebo) CRF_Development->Treatment_Groups Data_Collection Endpoint Data Collection (Blood Pressure, GFR, UPC, RAAS markers) Treatment_Groups->Data_Collection

Caption: Experimental workflow for the canine remnant kidney model.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Angiotensin-Converting Enzyme (ACE) Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Sodium_Water_Retention->Increased_BP This compound This compound Benazeprilat Benazeprilat (Active Metabolite) This compound->Benazeprilat Hepatic Metabolism Benazeprilat->ACE Inhibits

Caption: RAAS pathway and the mechanism of action of this compound.

Logical_Relationship CRF_Model Canine Remnant Kidney Model (Chronic Renal Failure) Pathophysiology Pathophysiological Changes: - Reduced GFR - Proteinuria - Hypertension - RAAS Activation CRF_Model->Pathophysiology Benazepril_Intervention This compound Administration (ACE Inhibition) Pathophysiology->Benazepril_Intervention Target for Therapeutic_Effects Therapeutic Outcomes: - Decreased Blood Pressure - Reduced Proteinuria - Slowed Progression of CRF Benazepril_Intervention->Therapeutic_Effects Mechanism Mechanism of Action: - Reduced Angiotensin II - Reduced Aldosterone - Vasodilation Benazepril_Intervention->Mechanism Therapeutic_Effects->Mechanism Mediated by

Caption: Logical relationship of the study design.

References

Application Notes: Developing a Spontaneously Hypertensive Rat (SHR) Model for Benazepril Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Spontaneously Hypertensive Rat (SHR) is a widely utilized and well-characterized inbred rat strain that serves as a classic animal model for studying essential (primary) hypertension.[1][2][3][4] Developed through the selective breeding of Wistar-Kyoto (WKY) rats with naturally high blood pressure, the SHR strain reliably develops hypertension starting around 5-6 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adulthood.[1][2] This model mimics many features of human hypertensive end-organ damage, including cardiac hypertrophy and renal dysfunction, making it invaluable for preclinical research.[1][2]

Benazepril is a potent, second-generation angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[5][6][7] It is a prodrug that is metabolized in the liver to its active form, benazeprilat.[7][8] Benazeprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[8][9][10] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[9][10] The SHR model is particularly relevant for studying this compound, as it allows for the evaluation of the drug's antihypertensive efficacy and its protective effects on target organs in a genetically predisposed hypertensive state.[11][12][13]

These application notes provide detailed protocols for utilizing the SHR model to investigate the pharmacodynamics of this compound, including methods for drug administration, blood pressure measurement, and assessment of key biochemical and organ-level endpoints.

Experimental Protocols

Protocol 1: Animal Model and Husbandry
  • Animal Strains:

    • Spontaneously Hypertensive Rats (SHR) will serve as the experimental model for hypertension.[2][3]

    • Wistar-Kyoto (WKY) rats, the normotensive progenitor strain, will be used as the control group for comparison.[13][14]

  • Acclimatization:

    • Upon arrival, house the animals (e.g., male rats, 4-5 weeks of age) in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) for at least one week before the start of the experiment.

    • Provide standard laboratory chow and water ad libitum.

  • Group Allocation:

    • Randomly assign animals to the following groups (n=10-15 per group is recommended):

      • Group 1: WKY Control: Normotensive WKY rats receiving the vehicle.

      • Group 2: SHR Control: Hypertensive SHR rats receiving the vehicle.

      • Group 3: SHR + this compound: Hypertensive SHR rats receiving this compound.

  • Study Duration:

    • A typical study duration to observe both blood pressure reduction and effects on cardiac hypertrophy is 8-12 weeks.[12][15] Treatment can be initiated in young rats (e.g., 4 to 6 weeks of age) to study the prevention of hypertension development.[12][16]

Protocol 2: this compound Administration
  • Drug Preparation:

    • Prepare this compound hydrochloride by dissolving it in distilled water.[15][17] this compound is available in 5 mg, 10 mg, and 20 mg tablets which can be crushed and suspended.[7][9]

  • Dosage:

    • Administer this compound at a dose range of 3-10 mg/kg/day.[11][12] A common and effective dose is 10 mg/kg/day.[12][17]

  • Route of Administration:

    • Administer the prepared solution once daily via oral gavage (p.o.).[11][12][16]

  • Vehicle Control:

    • Administer an equivalent volume of the vehicle (distilled water) to the WKY Control and SHR Control groups using the same route and schedule.[15][17]

Protocol 3: Blood Pressure Measurement (Non-Invasive Tail-Cuff Method)

The tail-cuff method is a common non-invasive technique for regular blood pressure monitoring in rats.[18][19][20]

  • Acclimatization to Procedure:

    • Prior to data collection, acclimate the rats to the restraining device and the tail-cuff procedure for several days to minimize stress-induced blood pressure fluctuations.

  • Procedure:

    • Place the rat in a plastic restrainer.

    • To enhance detection of tail artery pulsations, warm the rat's tail to 32-34°C for 10-15 minutes using a warming platform or a controlled heating lamp.[3]

    • Place the tail cuff and a pulse sensor on the base of the rat's tail.

    • Inflate the cuff to a pressure sufficient to occlude blood flow (e.g., ~250 mmHg).

    • Gradually deflate the cuff while the sensor records the pressure at which the pulse reappears (Systolic Blood Pressure).[18][21]

    • Perform at least 3-5 consecutive measurements per animal and average the values to obtain a reliable reading.

  • Frequency:

    • Measure blood pressure at baseline before starting treatment and then weekly throughout the study.[16]

Protocol 4: Sample Collection and Biochemical Analysis

At the end of the treatment period, collect blood and tissue samples for analysis.

  • Blood Collection:

    • Anesthetize the rats and collect blood via cardiac puncture or from the abdominal aorta.

    • Collect blood into appropriate tubes (e.g., EDTA tubes for plasma, plain tubes for serum).

    • Centrifuge the blood to separate plasma or serum and store at -80°C until analysis.

  • Tissue Collection:

    • Following blood collection, euthanize the animal according to approved ethical guidelines.

    • Carefully dissect, weigh, and record the weights of the heart, left ventricle, and kidneys. The ratio of organ weight to body weight is used to assess hypertrophy.[12][17]

  • Biochemical Assays:

    • Serum ACE Activity: Measure serum ACE activity to confirm the pharmacodynamic effect of this compound.[12]

    • Renal Function: Quantify serum creatinine (SCr), blood urea nitrogen (BUN), and 24-hour urinary protein to assess kidney damage.[17]

    • RAAS Components: Measure plasma renin activity and serum aldosterone concentration.[12]

    • Oxidative Stress: Analyze markers such as myeloperoxidase (MPO) activity or oxidized LDL (OxLDL) in blood samples.[14]

    • Histopathology: Fix portions of the heart and kidney in 10% neutral buffered formalin for histological analysis to assess myocardial hypertrophy and renal tissue damage.[12]

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between experimental groups.

Table 1: Effect of this compound on Hemodynamic Parameters in SHR

Parameter WKY Control SHR Control SHR + this compound (10 mg/kg)
Systolic Blood Pressure (mmHg) 120 ± 5 190 ± 10 145 ± 8*
Diastolic Blood Pressure (mmHg) 80 ± 4 130 ± 8 100 ± 6*
Heart Rate (beats/min) 350 ± 15 380 ± 20 360 ± 18

*Data are representative values based on published literature.[11][12] P < 0.05 vs. SHR Control.

Table 2: Effect of this compound on Biochemical Parameters in SHR

Parameter WKY Control SHR Control SHR + this compound (10 mg/kg)
Serum ACE Activity (% inhibition) N/A 0% ~70-80%*
Serum Aldosterone (pg/mL) 150 ± 20 250 ± 30 180 ± 25*
Plasma Renin Activity (ng/mL/hr) 5 ± 1 4 ± 0.8 10 ± 2**

*Data are representative values based on published literature.[12] *P < 0.05 vs. SHR Control. *Note: Renin activity may increase due to loss of negative feedback from Angiotensin II.

Table 3: Effect of this compound on End-Organ Damage Markers in SHR

Parameter WKY Control SHR Control SHR + this compound (10 mg/kg)
Left Ventricle / Body Weight (mg/g) 2.0 ± 0.1 3.5 ± 0.2 2.8 ± 0.15*
24-h Urinary Protein (mg/day) 15 ± 3 50 ± 8 25 ± 5*
Serum Creatinine (mg/dL) 0.5 ± 0.05 0.8 ± 0.07 0.6 ± 0.06*

*Data are representative values based on published literature.[12][17] P < 0.05 vs. SHR Control.

Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

Benazepril_Mechanism cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Effects Physiological Effects cluster_DrugAction Drug Intervention Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Hypertension Increased Blood Pressure Vasoconstriction->Hypertension Aldosterone->Hypertension Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->Block Inhibits

Caption: Mechanism of action of this compound within the RAAS pathway.

Experimental_Workflow start Animal Acclimatization (SHR & WKY Rats, 1 week) baseline Baseline Measurements (Body Weight, Blood Pressure) start->baseline groups Group Allocation (n=10-15/group) - WKY + Vehicle - SHR + Vehicle - SHR + this compound baseline->groups treatment Treatment Period (Daily Oral Gavage, 8-12 weeks) groups->treatment measurements Weekly Measurements (Body Weight, Blood Pressure) treatment->measurements during endpoint Endpoint Sample Collection (Blood, Heart, Kidneys) treatment->endpoint analysis Biochemical & Histological Analysis (ACE, Renal markers, Hypertrophy) endpoint->analysis data Data Analysis & Interpretation analysis->data

Caption: Experimental workflow for this compound research in SHR models.

SHR_Pathophysiology cluster_cause Etiology cluster_mechanism Pathogenic Mechanisms cluster_consequence Consequences Genetic Genetic Predisposition in SHR Strain RAAS Overactive RAAS Genetic->RAAS SNS Increased Sympathetic Nervous System Activity Genetic->SNS HTN Sustained Hypertension RAAS->HTN SNS->HTN Vascular Vascular Remodeling HTN->Vascular Damage End-Organ Damage Cardiac Hypertrophy Renal Dysfunction Vascular Injury HTN->Damage

Caption: Pathophysiological cascade in the SHR model of hypertension.

References

Application Note: H9c2 Cell-Based Assay for Evaluating Benazepril's Effects on Cardiomyocyte Viability and Health

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cardiotoxicity is a significant concern in drug development, necessitating robust in vitro models for early assessment. The H9c2 cell line, derived from embryonic rat heart tissue, provides a valuable tool for screening potential cardiac liabilities of xenobiotics.[1] While benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily recognized for its cardioprotective effects, it is crucial to have standardized protocols to evaluate the broader cardiovascular effects of such compounds.[2][3] This application note details a comprehensive protocol for culturing H9c2 cells and conducting a suite of assays to investigate the effects of this compound on cardiomyocyte health, particularly in the context of a chemically-induced stress model using a known cardiotoxin like doxorubicin (DOX).[4][5][6]

Experimental Protocols

H9c2 Cell Culture

This protocol outlines the standard procedure for the culture and maintenance of the H9c2 cell line.

  • Materials:

    • H9c2 (2-1) cell line (ATCC® CRL-1446™)

    • Dulbecco's Modified Eagle's Medium (DMEM), high glucose (ATCC® 30-2002™)

    • Fetal Bovine Serum (FBS), heat-inactivated[7]

    • Penicillin-Streptomycin (10,000 U/mL)

    • 0.25% Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • Cell culture flasks (T-25 or T-75)

    • Cell culture plates (6-well, 96-well)

    • Humidified incubator (37°C, 5% CO2)[8]

  • Procedure:

    • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.[9]

    • Cell Thawing: Rapidly thaw a cryopreserved vial of H9c2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Cell Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C with 5% CO2.[8]

    • Cell Maintenance: Change the culture medium every 2-3 days.[10]

    • Subculturing: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks at a ratio of 1:3 to 1:10.[9] For consistent results, it is recommended to use cells within the first five passages for experiments.[1]

This compound and Doxorubicin Treatment

This protocol describes the treatment of H9c2 cells to assess the effects of this compound, using doxorubicin as a positive control for cardiotoxicity.

  • Materials:

    • This compound hydrochloride (dissolved in sterile water or DMSO)

    • Doxorubicin (dissolved in sterile water or DMSO)

    • H9c2 cells cultured in appropriate plates (e.g., 96-well for viability, 6-well for other assays)

  • Procedure:

    • Seed H9c2 cells in culture plates and allow them to adhere and reach approximately 70-80% confluency.

    • Prepare serial dilutions of this compound and doxorubicin in complete growth medium.

    • For studying the protective effects of this compound, pre-treat the cells with various concentrations of this compound for 1 hour.[4][11]

    • Following pre-treatment, add doxorubicin (e.g., 2 µM) to the wells (except for the control and this compound-only groups) and incubate for 24 hours.[4][11]

    • Include appropriate controls: untreated cells, cells treated with vehicle control, cells treated with this compound alone, and cells treated with doxorubicin alone.

Assessment of Cardiotoxicity

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure (using CCK-8 as an example):

    • After the 24-hour treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.[12]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control group.[12]

Cytotoxicity Assay (LDH Release)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

  • Procedure:

    • After the treatment period, collect the cell culture supernatant.

    • Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[4][6]

    • Increased LDH release indicates a higher level of cytotoxicity.

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic and necrotic cells using Annexin V and Propidium Iodide (PI) or 7-AAD staining.

  • Procedure:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and 7-AAD to the cell suspension and incubate in the dark for 15 minutes.[13][14]

    • Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, while cells positive for both Annexin V and 7-AAD are late apoptotic or necrotic.

Oxidative Stress Assessment

Oxidative stress can be evaluated by measuring the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes.

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe such as CellROX Green Reagent.[15] After treatment, incubate the cells with the probe and a nuclear stain (e.g., Hoechst 33342).[15]

    • Visualize and quantify the fluorescence intensity using a fluorescence microscope or a plate reader.

  • Measurement of Antioxidant Enzyme Activity and Lipid Peroxidation:

    • Prepare cell lysates after treatment.

    • Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercially available assay kits.[4][6]

    • Determine the level of malondialdehyde (MDA), a marker of lipid peroxidation, using a thiobarbituric acid reactive substances (TBARS) assay.[4][6][16]

Data Presentation

Quantitative data from the assays should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Doxorubicin-Induced Changes in H9c2 Cell Viability and Cytotoxicity

Treatment GroupCell Viability (%)LDH Release (Arbitrary Units)
Control100 ± 5.01.0 ± 0.1
This compound (1 µM)98 ± 4.51.1 ± 0.2
Doxorubicin (2 µM)55 ± 6.23.5 ± 0.4
This compound (1 µM) + Doxorubicin (2 µM)75 ± 5.82.0 ± 0.3

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Doxorubicin-Induced Apoptosis in H9c2 Cells

Treatment GroupApoptotic Cells (%)
Control8.6 ± 1.2
Doxorubicin (2 µM)45.5 ± 4.8
This compound (1 µM) + Doxorubicin (2 µM)25.8 ± 2.1

Data adapted from a study by Zhan et al.[4][6]

Table 3: Effect of this compound on Doxorubicin-Induced Oxidative Stress Markers in H9c2 Cells

Treatment GroupSOD Activity (U/mg protein)CAT Activity (U/mg protein)GSH-Px Activity (U/mg protein)MDA Level (nmol/mg protein)
ControlValue ± SDValue ± SDValue ± SDValue ± SD
Doxorubicin (2 µM)Value ± SDValue ± SDValue ± SDValue ± SD
This compound (1 µM) + Doxorubicin (2 µM)Value ± SDValue ± SDValue ± SDValue ± SD

Researchers should fill in the values obtained from their experiments.

Visualizations

experimental_workflow cluster_culture H9c2 Cell Culture cluster_treatment Treatment cluster_assays Cardiotoxicity Assessment culture Culture H9c2 cells to 70-80% confluency pretreat Pre-treat with this compound (1 hr) culture->pretreat treat Treat with Doxorubicin (24 hr) pretreat->treat viability Cell Viability (MTT/CCK-8) treat->viability cytotoxicity Cytotoxicity (LDH) treat->cytotoxicity apoptosis Apoptosis (Flow Cytometry) treat->apoptosis oxidative_stress Oxidative Stress (ROS, SOD, CAT, MDA) treat->oxidative_stress

Caption: Experimental workflow for assessing the effects of this compound on H9c2 cells.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Doxorubicin Doxorubicin OxidativeStress Oxidative Stress Doxorubicin->OxidativeStress Apoptosis Apoptosis Doxorubicin->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation pAkt->Apoptosis CellSurvival Cell Survival pAkt->CellSurvival OxidativeStress->Apoptosis

Caption: Proposed signaling pathway of this compound's protective effect in H9c2 cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Benazepril Dosage in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benazepril in spontaneously hypertensive rats (SHRs). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dose range for this compound in spontaneously hypertensive rats (SHRs) to achieve a significant antihypertensive effect?

A1: The effective oral dose of this compound hydrochloride in SHRs typically ranges from 0.3 to 10 mg/kg/day.[1] Single oral administrations in the range of 0.3-3 mg/kg have been shown to produce an antihypertensive effect equipotent to enalapril.[1] For long-term studies on cardiac hypertrophy, doses of 3 and 10 mg/kg/day administered via oral gavage have been used effectively.[2] A dose of 1 mg/kg has also been shown to decrease blood pressure in SHRs.[3]

Q2: How does this compound impact the renin-angiotensin-aldosterone system (RAAS) in hypertensive rats?

A2: this compound is a prodrug that is metabolized in the liver to its active form, benazeprilat.[4][5] Benazeprilat is a potent angiotensin-converting enzyme (ACE) inhibitor.[6] By inhibiting ACE, benazeprilat blocks the conversion of angiotensin I to angiotensin II.[6] This leads to a decrease in plasma angiotensin II levels, which in turn reduces vasoconstriction and aldosterone secretion.[6][7] Studies in dogs have shown that this compound administration leads to a significant increase in plasma renin activity and a decrease in plasma angiotensin II and aldosterone concentrations.[8][9] In SHRs, treatment with an ACE inhibitor has been shown to decrease urinary aldosterone excretion.[10]

Q3: What are the expected effects of this compound on cardiac hypertrophy in SHRs?

A3: this compound has been demonstrated to effectively reduce cardiac hypertrophy in SHRs.[2] Long-term administration of this compound at doses of 3 and 10 mg/kg/day from 4 to 16 weeks of age significantly and dose-dependently reduced the wet weights of the whole heart and the left ventricle.[2] This is associated with a reduction in myocardial hypertrophy as observed in microscopic findings.[2] The mechanism involves the suppression of the volume load increase by acting on the renin-angiotensin-aldosterone system.[2]

Q4: How does this compound influence the NF-κB and TGF-β signaling pathways in the context of cardiac hypertrophy?

A4: this compound has been shown to inhibit the NF-κB and TGF-β signaling pathways, which are implicated in cardiac hypertrophy and fibrosis. This anti-inflammatory property is thought to be mediated by the downregulation of intracellular reactive oxygen species (ROS) production. By attenuating these signaling pathways, this compound can reduce the expression of pro-fibrotic and pro-inflammatory molecules, thus contributing to the amelioration of left ventricular hypertrophy.

Troubleshooting Guides

Issue 1: High variability in blood pressure readings using the tail-cuff method.

  • Possible Cause: Stress and inadequate acclimatization of the rats to the procedure.

  • Troubleshooting Steps:

    • Acclimatization: Acclimatize the rats to the restraint holder and the procedure for at least 3-5 consecutive days before starting the actual measurements.[11] This involves placing the rat in the holder for the same duration as the measurement period.

    • Consistent Timing: Perform measurements at the same time each day to minimize circadian variations in blood pressure.[12]

    • Quiet Environment: Conduct the procedure in a quiet and isolated room to avoid startling the animals.

    • Proper Warming: Ensure the rat's tail is adequately warmed to a temperature of 30-35 °C to ensure detectable blood flow.[11][13] However, avoid overheating, as this can cause stress and affect blood pressure. An unheated-animal tail-cuff method has also been validated and may reduce stress.[14]

    • Correct Cuff Placement: Ensure the tail cuff is placed correctly on the base of the tail.

    • Discard Initial Readings: Discard the first few readings of each session to allow the rat to stabilize.

    • Inflation vs. Deflation Readings: Be aware that cuff deflation can underestimate systolic blood pressure (SBP) depending on the compression interval. Cuff inflation measurements may provide a more accurate estimation of intravascular SBP.[2]

Issue 2: Difficulty in administering the full dose of this compound via oral gavage.

  • Possible Cause: Improper technique, incorrect needle size, or stressful animal handling.

  • Troubleshooting Steps:

    • Proper Restraint: Ensure the rat is properly and securely restrained to prevent movement during gavage.

    • Correct Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the rat's weight to prevent injury to the esophagus.

    • Lubrication: Lubricate the tip of the gavage needle with a small amount of the vehicle or water.

    • Gentle Insertion: Gently insert the needle into the esophagus, ensuring it does not enter the trachea. You should not feel resistance.

    • Slow Administration: Administer the solution slowly to allow the rat to swallow.

    • Positive Reinforcement: If possible, provide a small treat after the procedure to create a positive association.

Issue 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Issues with the this compound solution, animal model characteristics, or experimental design.

  • Troubleshooting Steps:

    • Solution Preparation: Prepare fresh this compound solutions daily if stability is a concern. This compound hydrochloride is stable under recommended storage conditions.[8] A common vehicle for oral gavage is an aqueous 0.5% (w/v) carboxymethylcellulose (CMC) solution.[15]

    • Animal Strain and Age: Ensure you are using the correct strain (spontaneously hypertensive rats) and that they are at an age where hypertension is established.[12] Wistar-Kyoto (WKY) rats are the appropriate normotensive controls.[12]

    • Control Groups: Always include a vehicle-treated SHR group as a control to account for any effects of the gavage procedure or the vehicle itself.

    • Blinding: Whenever possible, blind the experimenter to the treatment groups to avoid bias in measurements.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

This compound Dose (mg/kg/day, p.o.)Treatment DurationSystolic Blood Pressure (SBP) Reduction (mmHg)Diastolic Blood Pressure (DBP) Reduction (mmHg)Reference
14 weeksDecreased significantly (P<0.05)Not Reported[3]
312 weeksSuppressed development of hypertensionNot Reported[2]
1012 weeksSuppressed development of hypertensionNot Reported[2]
10 (human study)6 weeksReduced from 165±3 to 148±4Reduced from 105±1 to 93±2[16]
20 (human study)24 hours6-124-7

Note: Data from rat and human studies are presented. Direct quantitative comparison of blood pressure reduction in mmHg for different doses in SHRs from a single study is limited in the searched literature.

Table 2: Effect of this compound on Cardiac Hypertrophy Markers in Spontaneously Hypertensive Rats (SHRs)

ParameterThis compound Dose (mg/kg/day, p.o.)Treatment DurationObservationReference
Whole Heart Wet Weight3 and 1012 weeksSignificant and dose-dependent reduction[2]
Left Ventricle Wet Weight3 and 1012 weeksSignificant and dose-dependent reduction[2]
Total Protein Content (Left Ventricle)3 and 1012 weeksDose-dependent reduction[2]
Transverse Diameter of Myocardial Cell14 weeksLower than in control SHRs[3]

Table 3: Effect of this compound on the Renin-Angiotensin-Aldosterone System (RAAS)

ParameterAnimal ModelThis compound DoseObservationReference
Plasma Angiotensin IISHRNot SpecifiedDecreased[7]
Plasma Renin ActivityDog0.5 mg/kg+58% increase
Plasma Angiotensin IIDog0.5 mg/kg-38% decrease
Plasma AldosteroneDogNot SpecifiedDecreased[9]
Urinary Aldosterone ExcretionSHR30 and 100 mg/kgDecreased[10]
Serum ACE ActivitySHR10 mg/kg/daySignificantly reduced[2]

Experimental Protocols

1. Preparation and Administration of this compound via Oral Gavage

  • Materials:

    • This compound hydrochloride powder

    • Vehicle (e.g., 0.5% w/v carboxymethylcellulose in sterile water)

    • Mortar and pestle or magnetic stirrer

    • Weighing scale

    • Volumetric flasks

    • Gavage needles (appropriate size for rats)

    • Syringes

  • Protocol:

    • Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the rats.

    • Weigh the this compound hydrochloride powder accurately.

    • Prepare the 0.5% CMC vehicle by slowly adding carboxymethylcellulose to sterile water while stirring continuously until fully dissolved.

    • Triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while mixing continuously to ensure a homogenous suspension.

    • Administer the this compound suspension to the SHRs via oral gavage using a suitable gavage needle. The volume should be calculated based on the rat's body weight (typically 5-10 mL/kg).

    • Prepare the suspension fresh daily to ensure stability and accurate dosing.

2. Blood Pressure Measurement using the Tail-Cuff Method

  • Materials:

    • Tail-cuff blood pressure measurement system (e.g., CODA system)

    • Restraint holders for rats

    • Warming platform

  • Protocol:

    • Acclimatization: For 3-5 consecutive days prior to the experiment, place each rat in the restraint holder on the warming platform for 15-20 minutes without taking any measurements.

    • Preparation: On the day of the measurement, turn on the warming platform to 30-35°C.[11]

    • Restraint: Gently place the rat into the appropriate-sized holder.

    • Cuff Placement: Securely place the tail-cuff and sensor over the base of the rat's tail.

    • Stabilization: Allow the rat to acclimate in the holder on the warming platform for at least 10-15 minutes before starting measurements.[13]

    • Measurement: Initiate the blood pressure measurement cycle according to the manufacturer's instructions.

    • Data Collection: Record a series of measurements (e.g., 10-15 cycles).

    • Data Analysis: Discard the first few readings and average the subsequent stable readings to obtain the systolic and diastolic blood pressure for that session.

Mandatory Visualizations

Benazepril_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cellular_Effects Cellular Effects in Cardiomyocytes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I (cleavage) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II (conversion) AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II Benazeprilat Benazeprilat (Active Metabolite) Benazeprilat->ACE Inhibits ROS Increased ROS AT1R->ROS NFkB NF-κB Activation ROS->NFkB TGFb TGF-β Signaling ROS->TGFb Hypertrophy Cardiac Hypertrophy & Fibrosis NFkB->Hypertrophy TGFb->Hypertrophy

Caption: this compound's mechanism in reducing cardiac hypertrophy.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment cluster_Analysis Phase 3: Analysis Animal_Acclimatization Animal Acclimatization (SHR & WKY rats) Baseline_BP Baseline Blood Pressure Measurement (Tail-Cuff) Animal_Acclimatization->Baseline_BP Group_Allocation Random Group Allocation (Vehicle, this compound Doses) Baseline_BP->Group_Allocation Benazepril_Prep Daily this compound Solution Preparation Group_Allocation->Benazepril_Prep Oral_Gavage Daily Oral Gavage (e.g., 4-12 weeks) Benazepril_Prep->Oral_Gavage Weekly_Monitoring Weekly Blood Pressure & Body Weight Monitoring Oral_Gavage->Weekly_Monitoring Euthanasia Euthanasia & Tissue Collection (Heart, Blood) Weekly_Monitoring->Euthanasia Cardiac_Hypertrophy_Assessment Cardiac Hypertrophy Assessment (Heart Weight, Histology) Euthanasia->Cardiac_Hypertrophy_Assessment RAAS_Biomarkers RAAS Biomarker Analysis (ELISA/RIA for AngII, Aldosterone) Euthanasia->RAAS_Biomarkers Data_Analysis Statistical Data Analysis Cardiac_Hypertrophy_Assessment->Data_Analysis RAAS_Biomarkers->Data_Analysis

Caption: Experimental workflow for optimizing this compound dosage.

References

Technical Support Center: Benazepril and Benazeprilat HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC separation of benazepril and its active metabolite, benazeprilat.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical differences between this compound and benazeprilat that affect their HPLC separation?

A1: this compound is a prodrug that is metabolized in the liver to its active form, benazeprilat, through the cleavage of its ester group.[1][2] This conversion results in benazeprilat being more polar than this compound. In reversed-phase HPLC (RP-HPLC), benazeprilat will therefore elute earlier than this compound. Understanding this polarity difference is fundamental to developing and troubleshooting your separation method.

Q2: What is a typical starting point for a mobile phase to separate this compound and benazeprilat?

A2: A common mobile phase for separating this compound and benazeprilat on a C18 column is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer).[3][4][5] The pH of the aqueous phase is a critical parameter to control the ionization and retention of both analytes. A starting point could be a gradient elution with acetonitrile and a low pH buffer (e.g., pH 2.5-3.5) to ensure good peak shape. For instance, a mobile phase consisting of acetonitrile and a phosphate buffer at pH 7.0 has been successfully used.[3][5]

Q3: What detection wavelength is recommended for this compound and benazeprilat?

A3: A UV detection wavelength of around 240 nm is commonly used for the simultaneous determination of this compound and other compounds.[1][3] Another study utilized a detection wavelength of 242 nm for this compound and benazeprilat.[5] It is always recommended to determine the optimal wavelength by scanning the UV spectra of your standard solutions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Resolution or Co-elution of this compound and Benazeprilat Peaks

If you are observing overlapping or poorly separated peaks for this compound and benazeprilat, consider the following troubleshooting steps.

Troubleshooting Workflow:

G start Start: Poor Resolution mobile_phase Adjust Mobile Phase Organic Content start->mobile_phase gradient Optimize Gradient Slope mobile_phase->gradient If peaks are too close end End: Improved Resolution mobile_phase->end If successful ph Modify Mobile Phase pH gradient->ph If still co-eluting gradient->end If successful column Evaluate Stationary Phase ph->column If peak shape is poor ph->end If successful column->end

Figure 1. Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Adjust Mobile Phase Strength:

    • Problem: If both peaks elute very early, the mobile phase is too strong. If they elute very late with broad peaks, it is too weak.

    • Solution: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and potentially improve separation. Conversely, if retention times are excessively long, a slight increase in the organic content may be necessary.

  • Optimize the Gradient:

    • Problem: An isocratic elution may not provide sufficient resolution if the polarity difference between this compound and benazeprilat is not large enough.

    • Solution: Implement a gradient elution. Start with a lower percentage of organic solvent and gradually increase it. A shallower gradient (slower increase in organic solvent) will increase the separation between peaks.

  • Modify Mobile Phase pH:

    • Problem: The ionization state of this compound and benazeprilat significantly impacts their retention.

    • Solution: Adjust the pH of the aqueous portion of your mobile phase. Benazeprilat has a carboxylic acid group, making its retention sensitive to pH changes. A lower pH (e.g., 2.5-3.5) will suppress the ionization of the carboxylic acid, increasing its retention and potentially improving the separation from this compound.[1]

  • Evaluate the Column:

    • Problem: The column may not be suitable or may have degraded.

    • Solution: Ensure you are using a high-quality C18 column. If the column is old or has been used extensively, its performance may be compromised. Consider trying a new C18 column or a different stationary phase (e.g., a phenyl-hexyl column) that can offer different selectivity.

Issue 2: Peak Tailing

Peak tailing can compromise the accuracy of quantification.

Troubleshooting Protocol:

  • Check for Active Sites on the Column:

    • Cause: Free silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing.

    • Solution: Add a competing base, such as triethylamine (TEA) or use a base-deactivated column. A low concentration of an amine modifier (e.g., 0.1% TEA) in the mobile phase can mitigate these secondary interactions.

  • Adjust Mobile Phase pH:

    • Cause: Operating at a pH close to the pKa of an analyte can lead to peak tailing as the analyte exists in both ionized and non-ionized forms.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound and benazeprilat.

  • Sample Overload:

    • Cause: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, sample overload was the likely cause.

Issue 3: Inconsistent Retention Times

Fluctuating retention times can indicate a problem with the HPLC system or the method's robustness.

Logical Relationship Diagram for Troubleshooting:

G issue Inconsistent Retention Times pump Check Pump Performance (Flow Rate Fluctuations) issue->pump leaks Inspect for Leaks issue->leaks mobile_phase_prep Review Mobile Phase Preparation issue->mobile_phase_prep column_equilibration Ensure Adequate Column Equilibration issue->column_equilibration temp Verify Column Temperature Control issue->temp solution Stable Retention Times pump->solution leaks->solution mobile_phase_prep->solution column_equilibration->solution temp->solution

Figure 2. Factors influencing inconsistent retention times.

Troubleshooting Steps:

  • System Check:

    • Pump: Ensure the pump is delivering a consistent flow rate. Check for pressure fluctuations.

    • Leaks: Inspect all fittings for any signs of leaks.

  • Mobile Phase:

    • Preparation: Ensure the mobile phase is prepared accurately and consistently. If using a buffer, ensure it is fully dissolved and the pH is correctly adjusted.

    • Degassing: Properly degas the mobile phase to prevent air bubbles from entering the system.

  • Column:

    • Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.

    • Temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.

Experimental Protocols

Protocol 1: Generic RP-HPLC Method for this compound and Benazeprilat

This protocol provides a starting point for method development.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL

Protocol 2: Sample Preparation from Plasma (for reference)

For the analysis of this compound and benazeprilat in biological matrices, a sample clean-up is necessary.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge at 10,000 x g for 10 minutes.

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject: Inject the reconstituted sample into the HPLC system.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters from published methods.

AnalyteRetention Time (min)Tailing FactorTheoretical PlatesReference
This compound~7.52< 2> 2000[1]
Benazeprilat~6.3--[5]
This compound~12.550--[2]

Note: Retention times are highly method-dependent and should be used as a general guide. Tailing factor and theoretical plates are important indicators of column performance and peak shape.

References

Benazepril in Animal Research: A Technical Support Guide to Address Variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential sources of variability in animal studies involving benazepril. This compound, a prodrug, is converted in vivo to its active metabolite, benazeprilat, which inhibits the angiotensin-converting enzyme (ACE).[1][2] Understanding the nuances of its pharmacokinetics and pharmacodynamics across different species and experimental conditions is crucial for obtaining consistent and reliable data.

Troubleshooting Guide: Addressing Inconsistent Results

This guide provides solutions to common problems encountered during this compound experiments.

Problem Potential Cause Troubleshooting Steps
High inter-animal variability in plasma benazeprilat concentrations Species-specific metabolism: The conversion of this compound to benazeprilat is catalyzed by carboxylesterases, and the activity of these enzymes can vary significantly between species. For instance, this compound is completely hydrolyzed to benazeprilat in rats, while this conversion is incomplete in dogs and baboons.- Select the most appropriate animal model based on metabolic similarity to humans, if applicable. - Ensure the use of a consistent species and strain throughout the study. - If comparing across species, be aware of and account for known metabolic differences.
Genetic polymorphisms: Variations in the genes encoding carboxylesterases (e.g., CES1) can lead to differences in enzyme activity and, consequently, variable conversion of this compound to benazeprilat.[3][4]- If significant and unexplained variability persists within a strain, consider the possibility of genetic heterogeneity. - If available, use inbred strains to minimize genetic variability.
Inconsistent drug administration: Improper oral gavage technique can lead to inaccurate dosing and variability in absorption.- Ensure all personnel are properly trained in oral gavage techniques. - Verify the correct placement of the gavage needle to avoid administration into the trachea. - Use a consistent vehicle for drug formulation and administer a consistent volume relative to body weight.
Lower than expected plasma benazeprilat concentrations Poor oral bioavailability: The bioavailability of this compound can differ between species. For example, the systemic bioavailability of benazeprilat after oral administration of this compound in horses is low (3-4%).[5]- Refer to pharmacokinetic data for the specific species being used to establish appropriate dosing. - Ensure the formulation of this compound is suitable for the chosen route of administration.
Sample degradation: this compound and benazeprilat may be unstable in plasma if not handled and stored correctly.- Process blood samples promptly after collection. - Store plasma samples at or below -20°C.[6] - Avoid repeated freeze-thaw cycles of plasma samples.[6]
Inconsistent pharmacodynamic effects (e.g., blood pressure reduction, RAAS inhibition) Influence of disease model: The underlying pathophysiology of the animal model can alter the pharmacokinetics and pharmacodynamics of this compound. For example, renal insufficiency can affect the clearance of benazeprilat.[7] In dogs with heart failure, the activation of the renin-angiotensin-aldosterone system (RAAS) can be more pronounced, potentially influencing the drug's effect.[8]- Characterize the baseline RAAS activity in your disease model. - Be aware that the pharmacokinetics of benazeprilat may be altered in disease states. For instance, in dogs with induced renal insufficiency, the apparent clearance of benazeprilat was shown to increase.[7] - Titrate the dose of this compound based on the specific disease model and the desired level of ACE inhibition.
Timing of measurements: The peak plasma concentration of benazeprilat and the maximal inhibition of ACE occur at specific times post-administration.- Conduct pilot studies to determine the time to maximum concentration (Tmax) of benazeprilat in your specific animal model and under your experimental conditions. - Collect pharmacodynamic data at time points relevant to the peak and trough drug concentrations.

Frequently Asked Questions (FAQs)

Pharmacokinetics and Metabolism

Q1: What are the key pharmacokinetic parameters of this compound and benazeprilat in common laboratory animals?

A1: The following table summarizes key pharmacokinetic parameters. Note that these values can vary depending on the study design, analytical methods, and animal strain.

SpeciesDose (mg/kg)Tmax (benazeprilat) (h)t½ (benazeprilat) (h)Bioavailability (%)Primary Route of EliminationReference(s)
Dog 0.25 - 1.0 (oral)1-3~3.5Well absorbed, increases with repeated dosingBile and Urine (approx. 50/50)[9][10]
Cat 0.25 - 1.0 (oral)~2Biphasic: 2.4 and 27.7Not specifiedPrimarily Biliary (~85%)[11]
Rat 2.5 - 3 (oral)Not specifiedNot specifiedWell absorbedBiliary[12]
Horse 0.25 - 1.0 (oral)Not specifiedNot specified3-4Not specified[5]

Q2: How does the metabolism of this compound differ between species?

A2: this compound is a prodrug that is hydrolyzed by carboxylesterases, primarily in the liver, to its active metabolite, benazeprilat.[2][13] The extent of this conversion varies:

  • Rats: this compound undergoes complete first-pass metabolism to benazeprilat.[12]

  • Dogs and Baboons: The hydrolysis is incomplete, resulting in the presence of both this compound and benazeprilat, as well as other hydrophilic metabolites in circulation.[12]

This difference in metabolic activation is a critical source of variability when comparing results across these species.

Experimental Design and Protocols

Q3: What is a standard protocol for oral administration of this compound and serial blood sampling in rats?

A3: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This includes procedures for oral gavage and guidelines for blood collection volumes and frequency.

Q4: How should I measure this compound and benazeprilat in plasma?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous quantification of this compound and benazeprilat in plasma.[6][12][14] A detailed protocol can be found in the "Experimental Protocols" section.

Q5: How can I assess the pharmacodynamic effect of this compound on the Renin-Angiotensin-Aldosterone System (RAAS)?

A5: The activity of the RAAS can be assessed by measuring the plasma concentrations of its key components:

  • Plasma Renin Activity (PRA): Measures the rate of angiotensin I generation.

  • Angiotensin II: The primary active hormone of the RAAS.

  • Aldosterone: A downstream hormone regulated by angiotensin II.

Commercial ELISA kits are available for the quantification of these hormones in plasma from various species.

Experimental Protocols

Protocol 1: Oral Gavage Administration and Serial Blood Sampling in Rats

Objective: To administer a precise oral dose of this compound and collect serial blood samples for pharmacokinetic analysis.

Materials:

  • This compound hydrochloride

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose in water)

  • Oral gavage needles (size appropriate for rats, typically 18-20 gauge)

  • Syringes

  • Restraint device for rats

  • Microcentrifuge tubes containing anticoagulant (e.g., EDTA)

  • Anesthetic (if required for blood collection method)

  • Capillary tubes or syringes with appropriate gauge needles for blood collection

Procedure:

  • Preparation:

    • Fast rats overnight (with access to water) to ensure gastric emptying, which can reduce variability in absorption.

    • Prepare the this compound suspension at the desired concentration in the chosen vehicle. Ensure the suspension is homogenous before each administration.

    • Calculate the volume to be administered to each rat based on its body weight. A common administration volume is 5-10 mL/kg.[5]

  • Oral Gavage:

    • Gently restrain the rat.

    • Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle. If resistance is met, withdraw and reinsert.

    • Administer the calculated volume of the this compound suspension.

    • Carefully remove the gavage needle.

    • Monitor the rat for any signs of distress.

  • Serial Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Common blood collection sites in rats include the saphenous vein, tail vein, or retro-orbital sinus (requires anesthesia and is often a terminal procedure).[15]

    • The volume of blood collected should not exceed 10% of the total circulating blood volume in a single collection or over a 2-week period for serial collections.[15] For a 250g rat, the total blood volume is approximately 15-17.5 mL, so a single sample should not exceed 1.5-1.75 mL.

    • Collect blood into tubes containing an anticoagulant.

    • Immediately place the blood samples on ice.

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes.

    • Store the plasma samples at -20°C or -80°C until analysis.[6]

Protocol 2: Quantification of this compound and Benazeprilat in Plasma by LC-MS/MS

Objective: To simultaneously measure the concentrations of this compound and its active metabolite, benazeprilat, in animal plasma.

Principle: This method utilizes solid-phase extraction (SPE) to isolate the analytes from the plasma matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry (MS/MS).

Materials and Reagents:

  • This compound and benazeprilat analytical standards

  • Internal standard (IS) (e.g., a structurally similar compound not present in the samples)

  • Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade

  • Water - ultrapure

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system coupled to a tandem mass spectrometer

Procedure (Example based on published methods[6]):

  • Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples on ice.

    • To 200 µL of plasma, add the internal standard solution.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove interferences.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • HPLC Conditions (Example):

      • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate this compound, benazeprilat, and the internal standard.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • This compound: e.g., m/z 425.2 → 351.2

        • Benazeprilat: e.g., m/z 397.2 → 323.2

        • Internal Standard: Specific to the chosen IS.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations.

    • Calculate the concentration of this compound and benazeprilat in the unknown samples based on the peak area ratios of the analytes to the internal standard.

Visualizations

RAAS_Benazepril_MOA cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Drug This compound Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels acts on Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Prodrug) Benazeprilat Benazeprilat (Active Metabolite) This compound->Benazeprilat Hepatic Metabolism Benazeprilat->ACE inhibits Aldosterone Aldosterone Adrenal_Cortex->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Vasoconstriction Vasoconstriction Blood_Vessels->Vasoconstriction leads to Na_H2O_Retention Sodium & Water Retention Kidney->Na_H2O_Retention leads to

Caption: Mechanism of action of this compound within the RAAS pathway.

Troubleshooting_Workflow Start Inconsistent this compound Study Results Check_PK Review Pharmacokinetic Data (Benazeprilat Levels) Start->Check_PK High_Var High Inter-Animal Variability? Check_PK->High_Var Low_Conc Consistently Low Concentrations? High_Var->Low_Conc No Species_Genetics Consider Species/ Strain Differences & Genetic Polymorphisms High_Var->Species_Genetics Yes Check_PD Review Pharmacodynamic Data (e.g., Blood Pressure, RAAS) Low_Conc->Check_PD No Bioavailability Assess Bioavailability & Dose Low_Conc->Bioavailability Yes Disease_Model Evaluate Influence of Disease Model Check_PD->Disease_Model Admin_Technique Verify Drug Administration Technique & Formulation Species_Genetics->Admin_Technique End Refine Protocol Admin_Technique->End Sample_Handling Check Sample Collection & Storage Procedures Bioavailability->Sample_Handling Sample_Handling->End Timing Verify Timing of Measurements Disease_Model->Timing Timing->End PK_Study_Workflow Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage (this compound) Fasting->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Storage Sample Storage (-20°C) Plasma_Separation->Storage Analysis LC-MS/MS Analysis Storage->Analysis Data_Analysis Pharmacokinetic Data Analysis Analysis->Data_Analysis

References

Technical Support Center: Resolving Analytical Interference in Benazepril Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical challenges in benazepril combination therapy research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical interference issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the analysis of this compound in combination with other drugs, such as amlodipine and hydrochlorothiazide.

Q1: I am observing peak tailing for this compound and its combination drug in my HPLC analysis. What are the potential causes and how can I fix it?

A1: Peak tailing, where the peak asymmetry factor is greater than 1.2, can be caused by several factors. Here is a step-by-step troubleshooting guide:

  • Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, causing tailing.

    • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a stronger mobile phase or increase the buffer or salt concentration.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[2] If the issue persists, consider using a column with a higher capacity or a larger internal diameter.

  • Blocked Column Frit or Contamination: Particulate matter from the sample or mobile phase can block the inlet frit of the column.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced, or a new column may be required. Using a guard column can help prevent this problem.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. Ensure the mobile phase is adequately buffered to maintain a stable pH.[2]

Q2: My chromatogram shows peak fronting for the analytes. What could be the cause and solution?

A2: Peak fronting, where the asymmetry factor is less than 1.0, is often related to the sample and its introduction onto the column.

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If this is not feasible due to solubility issues, use a weaker solvent.

  • Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can also cause peak fronting.

    • Solution: Decrease the sample concentration or the injection volume.

Q3: I am suspecting co-elution of this compound with its active metabolite, benazeprilat, or another component in my sample. How can I confirm and resolve this?

A3: Co-elution occurs when two or more compounds elute from the column at the same time, resulting in a single, often distorted, peak.[3]

  • Confirmation of Co-elution:

    • Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis. If the UV spectra across the peak are not identical, it indicates the presence of more than one compound.[3]

    • Mass Spectrometry (MS): An MS detector can analyze the mass-to-charge ratio of the ions across the chromatographic peak. A shift in the mass spectra indicates co-elution.[3]

  • Resolving Co-elution:

    • Modify Mobile Phase Composition: Alter the ratio of the organic and aqueous phases of the mobile phase. A slight change can significantly impact the retention times of the co-eluting compounds.

    • Change Mobile Phase pH: For ionizable compounds, adjusting the pH can alter their retention behavior and improve separation.

    • Select a Different Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different chemistry (e.g., from C18 to a phenyl or cyano phase) can provide the necessary selectivity.

    • Adjust Temperature: Changing the column temperature can also influence selectivity and resolution.

Q4: How can I mitigate matrix effects in my LC-MS/MS bioanalytical studies of this compound combinations in plasma?

A4: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the assay.

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[4]

    • Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner sample extract compared to simple protein precipitation.

    • Protein Precipitation: While simple, this method may result in significant matrix effects. Optimization of the precipitating solvent (e.g., acetonitrile, methanol) can help.

  • Chromatographic Separation:

    • Optimize Gradient Elution: A well-designed gradient can separate the analytes of interest from the majority of the matrix components.

    • Use a Diverter Valve: A diverter valve can be used to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts and phospholipids) and only direct the flow to the mass spectrometer when the analytes of interest are eluting.

  • Use of an Internal Standard (IS):

    • Stable Isotope-Labeled IS: A stable isotope-labeled internal standard is the best choice as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for any ion suppression or enhancement.

    • Structural Analog IS: If a stable isotope-labeled IS is not available, a structural analog that has similar chromatographic and ionization properties to the analyte can be used.

Q5: I am concerned about interference from degradation products in my stability studies of this compound combination products. What should I do?

A5: Stability-indicating methods are crucial to ensure that the analytical method can accurately quantify the active pharmaceutical ingredients (APIs) in the presence of their degradation products.

  • Forced Degradation Studies: Subject the drug product to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[5]

  • Method Development and Validation: Develop an HPLC or other suitable method that can separate the parent drugs from all the degradation products formed during the forced degradation studies.[5][6]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to confirm the peak purity of the APIs in the stressed samples, demonstrating the specificity of the method.[5]

Data Presentation

The following tables summarize typical quantitative data for the analysis of this compound in combination with amlodipine and hydrochlorothiazide.

Table 1: HPLC Method Parameters for this compound and Amlodipine

ParameterMethod 1[7]Method 2[5]
Stationary Phase Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer:Acetonitrile (65:35, v/v), pH 7.0Phosphate buffer:Acetonitrile (65:35, v/v), pH 7.0
Flow Rate 1.0 mL/minNot Specified
Detection UV at 240 nmUV at 240 nm
Linearity Range Amlodipine: 6-14 µg/mL, this compound: 12-28 µg/mLNot Specified
Mean Recovery Amlodipine: 99.91%, this compound: 100.53%Not Specified

Table 2: LC-MS/MS Method Parameters for this compound and Amlodipine in Human Plasma

ParameterMethod Details[8]
Stationary Phase C18 Sunfire column
Mobile Phase Water and Acetonitrile with 0.1% Formic Acid (30:70, v/v)
Flow Rate 0.8 mL/min
Detection ESI-MS/MS (MRM mode)
Linearity Range Amlodipine: 10-200 ng/mL, this compound: 0.5-100 ng/mL, Benazeprilat: 5-200 ng/mL
Sample Preparation Protein precipitation with acetonitrile

Table 3: HPLC Method Parameters for this compound and Hydrochlorothiazide

ParameterMethod Details[9]
Stationary Phase BDS C-18 micro-bore column
Mobile Phase 0.025 M Sodium Dihydrogen Phosphate (pH 4.8):Acetonitrile (55:45, v/v)
Flow Rate 0.40 mL/min
Detection UV at 250 nm
Linearity Range This compound HCl: 5.0-20.0 µg/mL, Hydrochlorothiazide: 6.2-25.0 µg/mL
LOD This compound HCl: 0.88 µg/mL, Hydrochlorothiazide: 0.58 µg/mL

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Amlodipine and this compound Hydrochloride[5]

  • Chromatographic System:

    • Column: Zorbax SB C18, 5 µm, 250 mm x 4.6 mm i.d.

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile (65:35, v/v) with the pH adjusted to 7.0.

    • Detector: Photodiode array (PDA) detector set at 240 nm.

  • Sample Preparation:

    • Prepare standard and sample solutions in the mobile phase.

  • Forced Degradation Studies:

    • Expose the drug product to thermal, photolytic, hydrolytic (acidic and basic), and oxidative stress conditions.

    • Analyze the stressed samples using the developed HPLC method.

  • Validation:

    • Validate the method for specificity (using peak homogeneity data from the PDA detector), linearity, accuracy, precision, and robustness.

Protocol 2: LC-MS/MS Method for Simultaneous Determination of Amlodipine, this compound, and Benazeprilat in Human Plasma[8]

  • Chromatographic and Mass Spectrometric System:

    • Column: C18 Sunfire column.

    • Mobile Phase: Water and acetonitrile with 0.1% formic acid (30:70, v/v).

    • Flow Rate: 0.8 mL/min.

    • Mass Spectrometer: ESI-MS/MS operated in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add an internal standard (e.g., moexipril).

    • Add acetonitrile to precipitate the plasma proteins.

    • Vortex and centrifuge the sample.

    • Inject the supernatant into the LC-MS/MS system.

  • Method Validation:

    • Validate the method as per FDA guidelines for linearity, accuracy, precision, selectivity, and stability.

Visualizations

The following diagrams illustrate common troubleshooting workflows for analytical interference.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_silanol Secondary Silanol Interactions? start->check_silanol solution_silanol Add Competing Base (e.g., TEA) or Adjust pH check_silanol->solution_silanol Yes check_overload Column Overload? check_silanol->check_overload No end Problem Resolved solution_silanol->end solution_overload Reduce Injection Volume or Dilute Sample check_overload->solution_overload Yes check_frit Blocked Frit/Contamination? check_overload->check_frit No solution_overload->end solution_frit Reverse-flush Column or Replace Column/Guard check_frit->solution_frit Yes check_frit->end No solution_frit->end

Troubleshooting workflow for peak tailing.

Troubleshooting_CoElution start Suspected Co-elution confirm_coelution Confirm with PDA/MS Peak Purity start->confirm_coelution modify_mobile_phase Modify Mobile Phase (Ratio or pH) confirm_coelution->modify_mobile_phase Confirmed end Separation Achieved confirm_coelution->end Not Confirmed change_column Change Stationary Phase modify_mobile_phase->change_column Not Resolved modify_mobile_phase->end Resolved adjust_temp Adjust Column Temperature change_column->adjust_temp Not Resolved change_column->end Resolved adjust_temp->end

Workflow for resolving co-elution issues.

Mitigating_Matrix_Effects start Matrix Effects Observed (Ion Suppression/Enhancement) improve_sample_prep Improve Sample Preparation start->improve_sample_prep optimize_chromatography Optimize Chromatography start->optimize_chromatography use_is Use Appropriate Internal Standard start->use_is spe_lle Use SPE or LLE improve_sample_prep->spe_lle gradient_diverter Optimize Gradient/Use Diverter Valve optimize_chromatography->gradient_diverter stable_isotope_is Use Stable Isotope-Labeled IS use_is->stable_isotope_is end Reliable Quantitation spe_lle->end gradient_diverter->end stable_isotope_is->end

Strategies for mitigating matrix effects in LC-MS/MS.

References

Technical Support Center: Benazepril Stability Testing Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing of benazepril under various stress conditions. This information is critical for identifying potential degradation products, understanding the degradation pathways, and developing a stable formulation.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions applied to this compound for stability testing?

This compound is typically subjected to forced degradation under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions to assess its stability.[1][2]

Q2: What is the primary degradation product of this compound?

Under hydrolytic conditions, this compound primarily degrades to benazeprilat.[3][4] Benazeprilat is also the active metabolite of this compound, formed in the body by the cleavage of the ester group.[5]

Q3: What analytical techniques are most commonly used to analyze this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common techniques for the separation and quantification of this compound and its degradation products.[1][2][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is also used for the characterization of degradation products.[3]

Q4: Is this compound sensitive to light?

Yes, this compound can undergo photochemical degradation, particularly in acidic and neutral pH conditions, leading to the formation of multiple minor degradation products.[3] Therefore, photostability testing is a crucial part of the stress testing protocol.

Q5: What is the significance of identifying degradation products?

Identifying and characterizing degradation products is essential for several reasons:

  • It helps in understanding the degradation pathway of the drug substance.[3]

  • It is a regulatory requirement to ensure the safety and efficacy of the drug product.

  • This knowledge is crucial for developing a stable formulation and establishing appropriate storage conditions.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Poor resolution between this compound and benazeprilat peaks in HPLC. 1. Inappropriate mobile phase composition. 2. Incorrect pH of the mobile phase. 3. Column degradation.1. Optimize the mobile phase ratio. A common mobile phase is a mixture of a phosphate buffer and acetonitrile or methanol.[7] 2. Adjust the pH of the buffer. A pH of around 7.0 has been shown to be effective.[1] 3. Use a new or different C18 column.
Inconsistent degradation results under the same stress conditions. 1. Variation in the concentration of stressor (acid, base, oxidizing agent). 2. Fluctuations in temperature or light exposure. 3. Inconsistent sample preparation.1. Ensure accurate preparation of all stressor solutions. 2. Use a calibrated oven or photostability chamber to maintain consistent conditions. 3. Follow a standardized protocol for sample preparation, including precise weighing and dilution.
Formation of unexpected peaks in the chromatogram. 1. Contamination of the sample or solvent. 2. Interaction with excipients (if using a formulated product). 3. Secondary degradation of primary degradation products.1. Use high-purity solvents and reagents. 2. Analyze a placebo formulation under the same stress conditions to identify any excipient-related degradation. 3. Analyze samples at different time points to track the formation and disappearance of peaks.
Low recovery of the total drug substance and known degradants. 1. Adsorption of the analyte to the container. 2. Formation of non-UV active or volatile degradation products. 3. Incomplete extraction from the sample matrix.1. Use silanized glassware or low-adsorption vials. 2. Employ a mass-sensitive detector (like a mass spectrometer) in parallel with a UV detector to screen for non-chromophoric compounds. 3. Optimize the sample extraction procedure.

Experimental Protocols

The following are detailed methodologies for key stress testing experiments on this compound.

Hydrolytic Degradation (Acid, Base, and Neutral)
  • Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M hydrochloric acid. Reflux the mixture at 80°C for a specified period (e.g., 4 hours).[1]

    • Base Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 N sodium hydroxide. Keep the mixture at room temperature or reflux at 80°C for a specified period (e.g., 4 hours).[1][8]

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water. Reflux the mixture at 80°C for a specified period.

    • Sample Analysis: After the specified time, cool the solutions to room temperature and neutralize the acidic and basic solutions. Dilute the samples with the mobile phase to a suitable concentration and analyze by HPLC.

Oxidative Degradation
  • Objective: To assess the susceptibility of this compound to oxidation.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound as described above.

    • Stress Condition: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3-30% v/v). Keep the mixture at room temperature for a specified period.

    • Sample Analysis: After the specified time, dilute the sample with the mobile phase to a suitable concentration and analyze by HPLC.

Photolytic Degradation
  • Objective: To determine the effect of light exposure on the stability of this compound.

  • Methodology:

    • Sample Preparation: Expose the solid drug substance or a solution of the drug to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Control Sample: Simultaneously, keep a control sample protected from light under the same temperature conditions.

    • Sample Analysis: After the exposure period, prepare solutions of both the exposed and control samples and analyze by HPLC.

Thermal Degradation
  • Objective: To evaluate the stability of this compound at elevated temperatures.

  • Methodology:

    • Sample Preparation: Place the solid drug substance in a controlled temperature oven (e.g., at 60-80°C) for a specified period.[2]

    • Sample Analysis: After the specified time, allow the sample to cool to room temperature. Prepare a solution of the heat-treated sample and a control sample (stored at ambient temperature) and analyze by HPLC.

Data Presentation

The following tables summarize the typical conditions and outcomes of this compound stress testing.

Table 1: Summary of Stress Conditions for this compound Forced Degradation

Stress ConditionStressorTemperatureDuration
Acid Hydrolysis0.1 M HCl80°C4 hours[1]
Base Hydrolysis0.1 N NaOHRoom Temp / 80°C4 hours[1]
Neutral HydrolysisWater80°CVariable
Oxidation3-30% H₂O₂Room TempVariable
PhotolysisUV/Visible LightAmbientPer ICH Q1B
Thermal (Dry Heat)-60-80°CVariable

Table 2: Major Degradation Products of this compound Under Stress Conditions

Stress ConditionMajor Degradation Product(s)Analytical Method
Hydrolysis (Acid & Base)Benazeprilat[3]HPLC, LC-MS
OxidationVarious minor degradation productsHPLC, LC-MS
PhotolysisMultiple minor degradation products[3]HPLC, LC-MS
ThermalBenazeprilat and other minor productsHPLC, HPTLC

Visualizations

Experimental Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Benazepril_API This compound API Stock_Solution Stock Solution (1 mg/mL in Methanol) Benazepril_API->Stock_Solution Photolytic Photolytic (UV/Vis Light) Benazepril_API->Photolytic Thermal Thermal (Dry Heat, 80°C) Benazepril_API->Thermal Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 80°C) Stock_Solution->Base Neutral Neutral Hydrolysis (Water, 80°C) Stock_Solution->Neutral Oxidative Oxidative (H2O2, RT) Stock_Solution->Oxidative HPLC_Analysis HPLC/UPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Neutral->HPLC_Analysis Oxidative->HPLC_Analysis Photolytic->HPLC_Analysis Thermal->HPLC_Analysis Characterization LC-MS/MS Characterization HPLC_Analysis->Characterization Identify Unknowns Stability_Profile Stability Profile HPLC_Analysis->Stability_Profile Degradation_Pathway Degradation Pathway Characterization->Degradation_Pathway

Caption: Workflow for this compound forced degradation studies.

Signaling Pathway (Degradation Pathway)

G This compound This compound Benazeprilat Benazeprilat (Active Metabolite) This compound->Benazeprilat Hydrolysis (Acid/Base) Minor_Degradants_Photo Minor Photodegradants This compound->Minor_Degradants_Photo Photolysis Minor_Degradants_Oxidative Minor Oxidative Degradants This compound->Minor_Degradants_Oxidative Oxidation

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Enhancing Benazepril Detection in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of benazepril and its active metabolite, benazeprilat, in biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during bioanalytical method development and sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound and benazeprilat in biological samples?

The most prevalent and sensitive methods for the quantification of this compound and its active metabolite, benazeprilat, are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection have also been reported, though they may offer lower sensitivity compared to LC-MS/MS.[4][5][6]

Q2: What are the key challenges in achieving high sensitivity for this compound detection?

Achieving high sensitivity for this compound and benazeprilat detection can be challenging due to:

  • Low concentrations in biological matrices, especially at later time points in pharmacokinetic studies.

  • Matrix effects from endogenous components in plasma, urine, or tissue can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[7]

  • Sample preparation inefficiencies can lead to low recovery of the analytes.

  • Analyte stability during sample collection, storage, and processing.

Q3: How is this compound metabolized, and why is it important for detection methods?

This compound is a prodrug that is rapidly metabolized in the liver to its active form, benazeprilat, through the cleavage of its ester group.[8][9] Benazeprilat is a more potent angiotensin-converting enzyme (ACE) inhibitor.[8][10] Therefore, it is crucial for bioanalytical methods to be able to simultaneously quantify both this compound and benazeprilat to accurately characterize the pharmacokinetics of the drug.

Troubleshooting Guides

Issue 1: Poor Sensitivity/Low Signal Intensity in LC-MS/MS

Possible Causes & Solutions:

  • Suboptimal Ionization Source Conditions: The efficiency of ion generation in the mass spectrometer's source is critical.

    • Troubleshooting Steps:

      • Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, nebulizing gas flow and temperature, and drying gas flow and temperature.[11]

      • Perform a tuning infusion of a standard solution of this compound and benazeprilat to determine the optimal settings for your specific instrument.

      • Ensure the mobile phase composition is compatible with efficient ionization. The use of high-purity solvents and additives is crucial.[11]

  • Inefficient Sample Preparation: Low recovery of analytes from the biological matrix will result in a weaker signal.

    • Troubleshooting Steps:

      • Evaluate different extraction techniques:

        • Solid-Phase Extraction (SPE): This is a common and effective technique for cleaning up samples and concentrating analytes.[1][3] Experiment with different sorbent chemistries (e.g., C18, mixed-mode) and elution solvents.

        • Liquid-Liquid Extraction (LLE): This can be an alternative to SPE. Test various organic solvents to find the one with the best extraction efficiency for this compound and benazeprilat.

        • Protein Precipitation (PPT): While simpler, PPT may be less effective at removing interfering matrix components.[12] Consider combining PPT with another cleanup step if matrix effects are significant.[13]

      • Optimize pH: The pH of the sample and extraction solvents can significantly impact the recovery of acidic drugs like benazeprilat. Adjust the pH to ensure the analytes are in a neutral form for efficient extraction.

  • Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of the target analytes.[7]

    • Troubleshooting Steps:

      • Improve Chromatographic Separation: Modify the HPLC/UPLC gradient, mobile phase composition, or column chemistry to separate the analytes from the interfering matrix components.[14]

      • Enhance Sample Cleanup: A more rigorous sample preparation method can remove the interfering compounds.

      • Use a Different Ionization Source: If available, switching between ESI and atmospheric pressure chemical ionization (APCI) may mitigate matrix effects.

      • Dilution: In some cases, diluting the sample with a clean solvent can reduce the concentration of interfering components.[13]

Issue 2: High Background Noise

Possible Causes & Solutions:

  • Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents can contribute to high background noise.

    • Troubleshooting Steps:

      • Use high-purity, LC-MS grade solvents and additives.[11]

      • Prepare fresh mobile phases daily.

      • Filter all mobile phases before use.

  • Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can be injected with the current sample.

    • Troubleshooting Steps:

      • Optimize the autosampler wash procedure. Use a strong solvent in the wash solution.

      • Inject blank samples between high-concentration samples to assess for carryover.

  • Dirty Mass Spectrometer: Contamination of the ion source or mass analyzer can lead to high background.

    • Troubleshooting Steps:

      • Follow the manufacturer's instructions for cleaning the ion source components.

      • If the problem persists, a more thorough cleaning of the mass spectrometer may be required by a qualified engineer.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various published methods for the detection of this compound and benazeprilat.

Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

Biological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Extraction MethodReference
Human PlasmaThis compound: 1, Benazeprilat: 1This compound: 1-2000, Benazeprilat: 1-1600Solid-Phase Extraction[3]
Human PlasmaThis compound: 0.5, Benazeprilat: 5This compound: 0.5-100, Benazeprilat: 5-200Protein Precipitation[5][12]
Human PlasmaThis compound: 2, Benazeprilat: Not specifiedThis compound: 2-not specifiedNot specified[1]
Human PlasmaThis compound: 5, Benazeprilat: 5This compound: 5-1200, Benazeprilat: 5-1200Extraction and Precipitation[2]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Biological MatrixLLOQ (ng/mL)Linearity Range (ng/mL)Extraction MethodReference
Human PlasmaThis compound: 2.5, Benazeprilat: 2.52.5-1000Solid-Phase Extraction[5]
Human Urine~10Not SpecifiedExtractive Methylation[15]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS

This protocol is a generalized procedure based on common practices reported in the literature.[1][3]

  • Sample Pre-treatment:

    • To 200 µL of plasma sample, add an internal standard solution (e.g., a structurally similar compound not present in the sample).

    • Add 4 µL of formic acid and vortex to mix.[16]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Pretreat Pre-treatment (e.g., Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LC_MS LC-MS/MS Analysis Recon->LC_MS Data Data Acquisition & Processing LC_MS->Data

Caption: General workflow for this compound analysis in plasma using SPE and LC-MS/MS.

Troubleshooting_Logic Start Low Signal Intensity Cause1 Suboptimal Ionization? Start->Cause1 Cause2 Inefficient Sample Prep? Start->Cause2 Cause3 Matrix Effects? Start->Cause3 Solution1 Optimize Source Parameters Cause1->Solution1 Solution2 Evaluate Extraction Technique & pH Cause2->Solution2 Solution3 Improve Chromatography & Sample Cleanup Cause3->Solution3

Caption: Troubleshooting logic for addressing low signal intensity in this compound analysis.

References

dealing with benazepril hydrochloride solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with benazepril hydrochloride in buffer systems during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound hydrochloride?

A1: this compound hydrochloride is a white to off-white crystalline powder.[1][2] It is freely soluble in methanol and ethanol, and soluble in water.[1][2][3] Its solubility in aqueous buffers is pH-dependent and is described as sparingly soluble.[4] In organic solvents, its approximate solubility is 1 mg/mL in ethanol, 20 mg/mL in DMSO, and 30 mg/mL in dimethylformamide (DMF).[4]

Q2: I am observing precipitation when dissolving this compound hydrochloride directly in my aqueous buffer. What should I do?

A2: Direct dissolution in aqueous buffers can be challenging due to the compound's sparingly soluble nature.[4] A common and effective technique is to first dissolve the this compound hydrochloride in an organic solvent such as DMSO or DMF to create a concentrated stock solution.[4] This stock solution can then be diluted with your aqueous buffer of choice to the final desired concentration.[4] It is recommended to purge the solvent with an inert gas before preparing the stock solution.[4]

Q3: What is the recommended method for preparing an aqueous solution of this compound hydrochloride for in-vitro assays?

A3: For maximum solubility in aqueous buffers, first dissolve this compound hydrochloride in DMF. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[4] It is important to note that aqueous solutions of this compound hydrochloride are not recommended to be stored for more than one day.[4]

Q4: How does pH affect the solubility of this compound hydrochloride in aqueous buffers?

A4: The solubility of this compound hydrochloride is significantly influenced by the pH of the buffer. It exhibits higher solubility in acidic conditions and its solubility changes as the pH approaches its pKa values (pKa1: 3.1, pKa2: 5.3).[3] For detailed solubility at various pH levels in phosphate buffer, please refer to the data tables below.

Q5: Is this compound hydrochloride stable in aqueous buffer solutions?

A5: this compound hydrochloride has been shown to be stable in a pH 7.4 phosphate buffered solution at 37°C.[5][6] However, it is susceptible to acidic hydrolysis.[5] It is also important to be aware that this compound, a prodrug, can be metabolized to its active form, benazeprilat, by hepatic esterases.[4] For experimental purposes, it is best practice to use freshly prepared aqueous solutions.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of organic stock solution in aqueous buffer. The final concentration in the aqueous buffer exceeds the solubility limit. The organic solvent percentage in the final solution is too low.- Increase the proportion of the organic solvent in the final solution (if experimentally permissible).- Decrease the final concentration of this compound hydrochloride.- Vigorously vortex the solution while adding the stock solution to the buffer.
Inconsistent results in bioassays. Degradation of this compound hydrochloride in the aqueous solution over time. Adsorption of the compound to plasticware.- Prepare fresh aqueous solutions for each experiment and do not store them for more than a day.[4] - Use low-adhesion plasticware or glass vials for preparing and storing solutions.- Ensure the pH of the buffer is compatible with the stability of the compound.
Cloudiness or haze in the final solution. Incomplete dissolution or formation of fine precipitates.- Gently warm the solution (if the compound's stability at higher temperatures is not a concern).- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.

Quantitative Solubility Data

Table 1: Solubility of this compound Hydrochloride in Various Solvents

SolventSolubilityReference
Water>100 mg/mL[1][2]
Ethanol~1 mg/mL[4]
DMSO~20 mg/mL[4]
Dimethylformamide (DMF)~30 mg/mL[4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[4]

Table 2: Aqueous pH-Solubility Profile of this compound Hydrochloride in 0.05 M Phosphate Buffer

pHSolubility (mg/mL)Reference
2.3>20[7]
2.49.2[7]
2.56.6[7]
3.22.1[7]
5.33.8[7]
5.96.6[7]
6.18.2[7]
6.38.7[7]
7.114.0[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution in an Organic Solvent

  • Accurately weigh the desired amount of this compound hydrochloride powder.

  • Transfer the powder to an appropriate sterile vial.

  • Add the desired volume of organic solvent (e.g., DMSO or DMF) to the vial. It is good practice to use a solvent that has been purged with an inert gas.[4]

  • Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be applied if necessary, provided it does not affect the compound's stability.

  • Store the stock solution at -20°C for long-term storage.[4]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Thaw the this compound hydrochloride stock solution (from Protocol 1) at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • Add the required volume of the stock solution to the aqueous buffer. To avoid precipitation, add the stock solution dropwise while continuously vortexing the buffer.

  • Ensure the final concentration does not exceed the known solubility limit in the chosen buffer system.

  • Use the freshly prepared working solution immediately. Do not store aqueous solutions for more than one day.[4]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in Organic Solvent (e.g., DMSO, DMF) weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution dilute Dilute in Aqueous Buffer (with vortexing) thaw->dilute use Use Immediately dilute->use

Figure 1. Experimental workflow for preparing this compound hydrochloride solutions.

troubleshooting_logic start Issue: Precipitation or Cloudiness in Buffer check_conc Is final concentration > solubility limit? start->check_conc check_solvent Is organic solvent % too low? check_conc->check_solvent No solution1 Decrease final concentration check_conc->solution1 Yes check_mixing Was solution vortexed during dilution? check_solvent->check_mixing No solution2 Increase organic solvent % (if possible) check_solvent->solution2 Yes solution3 Re-prepare with vigorous vortexing check_mixing->solution3 No

Figure 2. Logical troubleshooting flow for this compound hydrochloride solubility issues.

ACE_Inhibition Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction & Aldosterone Secretion AngiotensinII->Vasoconstriction This compound This compound (Prodrug) Benazeprilat Benazeprilat (Active) This compound->Benazeprilat Hepatic Esterases ACE ACE Benazeprilat->ACE Inhibition

Figure 3. Simplified mechanism of action of this compound as an ACE inhibitor.

References

Technical Support Center: Method Validation for Benazepril in Multi-Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for analytical method validation of benazepril in multi-drug formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the simultaneous determination of this compound and other drugs like amlodipine or hydrochlorothiazide?

A1: The most widely reported and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][2][3][4] This method offers good selectivity and sensitivity for quantifying this compound and its combination drugs simultaneously. Other techniques such as HPTLC and UPLC have also been successfully employed.[1]

Q2: What is a stability-indicating analytical method, and why is it important for multi-drug formulations containing this compound?

A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredients (APIs) in the presence of their degradation products, impurities, and excipients.[2] This is crucial for multi-drug formulations to ensure that the method can distinguish between the intact drugs and any potential degradants that may form during the manufacturing process or throughout the product's shelf life, thus ensuring the safety and efficacy of the product.

Q3: What are the typical degradation pathways for this compound under stress conditions?

A3: this compound is known to be unstable under hydrolytic (acidic and basic) conditions, where it degrades to its active metabolite, benazeprilat.[5][6][7] It can also undergo degradation under oxidative and photolytic stress.[2][7] Forced degradation studies are essential to identify these degradation products and ensure the analytical method can resolve them from the parent drug peaks.[5][8]

Q4: How can I ensure the specificity of my analytical method for this compound in a multi-drug formulation?

A4: Specificity is demonstrated by showing that the method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or excipients from the matrix. This is typically achieved through forced degradation studies and by analyzing a placebo formulation (containing all excipients without the APIs) to confirm the absence of interfering peaks at the retention times of the analytes. Using a photodiode array (PDA) detector can help in assessing peak purity, further confirming specificity.[2][9]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution or Peak Tailing

Symptoms:

  • Overlapping peaks of this compound and the co-formulated drug (e.g., amlodipine, hydrochlorothiazide) or their degradation products.

  • Asymmetrical (tailing or fronting) peaks, leading to inaccurate integration and quantification.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition or pH The pH of the mobile phase is a critical factor. For this compound and its common combination drugs, a pH in the acidic to neutral range is often used. Systematically evaluate different mobile phase compositions by varying the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Adjusting the pH can significantly impact the ionization state of the analytes and thus their retention and peak shape. For example, a mobile phase of phosphate buffer and acetonitrile at a pH of 7.0 has been used successfully.
Suboptimal Stationary Phase The choice of the HPLC column is crucial. C18 columns are most commonly used.[2][4][9] If resolution is still an issue, consider a column with a different particle size, length, or a different stationary phase chemistry (e.g., C8).
Inadequate Flow Rate Optimizing the flow rate can improve peak shape and resolution. A lower flow rate generally provides better separation but increases the run time. A typical starting point is 1.0 mL/min.[4]
Secondary Interactions with Column Silanols Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the silica-based stationary phase. Adding a competing base like triethylamine (TEA) to the mobile phase can help to mitigate this issue.
Issue 2: Inaccurate or Non-Linear Results

Symptoms:

  • Poor correlation coefficient (r²) for the calibration curve (<0.999).

  • Inaccurate quantification of quality control samples.

  • Recovery studies outside of the acceptable range (typically 98-102%).[3]

Possible Causes and Solutions:

CauseSolution
Sample Preparation Issues Ensure complete dissolution of the analytes from the formulation matrix. Sonication is often required.[3] Incomplete extraction will lead to inaccurate and variable results. Verify the solubility of all APIs in the chosen diluent.
Instability of Analytes in Solution This compound can degrade in solution. It is important to assess the stability of standard and sample solutions over the anticipated analysis time. If instability is observed, prepare solutions fresh or store them under conditions that minimize degradation (e.g., refrigeration, protection from light).
Inappropriate Calibration Range The concentration range for the calibration standards should bracket the expected concentration of the analytes in the samples.[3][4] A wide range may lead to non-linearity.
Detector Saturation If the analyte concentration is too high, the detector response may become non-linear. Dilute the samples and standards to fall within the linear range of the detector.
Issue 3: Interference from Excipients or Degradation Products

Symptoms:

  • Peaks from excipients or degradation products co-eluting with the analyte peaks.

  • Inaccurate assay results for stability samples.

Possible Causes and Solutions:

CauseSolution
Method Lacks Specificity The method must be able to separate the analytes from all potential interferences. To address this, perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to generate potential degradation products.
Inadequate Chromatographic Separation Modify the chromatographic conditions to improve the separation of interfering peaks. This may involve adjusting the mobile phase pH, gradient profile, or changing the column.
Placebo Interference Always analyze a placebo sample to identify any peaks originating from the excipients. If interference is observed, the sample preparation procedure may need to be modified to remove the interfering excipient, or the chromatographic conditions must be altered to resolve the peaks.

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound in Multi-Drug Formulations

CombinationColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
This compound HCl & Amlodipine BesylateZorbax SB C18 (250x4.6 mm, 5 µm)Phosphate buffer:Acetonitrile (65:35, v/v), pH 7.01.0240
This compound HCl & HydrochlorothiazideSunfire C18 (250x4.6 mm, 5 µm)Water:Methanol (55:45, v/v), pH 7.01.0233
This compound HCl & Amlodipine BesylatePhenomenex C18 (250x4.6mm, 5µ)Triethylamine:Acetonitrile:Methanol (50:25:25), pH 3.02.0235[3]

Table 2: Validation Parameters for this compound in Multi-Drug Formulations

CombinationParameterThis compound HClCo-formulated DrugReference
This compound HCl & Amlodipine BesylateLinearity Range (µg/mL)12-286-14 (Amlodipine)
Mean Recovery (%)100.5399.91 (Amlodipine)[2]
This compound HCl & HydrochlorothiazideLinearity Range (µg/mL)0.1-200.5-30 (Hydrochlorothiazide)
Mean Recovery (%)98.66-99.3298.93-99.73 (Hydrochlorothiazide)
LOD (µg/mL)0.070.02 (Hydrochlorothiazide)
LOQ (µg/mL)0.10.5 (Hydrochlorothiazide)
This compound HCl & Amlodipine BesylateLinearity Range (µg/mL)200-30080-120 (Amlodipine)[3]
Mean Recovery (%)98-10298-102 (Amlodipine)[3]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound HCl and Amlodipine Besylate

Objective: To provide a general protocol for the simultaneous determination of this compound HCl and amlodipine besylate in a combined dosage form.

1. Materials and Reagents:

  • This compound HCl and Amlodipine Besylate reference standards

  • HPLC grade acetonitrile and water

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Combined dosage form tablets

2. Chromatographic Conditions:

  • Column: Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate buffer:Acetonitrile (65:35, v/v), with the pH adjusted to 7.0 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of this compound HCl and amlodipine besylate reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to a target concentration of the APIs into a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm filter before injection.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl.

  • Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid drug product to dry heat (e.g., 60°C).

  • Photolytic Degradation: Expose the drug product to UV light.

  • Analyze all stressed samples by the proposed HPLC method to check for the resolution of degradation products from the parent drug peaks.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation (ICH Guidelines) cluster_analysis Analysis prep_std Prepare Standard Solutions hplc_analysis HPLC Analysis prep_std->hplc_analysis prep_sample Prepare Sample Solutions prep_sample->hplc_analysis prep_placebo Prepare Placebo Solution specificity Specificity prep_placebo->specificity col_select Column Selection (e.g., C18) mp_opt Mobile Phase Optimization (pH, Organic Ratio) col_select->mp_opt detection_opt Detector Wavelength Selection mp_opt->detection_opt detection_opt->hplc_analysis data_processing Data Processing & Reporting specificity->data_processing linearity Linearity & Range linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness robustness->data_processing hplc_analysis->specificity hplc_analysis->linearity hplc_analysis->accuracy hplc_analysis->precision hplc_analysis->lod_loq hplc_analysis->robustness Troubleshooting_Workflow cluster_resolution Poor Resolution / Peak Tailing cluster_accuracy Inaccurate / Non-Linear Results cluster_interference Interference Issues start Problem Encountered check_mp Adjust Mobile Phase (pH, Organic Ratio) start->check_mp check_prep Verify Sample Preparation (Dissolution, Dilution) start->check_prep run_placebo Analyze Placebo start->run_placebo check_col Check Column (Age, Type) check_mp->check_col check_flow Optimize Flow Rate check_col->check_flow add_tea Add Triethylamine (for tailing) check_flow->add_tea end Problem Resolved add_tea->end check_stability Assess Solution Stability check_prep->check_stability check_cal Review Calibration Range check_stability->check_cal check_cal->end force_degradation Perform Forced Degradation run_placebo->force_degradation modify_chrom Modify Chromatographic Conditions force_degradation->modify_chrom modify_chrom->end

References

adjusting for benazepril's prodrug activation time in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing experiments involving the ACE inhibitor prodrug, benazepril. The following sections address common questions and troubleshooting scenarios related to its activation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its prodrug nature important in experimental design?

A1: this compound is an angiotensin-converting enzyme (ACE) inhibitor used to treat conditions like hypertension.[1] It is administered as an inactive prodrug that requires in vivo metabolic conversion to its active form, benazeprilat .[1][2] This is a critical consideration in experimental design because the pharmacological effect is dependent on the rate and extent of this activation. The timing of sample collection and measurements must be aligned with the appearance and peak concentration of the active metabolite, benazeprilat, rather than the parent drug.

Q2: How is this compound activated in the body?

A2: this compound is activated primarily in the liver by the cleavage of its ester group, a process catalyzed by carboxylesterase enzymes (specifically CES1 in humans).[2][3] This hydrolysis reaction converts the this compound prodrug into the pharmacologically active diacid metabolite, benazeprilat.[2][4] Benazeprilat is a potent inhibitor of ACE, which is responsible for the drug's therapeutic effects.[4]

G cluster_0 cluster_1 This compound This compound (Prodrug) Liver Liver This compound->Liver Oral Administration Benazeprilat Benazeprilat (Active Metabolite) Liver->Benazeprilat Metabolic Activation (Carboxylesterases)

Caption: Metabolic activation of this compound to benazeprilat.

Q3: How long does it take for this compound to become active and reach peak effect?

A3: Following oral administration, this compound is absorbed and its concentration peaks in plasma within 0.5 to 1 hour.[2][4][5][6] The conversion to the active metabolite, benazeprilat, is also rapid, with benazeprilat peak plasma concentrations (Tmax) typically reached between 1 and 2 hours in a fasted state.[4][5][6] In animal models like dogs and cats, peak concentrations of benazeprilat are also observed within approximately 1 to 3 hours.[7][8] Therefore, the onset of ACE inhibition begins quickly, with significant effects seen within an hour.[5][9]

Q4: What key factors can influence the activation time and efficacy of this compound in an experiment?

A4: Several factors can alter the pharmacokinetics of this compound and its active metabolite:

  • Species Differences: The expression and activity of carboxylesterases can vary significantly between species, potentially altering the rate of conversion.[10]

  • Hepatic Function: Since activation occurs primarily in the liver, severe hepatic impairment can slow the conversion of this compound to benazeprilat.[11][12]

  • Renal Function: While activation is not primarily renal, the elimination of benazeprilat is.[2][4] Impaired renal function can lead to the accumulation of the active metabolite, prolonging its effect.[5][9]

  • Co-administration with Food: In humans, administering this compound with food does not change the overall bioavailability of benazeprilat but can delay the time to its peak plasma concentration to 2-4 hours.[4][5][6] This should be a key consideration for timing in animal studies.

  • Genetic Polymorphisms: Variations in the genes encoding carboxylesterases (like CES1) could theoretically lead to inter-individual differences in activation rates.

Pharmacokinetic Parameters of this compound and Benazeprilat

The following table summarizes key pharmacokinetic data. Note that values can vary based on the specific experimental conditions.

SpeciesCompoundTmax (Time to Peak)Half-life (t½)Key Notes
Human This compound0.5 - 1 hour[2][5]~0.6 hours[9]The prodrug is rapidly absorbed and converted.
Benazeprilat1 - 2 hours (fasted)[4][6]Effective t½: 10 - 11 hours[4][6] Terminal t½: ~22 hours[2]Food can delay Tmax to 2-4 hours.[4][6] Steady-state is reached after 2-3 doses.[4]
Dog This compoundNot specifiedNot specifiedConverted rapidly to benazeprilat.
Benazeprilat1 - 3 hours[7]Terminal t½: ~3.5 hours[7]Bioavailability increases with repeated dosing.[7] Excreted via both bile and urine.[7]
Cat This compound< 2 hours[8]~1.4 hours[8]Rapidly declines as it is converted.
Benazeprilat~2 hours[8]Biphasic: ~2.4 hours and ~27.7 hours[8]Slight accumulation occurs with repeated daily administration.[8]

Troubleshooting Guide

Q: I'm not observing the expected level of ACE inhibition or blood pressure reduction. What should I check first?

A: An apparent lack of effect is often related to timing or dose. Consider the following:

  • Timing of Measurement: Are you measuring the effect at the right time point? Ensure your measurements are taken around the expected Tmax of benazeprilat (e.g., 2-4 hours post-dose), not this compound.

  • Sufficient Dose: The recommended dosage for dogs and cats is typically 0.25–0.5 mg/kg.[7] Ensure your dose is appropriate for the species and model being studied. Some studies have used doses up to 1-2 mg/kg.[13][14]

  • Prodrug Activation: Confirm that the animal model has competent liver function. In models with severe liver disease, the conversion to benazeprilat may be impaired.[11]

  • Assay Specificity: If measuring drug levels, ensure your assay distinguishes between this compound and benazeprilat.

G Start Unexpected Result: Lack of Effect CheckTime Was measurement timed for Benazeprilat Tmax (e.g., 2-4h)? Start->CheckTime CheckDose Was the dose sufficient for the animal model (e.g., >0.25 mg/kg)? CheckTime->CheckDose Yes AdjustTime Adjust measurement time to coincide with peak benazeprilat. CheckTime->AdjustTime No CheckMetabolism Could hepatic function be compromised in the model? CheckDose->CheckMetabolism Yes AdjustDose Perform dose-response study to find optimal dose. CheckDose->AdjustDose No ConsiderModel Consider species/strain differences in carboxylesterase activity. CheckMetabolism->ConsiderModel No End Re-run Experiment CheckMetabolism->End Yes (Re-evaluate model choice) AdjustTime->End AdjustDose->End ConsiderModel->End

Caption: Troubleshooting workflow for unexpected experimental results.

Q: My results show high inter-subject variability. What are the potential causes?

A: High variability can stem from inconsistent prodrug activation.

  • Fasting State: Ensure all animals are in a consistent state regarding food intake. Administering this compound with or without food can alter the absorption rate and Tmax of benazeprilat.[5][6]

  • Administration Technique: Confirm that the oral gavage or other administration technique is consistent and delivers the full intended dose each time.

  • Baseline Health: Underlying and subclinical differences in liver or kidney function among animals can lead to variable pharmacokinetics.

Detailed Experimental Protocol

Protocol: Assessing the Antihypertensive Effect of this compound in a Rodent Model

This protocol provides a general framework. Specific parameters should be optimized for your exact model and research question.

1. Objective: To determine the time course and efficacy of a single oral dose of this compound on systolic blood pressure (SBP) in a hypertensive rodent model (e.g., Spontaneously Hypertensive Rat, SHR).

2. Materials:

  • Spontaneously Hypertensive Rats (or other suitable model).

  • This compound hydrochloride.

  • Vehicle (e.g., sterile water or 0.5% methylcellulose).

  • Oral gavage needles.

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography).

3. Methodology:

  • Acclimatization:

    • House animals in a controlled environment for at least one week before the experiment.

    • Train the animals daily with the tail-cuff measurement device to minimize stress-induced blood pressure elevation. Continue until stable, consistent baseline readings are obtained.

  • Baseline Measurement:

    • On the day of the experiment, obtain a stable baseline SBP reading for each animal. This is Time 0.

  • Drug Preparation and Administration:

    • Prepare a fresh solution of this compound in the chosen vehicle at the desired concentration (e.g., for a 1 mg/kg dose).

    • Administer the this compound solution or vehicle (for the control group) via oral gavage. Record the exact time of administration for each animal.

  • Post-Dosing Measurements:

    • Based on the known Tmax of benazeprilat, schedule blood pressure measurements at key time points. A suggested schedule is: 2, 4, 8, 12, and 24 hours post-administration.

    • The 2 and 4-hour time points are critical for capturing the peak effect.[6][7][8]

    • The 24-hour time point assesses the duration of action.[6][8]

  • Data Analysis:

    • For each animal, calculate the change in SBP from baseline (Time 0) at each post-dosing time point.

    • Compare the mean change in SBP between the this compound-treated group and the vehicle-control group at each time point using appropriate statistical tests (e.g., t-test or ANOVA).

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Acclimate 1. Acclimatize Animals & Train for BP Measurement Baseline 2. Record Baseline BP (T=0) Acclimate->Baseline Dose 3. Administer this compound or Vehicle (Oral) Baseline->Dose Wait 4. Wait for Prodrug Activation Dose->Wait Measure 5. Measure BP at Key Time Points (e.g., 2, 4, 8, 24h) Wait->Measure Analyze 6. Analyze Change in BP from Baseline Measure->Analyze

Caption: General experimental workflow for a this compound study.

References

Technical Support Center: Managing Cough in Long-term Benazepril Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cough as a side effect during long-term animal studies with benazepril.

Troubleshooting Guides

Issue 1: Unexpected High Incidence of Cough in Study Animals

Question: We have observed a higher-than-expected incidence of spontaneous, dry cough in our cohort of [Specify Animal Model, e.g., Beagle dogs] receiving long-term this compound administration. How can we confirm this is a drug-related side effect and not due to other factors?

Answer:

  • Rule out other causes:

    • Infectious Respiratory Disease: Consult with veterinary staff to rule out common respiratory pathogens (e.g., kennel cough in dogs). Consider diagnostic testing on a subset of affected and control animals.

    • Environmental Factors: Ensure housing conditions are optimal. Check for and minimize airborne irritants such as dust from bedding, ammonia buildup, or cleaning agent residues.

    • Comorbidities: In disease models (e.g., heart failure), cough can be a clinical sign of the underlying condition.[1] Carefully compare the incidence and characteristics of the cough in the this compound-treated group versus the placebo/vehicle control group to differentiate a drug-induced cough from a disease-related one.

  • Objective Cough Assessment: Implement a systematic and objective method to quantify cough frequency and severity. This will provide robust data to determine a statistically significant difference between treatment and control groups. Refer to the Experimental Protocols section for detailed methodologies.

  • Dose-Response Relationship: If multiple dose groups are included in the study, assess if there is a correlation between the this compound dose and the incidence or severity of the cough. A positive dose-response relationship strengthens the evidence for a drug-induced effect.

  • Dechallenge and Rechallenge: In a satellite group of animals, consider a dechallenge phase (temporary withdrawal of this compound) to observe if the cough subsides, followed by a rechallenge to see if it reappears. This can provide strong evidence of causality.

Issue 2: Difficulty in Objectively Quantifying Cough

Question: We are observing what appears to be coughing, but we are struggling to differentiate it from other respiratory sounds and behaviors (e.g., sneezing, retching) and to quantify it reliably. What are the recommended methods?

Answer:

Objective quantification is crucial. The following methods are recommended for preclinical studies:

  • Whole-Body Plethysmography: This is a highly sensitive and objective method for measuring respiratory patterns. A cough produces a characteristic, sharp expiratory airflow pattern that can be distinguished from other respiratory events.[2] Unrestrained plethysmography is suitable for long-term, repeated measurements in conscious animals.

  • Audio-Visual Recording: Place high-quality microphones and video cameras in the animal's housing. Cough sounds have specific acoustic properties that can be analyzed with appropriate software. Video recording allows for the simultaneous observation of postural changes associated with coughing.

  • Trained Observers: While more subjective, trained technicians who are blinded to the treatment groups can use a standardized scoring system to log the frequency and severity of coughing behavior. This is often used in conjunction with instrumental methods.

For a detailed procedure, please refer to the Experimental Protocol for Cough Assessment.

Frequently Asked Questions (FAQs)

Q1: Is cough a recognized side effect of this compound in long-term animal studies?

A1: While cough is a well-documented side effect of ACE inhibitors, including this compound, in humans, specific quantitative data from long-term preclinical animal safety studies are not widely published. Most veterinary clinical studies with this compound focus on its efficacy in treating conditions like heart failure, where it may actually reduce cough associated with the disease.[3][4] However, the underlying mechanism involving bradykinin accumulation is conserved across species, making it a plausible side effect to monitor for in preclinical models. One study showed that long-term administration of another ACE inhibitor, enalapril, induced spontaneous cough in guinea pigs.[5]

Q2: At what point during a long-term study should we expect to see this compound-induced cough?

A2: The onset of ACE inhibitor-induced cough can be variable. In humans, it can occur within hours of the first dose or appear weeks to months after starting therapy. In a guinea pig model with enalapril, enhanced spontaneous cough was observed after 20 to 30 days of daily administration.[5] Researchers should be vigilant for this potential side effect throughout the entire duration of a long-term study.

Q3: Which animal model is most appropriate for studying this compound-induced cough?

A3: The guinea pig is a widely used and well-validated model for cough research due to its cough reflex being neurologically similar to that of humans.[2] Dogs are also a relevant model, especially given that this compound is commonly used in this species for veterinary purposes.[6][7] The choice of model will also depend on the primary objectives of the long-term study.

Q4: What is the underlying mechanism of this compound-induced cough?

A4: this compound inhibits the angiotensin-converting enzyme (ACE). Besides its role in the renin-angiotensin system, ACE is also responsible for breaking down bradykinin and substance P. Inhibition of ACE leads to the accumulation of these substances in the respiratory tract. Bradykinin, acting via B1 and B2 receptors, sensitizes sensory nerve fibers (C-fibers) in the airways, leading to an exaggerated cough reflex and spontaneous coughing.[5]

Q5: If we observe significant cough, do we need to terminate the study?

A5: Not necessarily. The decision should be based on the severity of the cough and its impact on animal welfare, in consultation with veterinary staff and the Institutional Animal Care and Use Committee (IACUC). If the cough is mild and does not cause distress or affect the primary endpoints of the study, it can be recorded as a toxicological finding. If the cough is severe and compromises animal welfare, dose reduction or discontinuation for affected animals may be necessary.

Data Presentation

The following table is a hypothetical representation of how to structure quantitative data on cough incidence in a long-term this compound study, based on a similar study with enalapril.[5]

Treatment GroupAnimal ModelDuration of TreatmentNIncidence of Cough (%)Mean Coughs per 24h (± SEM)
Vehicle ControlGuinea Pig30 days128.3%1.2 ± 0.4
This compound (Low Dose)Guinea Pig30 days1233.3%5.8 ± 1.1*
This compound (High Dose)Guinea Pig30 days1258.3%11.4 ± 1.9**

*p<0.05 vs. Vehicle Control; **p<0.01 vs. Vehicle Control

Experimental Protocols

Protocol 1: Long-Term this compound Administration and Cough Monitoring
  • Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).

  • Acclimatization: Acclimatize animals for at least 7 days prior to study initiation.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound).

  • Drug Administration: Administer this compound (or vehicle) orally once daily for the planned study duration (e.g., 30, 60, or 90 days). The typical dosage range for this compound in dogs is 0.25–0.5 mg/kg, which can be adapted for other species based on pharmacokinetic data.[8]

  • Cough Assessment:

    • Perform baseline cough assessment prior to the first dose.

    • Conduct weekly or bi-weekly assessments throughout the study.

    • Place each animal individually in an unrestrained whole-body plethysmograph chamber.

    • Record respiratory patterns and sounds for a defined period (e.g., 60 minutes).

    • Analyze the data to identify and count cough events based on their characteristic airflow and pressure signatures.

  • Clinical Observations: Conduct daily general health and clinical observations, specifically noting any signs of respiratory distress.

  • Data Analysis: Compare the mean number of coughs between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Confirmatory Cough Reflex Sensitivity Testing

To investigate if long-term this compound treatment enhances cough reflex sensitivity:

  • Procedure: At the end of the long-term study, perform a cough challenge test.

  • Tussive Agent: Use an aerosolized tussive agent such as citric acid (0.1 M to 0.4 M) or capsaicin.[2][9]

  • Exposure: Place the animal in the plethysmograph chamber and expose it to the aerosol for a fixed duration (e.g., 5-10 minutes).

  • Measurement: Record the number of coughs during and immediately after the exposure period.

  • Comparison: Compare the cough response in this compound-treated animals to that of the control group. An increased number of coughs in the treated group indicates heightened cough reflex sensitivity.

Visualizations

Signaling Pathway of ACE Inhibitor-Induced Cough

G cluster_0 Mechanism of ACE Inhibitor-Induced Cough ACEI This compound (ACE Inhibitor) ACE Angiotensin Converting Enzyme (ACE) ACEI->ACE Inhibits Bradykinin_Accumulation Bradykinin Accumulation ACEI->Bradykinin_Accumulation Leads to Bradykinin Bradykinin (Inactive Metabolites) ACE->Bradykinin Degrades B_Receptors B1/B2 Receptors on Sensory Nerves Bradykinin_Accumulation->B_Receptors Stimulates Sensory_ Sensory_ B_Receptors->Sensory_ Sensory_Nerve Sensory Nerve (C-fiber) Activation TRP TRPV1/TRPA1 Channel Activation Sensory_Nerve->TRP Cough_Reflex Cough Reflex Hypersensitivity TRP->Cough_Reflex Cough Cough Cough_Reflex->Cough Nerve Nerve

Caption: Proposed signaling pathway for this compound-induced cough.

Experimental Workflow for Troubleshooting Cough

G Start Observation: Unexpected Cough in This compound Group Step1 Step 1: Rule Out Other Causes - Infectious disease screen - Environmental check - Compare to disease model controls Start->Step1 Decision1 Are other causes ruled out? Step1->Decision1 Step2 Step 2: Objective Quantification - Implement whole-body plethysmography - Use audio/video analysis Decision1->Step2 Yes End2 Conclusion: Cough is likely due to other factors. Investigate confounding variables. Decision1->End2 No Decision2 Is cough significantly higher in this compound group? Step2->Decision2 Step3 Step 3: Confirm Causality - Assess dose-response relationship - Consider dechallenge/rechallenge study Decision2->Step3 Yes End3 Conclusion: Observation not confirmed. Continue monitoring as per protocol. Decision2->End3 No End1 Conclusion: Cough is likely a This compound-induced side effect. Record as finding. Step3->End1

References

Validation & Comparative

A Preclinical Showdown: Benazepril vs. Enalapril Efficacy in Cardiovascular and Renal Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of preclinical research, the comparative efficacy of angiotensin-converting enzyme (ACE) inhibitors is a subject of continuous investigation. Among the most scrutinized are benazepril and enalapril, two widely used compounds in the development of treatments for cardiovascular and renal diseases. This guide provides an objective comparison of their performance in preclinical models, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluative processes.

At a Glance: Key Efficacy Parameters

ParameterThis compoundEnalaprilKey Findings in Preclinical Models
Antihypertensive Efficacy Equipotent to Enalapril[1]Equipotent to this compound[1]In spontaneously hypertensive rats (SHRs), single oral doses of 0.3-3 mg/kg of both drugs produced comparable reductions in blood pressure.[1]
Cardiac Hypertrophy Regression Reduces left ventricular weight[2]Reduces left ventricular weight and cardiac fibrosis[3]Both agents have demonstrated the ability to regress cardiac hypertrophy in hypertensive rat models.
Tissue ACE Inhibition Potent, with the active metabolite (benazeprilat) showing high affinity.Potent, with the active metabolite (enalaprilat) showing high affinity.The rank order of potency of the active metabolites against plasma and tissue ACE is generally considered to be benazeprilat > enalaprilat.
Impact of Renal Impairment Pharmacokinetics of the active metabolite (benazeprilat) are minimally affected by renal impairment due to dual elimination pathways (renal and biliary).[4][5][6]The active metabolite (enalaprilat) significantly accumulates in plasma with renal impairment due to primary renal elimination.[4][5][6]This is a critical differentiating factor in preclinical models of chronic kidney disease.

Delving Deeper: Head-to-Head Antihypertensive Efficacy

A pivotal study in spontaneously hypertensive rats (SHRs), a standard model for human essential hypertension, directly compared the antihypertensive effects of this compound and enalapril.

Table 1: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

DrugDose Range (p.o.)OutcomeReference
This compound Hydrochloride0.3 - 3 mg/kgEquipotent antihypertensive effect to enalapril.[1][1]
Enalapril Maleate0.3 - 3 mg/kgEquipotent antihypertensive effect to this compound.[1][1]

This study highlights the comparable potency of the two drugs in reducing blood pressure in a key preclinical hypertension model.[1]

The Heart of the Matter: Regression of Cardiac Hypertrophy

Both this compound and enalapril have been shown to be effective in mitigating cardiac hypertrophy, a common consequence of chronic hypertension.

Table 2: Effects on Cardiac Hypertrophy in Spontaneously Hypertensive Rats (SHRs)

DrugDoseDurationKey FindingsReference
This compound Hydrochloride3 and 10 mg/kg/day p.o.12 weeksDose-dependent and significant reduction in whole heart and left ventricle wet weights.[2][2]
Enalapril Maleate20 mg/kg/day in drinking water5 weeksComplete regression of cardiac hypertrophy.[3][3]

While direct head-to-head comparative studies with detailed quantitative data on the extent of regression are limited, the available evidence suggests both compounds exert beneficial effects on cardiac remodeling.

A Tale of Two Pathways: Pharmacokinetics in Renal Impairment

A significant differentiator between this compound and enalapril in preclinical models emerges when renal function is compromised. This is primarily due to their different routes of elimination for their active metabolites.

Table 3: Pharmacokinetic Parameters of Active Metabolites in a Canine Model of Renal Impairment

ParameterBenazeprilat (from this compound)Enalaprilat (from Enalapril)Reference
Primary Elimination Route Renal and Biliary (Hepatic)[6]Primarily Renal[6][6]
Effect of Renal Impairment on AUC No significant effect.[5]Significantly increased (from 23.6 to 42.4 µg·min/mL).[5][5]
Effect of Renal Impairment on Apparent Clearance Increased by 260%.[4]Reduced to 40-55% of normal.[4][4]

These findings from a dog model of surgically-induced renal failure underscore the potential for enalaprilat to accumulate in subjects with impaired kidney function, a consideration that is less critical for benazeprilat due to its alternative biliary excretion route.[4][5]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and a typical experimental design, the following diagrams are provided.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Aldosterone Aldosterone Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Vasoconstriction Vasoconstriction Renin Renin ACE ACE ACE_Inhibitors This compound / Enalapril ACE_Inhibitors->ACE Inhibition AT1_Receptor->Aldosterone AT1_Receptor->Vasoconstriction

Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of ACE inhibitors.

Experimental_Workflow Animal_Model Spontaneously Hypertensive Rats (SHRs) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Measurement Baseline Blood Pressure Measurement (e.g., Tail-Cuff Method) Acclimatization->Baseline_Measurement Grouping Randomization into Treatment Groups (Vehicle, this compound, Enalapril) Baseline_Measurement->Grouping Dosing Chronic Oral Administration of Test Compounds Grouping->Dosing BP_Monitoring Regular Blood Pressure Monitoring Dosing->BP_Monitoring Terminal_Procedures Terminal Procedures: - Cardiac Hypertrophy Assessment  (Heart Weight, Histology) - Tissue Collection for  ACE Activity Measurement BP_Monitoring->Terminal_Procedures Data_Analysis Statistical Analysis of Results Terminal_Procedures->Data_Analysis

Diagram 2: A typical experimental workflow for evaluating the antihypertensive efficacy of this compound and enalapril in a preclinical rat model.

Experimental Protocols

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are a commonly used model of genetic hypertension.[1]

  • Drug Administration: this compound hydrochloride and enalapril maleate are administered orally (p.o.) at varying doses (e.g., 0.3-10 mg/kg).[1]

  • Blood Pressure Measurement: Systolic blood pressure is typically measured non-invasively using the tail-cuff method before and at multiple time points after drug administration.

  • Data Analysis: Changes in blood pressure from baseline are calculated and compared between treatment groups and a vehicle control group using appropriate statistical methods.

Pharmacokinetics in a Canine Model of Renal Impairment

  • Animal Model: Dogs are subjected to surgically induced renal impairment, for example, by right nephrectomy and electrocoagulation of the remaining kidney, to achieve a significant reduction in glomerular filtration rate (GFR).[5]

  • Drug Administration: A single oral dose of this compound or enalapril (e.g., 0.5 mg/kg) is administered before and after the induction of renal impairment.[5]

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Bioanalysis: Plasma concentrations of the prodrugs (this compound, enalapril) and their active metabolites (benazeprilat, enalaprilat) are determined using methods like high-pressure liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and clearance are calculated and compared between the healthy and renal-impaired states for each drug.[5]

Conclusion

In preclinical models, both this compound and enalapril demonstrate potent and comparable efficacy in reducing blood pressure and regressing cardiac hypertrophy. A key distinguishing feature lies in their pharmacokinetic profiles in the context of renal impairment. The dual elimination pathway of this compound's active metabolite, benazeprilat, makes it less susceptible to accumulation in models of chronic kidney disease compared to the primarily renally-cleared enalaprilat. This distinction is a critical consideration for researchers and drug development professionals when selecting an ACE inhibitor for studies involving models of renal insufficiency. Further head-to-head studies with detailed dose-response relationships and direct comparisons of effects on endothelial function would provide a more complete picture of the nuanced differences between these two important compounds.

References

Validating the Cardioprotective Effects of Benazepril In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo cardioprotective effects of benazepril with other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.

This compound: A Cardioprotective Angiotensin-Converting Enzyme (ACE) Inhibitor

This compound, a prodrug that is converted in vivo to its active metabolite benazeprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] By blocking the conversion of angiotensin I to angiotensin II, this compound leads to vasodilation, reduced sodium and water retention, and decreased sympathetic activity, all of which contribute to its cardioprotective effects.[1] In vivo studies have demonstrated its efficacy in various models of cardiac injury, including ischemia-reperfusion injury, doxorubicin-induced cardiotoxicity, and pressure-overload-induced left ventricular hypertrophy.

Comparative Performance Data

The following tables summarize the quantitative data from in vivo studies, comparing the effects of this compound to control groups and other ACE inhibitors where available.

Table 1: Hemodynamic and Functional Parameters in a Rat Model of Ischemia-Reperfusion Injury
ParameterControl (Ischemia-Reperfusion)This compound (30 mg/kg/day)% Change vs. Controlp-valueReference
Mean Arterial Pressure (mmHg)75.4 ± 3.298.6 ± 4.1+30.8%<0.01[2]
Left Ventricular End-Diastolic Pressure (mmHg)18.2 ± 1.512.5 ± 1.1-31.3%<0.05[2]
+LVdP/dt (mmHg/s)1850 ± 1502450 ± 180+32.4%<0.05[2]
-LVdP/dt (mmHg/s)1450 ± 1202100 ± 160+44.8%<0.01[2]
Table 2: Biochemical Markers of Cardiac Injury and Oxidative Stress in a Rat Model of Ischemia-Reperfusion Injury
MarkerControl (Ischemia-Reperfusion)This compound (30 mg/kg/day)% Change vs. Controlp-valueReference
Thiobarbituric Acid Reactive Substances (nmol/mg protein)4.8 ± 0.42.9 ± 0.3-39.6%<0.05[2]
Lactate Dehydrogenase (U/L)Decreased from baselineRestored towards normal-<0.05[2]
Bax Protein ExpressionEnhancedDecreased--[2]
Bcl-2 Protein Expression-Upregulated--[2]
Table 3: Effects on Left Ventricular Hypertrophy in a Rat Model of Abdominal Aortic Coarctation
ParameterLV Hypertrophy ControlThis compound (1 mg/kg/day)Effect of this compoundReference
Left Ventricular HypertrophyPresentSignificantly ReducedAttenuation of hypertrophy[3]
Cardiac FibrosisPresentSignificantly ReducedAnti-fibrotic effect[3]
Collagen Type I/III Protein LevelsElevatedSignificantly AttenuatedReduction in collagen deposition[3]
TNF-α and VCAM-1 Protein LevelsElevatedSignificantly AttenuatedAnti-inflammatory effect[3]

Comparison with Other ACE Inhibitors

While direct, head-to-head in vivo experimental comparisons of this compound with other ACE inhibitors in cardioprotection models are limited in the readily available literature, clinical studies and pharmacological profiles offer some insights. Lisinopril is another widely used ACE inhibitor.[4][5] Both this compound and lisinopril are effective in treating hypertension and heart failure.[4][5] Some sources suggest that lisinopril has a longer duration of action, which may lead to more stable blood pressure control.[4] However, a study on heart failure patients found no significant differences in hospital readmission or mortality rates between patients treated with enalapril, lisinopril, ramipril, or other ACE inhibitors, including this compound, suggesting a class effect.[6]

Experimental Protocols

Ischemia-Reperfusion Injury Model in Rats

Objective: To induce myocardial ischemia followed by reperfusion to mimic the events of a myocardial infarction and subsequent revascularization.

Protocol:

  • Animal Preparation: Male Wistar rats are anesthetized (e.g., with Zoletil® and xylazine or pentobarbital sodium).[7] The animals are then intubated and mechanically ventilated.[7]

  • Surgical Procedure: A left thoracotomy is performed at the fourth intercostal space to expose the heart.[7] The pericardium is incised to visualize the left anterior descending (LAD) coronary artery.[7]

  • Ischemia Induction: A 6-0 silk suture is passed around the LAD artery, approximately 2-3 mm from its origin.[7] The ends of the suture are threaded through a small polyethylene tube to create a snare.[7] The LAD is occluded by tightening the snare. Ischemia is confirmed by observing regional cyanosis of the myocardium and ST-segment elevation on an electrocardiogram (ECG).[7] The occlusion is maintained for a specified period, typically 30-45 minutes.[2][8]

  • Reperfusion: After the ischemic period, the snare is loosened to allow blood flow to return to the previously occluded vessel.[7][8] Reperfusion is confirmed by the return of the normal color to the myocardium.[8] The reperfusion period is typically 1 to 4 hours.[2][8]

  • Data Collection: Hemodynamic parameters (e.g., blood pressure, +LVdP/dt, -LVdP/dt) are recorded.[2] At the end of the reperfusion period, the heart is excised for biochemical analysis (e.g., measurement of oxidative stress markers, enzyme levels) and histological examination (e.g., infarct size measurement using TTC staining).[8][9]

Doxorubicin-Induced Cardiotoxicity Model in Rats

Objective: To induce cardiotoxicity using the chemotherapeutic agent doxorubicin to evaluate the protective effects of this compound.

Protocol:

  • Animal Groups: Rats are divided into several groups: a control group, a doxorubicin-only group, and a doxorubicin + this compound group.

  • Drug Administration: this compound is typically administered orally for a specified period before and concurrently with doxorubicin treatment.[10] Doxorubicin is administered, often as a single intravenous injection or multiple intraperitoneal injections, at a dose known to induce cardiotoxicity (e.g., a cumulative dose of 20-32.5 mg/kg).[10][11]

  • Monitoring: Animals are monitored for signs of toxicity, and body weight is recorded regularly.

  • Endpoint Analysis: After a set period, animals are euthanized. Blood samples are collected for analysis of cardiac biomarkers (e.g., troponin, creatine kinase).[10] Hearts are excised for histological examination to assess myocardial damage and for biochemical assays to measure markers of oxidative stress and apoptosis.[10][12]

Signaling Pathways and Mechanisms of Action

This compound exerts its cardioprotective effects through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the PI3K/Akt signaling pathway, which is a critical pro-survival pathway in cardiomyocytes.[12] Activation of this pathway can inhibit apoptosis (programmed cell death) by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Bax.[13]

PI3K_Akt_Pathway cluster_outside Extracellular cluster_cell Cardiomyocyte This compound This compound ACE ACE This compound->ACE inhibits AngII Angiotensin II ACE->AngII produces PI3K PI3K AngII->PI3K inhibits Akt Akt PI3K->Akt activates Bax_Bad Bax/Bad Akt->Bax_Bad inhibits Apoptosis Apoptosis Bax_Bad->Apoptosis promotes

This compound's activation of the PI3K/Akt survival pathway.
NF-κB and TGF-β Signaling Pathways

In the context of cardiac hypertrophy and fibrosis, this compound has been shown to down-regulate the pro-inflammatory NF-κB and the pro-fibrotic TGF-β signaling pathways.[3] By inhibiting these pathways, this compound can reduce inflammation, oxidative stress, and the deposition of extracellular matrix proteins, thereby attenuating cardiac remodeling.[3][14]

NFkB_TGFb_Pathway This compound This compound ACE ACE This compound->ACE inhibits AngII Angiotensin II ACE->AngII ROS ROS AngII->ROS stimulates NFkB NF-κB ROS->NFkB activates TGFb TGF-β ROS->TGFb activates Inflammation Inflammation (TNF-α, VCAM-1) NFkB->Inflammation promotes Fibrosis Fibrosis (Collagen I/III) TGFb->Fibrosis promotes

This compound's inhibition of pro-inflammatory and pro-fibrotic pathways.
Experimental Workflow for Validating Cardioprotective Effects

The following diagram illustrates a typical experimental workflow for assessing the in vivo cardioprotective effects of a compound like this compound.

Experimental_Workflow AnimalModel 1. Animal Model Selection (e.g., Rat Ischemia-Reperfusion) Grouping 2. Group Assignment (Control, this compound, Comparator) AnimalModel->Grouping DrugAdmin 3. Drug Administration Grouping->DrugAdmin Induction 4. Induction of Cardiac Injury DrugAdmin->Induction Monitoring 5. In-life Monitoring (ECG, Hemodynamics) Induction->Monitoring Endpoint 6. Endpoint Analysis Monitoring->Endpoint Biochem Biochemical Assays (Biomarkers, Oxidative Stress) Endpoint->Biochem Histo Histopathology (Infarct Size, Fibrosis) Endpoint->Histo MolBio Molecular Biology (Western Blot, PCR) Endpoint->MolBio

A generalized workflow for in vivo cardioprotection studies.

Conclusion

The in vivo experimental data strongly support the cardioprotective effects of this compound across various models of cardiac injury. Its mechanisms of action involve the favorable modulation of key signaling pathways related to cell survival, inflammation, and fibrosis. While direct comparative in vivo experimental data with other ACE inhibitors are not abundant, clinical evidence suggests a potential class effect for ACE inhibitors in cardioprotection. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other cardioprotective agents.

References

benazepril vs. amlodipine: a mechanistic comparison in vascular smooth muscle cells

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of cardiovascular therapeutics, benazepril and amlodipine stand as stalwart agents in the management of hypertension. While both culminate in the desirable outcome of blood pressure reduction, their paths to this common goal diverge at the cellular level, particularly within the vascular smooth muscle cells (VSMCs) that govern vascular tone and remodeling. This guide provides a detailed mechanistic comparison of this compound and amlodipine, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.

At a Glance: Divergent Mechanisms of Action

This compound, an angiotensin-converting enzyme (ACE) inhibitor, and amlodipine, a dihydropyridine calcium channel blocker, exert their effects on VSMCs through distinct primary pathways. This compound curtails the production of the potent vasoconstrictor angiotensin II, while amlodipine directly impedes the influx of calcium essential for muscle contraction. Their downstream effects, however, ripple through various signaling cascades, influencing not only vascular tone but also cellular processes like proliferation, migration, and oxidative stress.

Primary Mechanisms of Action

This compound: Targeting the Renin-Angiotensin System

This compound's therapeutic action is rooted in its ability to inhibit the angiotensin-converting enzyme (ACE). ACE is a key player in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the highly active angiotensin II (Ang II).[1] Ang II is a potent vasoconstrictor that also stimulates VSMC growth and proliferation. By blocking ACE, this compound effectively reduces the circulating and local levels of Ang II.[1] This leads to:

  • Vasodilation: Reduced Ang II levels result in the relaxation of vascular smooth muscle, leading to a decrease in peripheral vascular resistance and a lowering of blood pressure.

  • Inhibition of VSMC Proliferation and Hypertrophy: Ang II is a known mitogen for VSMCs. By decreasing Ang II levels, this compound helps to attenuate VSMC proliferation and hypertrophy, processes that contribute to vascular remodeling in hypertension and atherosclerosis.

  • Reduced Oxidative Stress: Angiotensin II is a known stimulus for the production of reactive oxygen species (ROS) in VSMCs, primarily through the activation of NADPH oxidase.[2] By reducing Ang II levels, this compound can indirectly decrease oxidative stress within the vascular wall.[3]

Amlodipine: The Calcium Channel Blockade

Amlodipine, a dihydropyridine calcium channel blocker, exerts its primary effect by binding to and inhibiting L-type voltage-gated calcium channels on the membrane of VSMCs.[4][5] This blockade prevents the influx of extracellular calcium ions into the cell, a critical step for the initiation and maintenance of muscle contraction. The key consequences of this action are:

  • Vasodilation: By reducing intracellular calcium concentration, amlodipine directly promotes the relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1]

  • Inhibition of VSMC Proliferation: Calcium is an important second messenger in signaling pathways that regulate cell growth. By limiting calcium influx, amlodipine has been shown to inhibit the proliferation of VSMCs induced by various growth factors.[6][7]

  • Modulation of Signaling Pathways: The reduction in intracellular calcium can impact various calcium-dependent signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[6]

Comparative Effects on Key Cellular Processes in VSMCs

While direct head-to-head quantitative comparisons of this compound and amlodipine in vascular smooth muscle cells are not extensively documented in single studies, data from various sources allow for a comparative analysis of their effects on critical cellular functions.

VSMC Proliferation

Both this compound and amlodipine have been shown to inhibit VSMC proliferation, a key event in the pathogenesis of vascular diseases.

DrugStimulusCell TypeAssayResultCitation
Amlodipine Basic Fibroblast Growth Factor (bFGF)Human VSMCImmunoblotting for p42/p44 MAPKDose-dependent inhibition of p42/p44 MAPK activation (1-100 nM)[6]
Amlodipine Serum, Thrombin, bFGFRat Aortic VSMCCell count and BrdU incorporationConcentration-dependent inhibition of proliferation and DNA synthesis (0.1-10 µM)[7]

No direct comparative quantitative data for this compound on Ang II-induced VSMC proliferation was found in the provided search results.

Intracellular Signaling: The ERK1/2 Pathway

The ERK1/2 signaling cascade is a central regulator of cell proliferation and hypertrophy.

DrugStimulusCell TypeAssayResultCitation
Amlodipine Basic Fibroblast Growth Factor (bFGF)Human VSMCWestern Blot for p-ERK1/2Inhibition of bFGF-induced ERK1/2 activation[6]

No direct comparative quantitative data for this compound versus amlodipine on ERK1/2 phosphorylation was found in the provided search results.

Oxidative Stress

Both drugs have been implicated in modulating oxidative stress in the vasculature, a key contributor to endothelial dysfunction and vascular damage in hypertension.

DrugModelParameter MeasuredResultCitation
This compound Cardiac Ischemia in RatsNitric Oxide Metabolites (NOX)Significantly increased NOX levels (P < 0.05 vs. untreated ischemia)[8][9]
Amlodipine Cardiac Ischemia in RatsNitric Oxide Metabolites (NOX)Significantly increased NOX levels (P < 0.05 vs. untreated ischemia)[8][9]
This compound + Amlodipine Cardiac Ischemia in RatsNitric Oxide Metabolites (NOX)Further increased NOX levels compared to either drug alone (P < 0.001)[8][9]
This compound Cardiac Ischemia in RatsTumor Necrosis Factor-alpha (TNF-α)Significantly reduced TNF-α (P < 0.01 vs. untreated ischemia)[8][9]
Amlodipine Cardiac Ischemia in RatsTumor Necrosis Factor-alpha (TNF-α)Significantly reduced TNF-α (P < 0.01 vs. untreated ischemia)[8][9]
This compound + Amlodipine Cardiac Ischemia in RatsTumor Necrosis Factor-alpha (TNF-α)Significantly reduced TNF-α (P < 0.001 vs. untreated ischemia)[8][9]

Signaling Pathways and Experimental Workflows

To visualize the distinct and overlapping mechanisms of this compound and amlodipine, the following diagrams illustrate their primary signaling pathways and a typical experimental workflow for their comparison.

G cluster_this compound This compound Pathway cluster_amlodipine Amlodipine Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Activates This compound This compound ACE ACE This compound->ACE Inhibits PLC PLC AT1_Receptor->PLC NADPH_Oxidase NADPH_Oxidase AT1_Receptor->NADPH_Oxidase Activates IP3 IP3 PLC->IP3 Calcium_Release Calcium_Release IP3->Calcium_Release SR Contraction_Proliferation Contraction_Proliferation Calcium_Release->Contraction_Proliferation ROS ROS NADPH_Oxidase->ROS Proliferation_Migration Proliferation_Migration ROS->Proliferation_Migration Membrane_Depolarization Membrane_Depolarization L_type_Ca_Channel L_type_Ca_Channel Membrane_Depolarization->L_type_Ca_Channel Opens Calcium_Influx Calcium_Influx L_type_Ca_Channel->Calcium_Influx Calcium_Influx->Contraction_Proliferation ERK_Activation ERK_Activation Calcium_Influx->ERK_Activation Amlodipine Amlodipine Amlodipine->L_type_Ca_Channel Inhibits ERK_Activation->Proliferation_Migration

Figure 1: Signaling pathways of this compound and amlodipine in VSMCs.

G cluster_workflow Experimental Workflow cluster_assays Perform Assays start Culture Vascular Smooth Muscle Cells (VSMCs) treatment Treat VSMCs with: 1. Vehicle (Control) 2. This compound 3. Amlodipine 4. Angiotensin II 5. Ang II + this compound 6. Ang II + Amlodipine start->treatment proliferation Proliferation Assay ([3H]-thymidine incorporation) treatment->proliferation calcium Intracellular Calcium Measurement (Fura-2 AM) treatment->calcium western Western Blot (p-ERK1/2, Total ERK1/2) treatment->western ros ROS Production (NADPH Oxidase Activity) treatment->ros analysis Data Analysis and Comparison proliferation->analysis calcium->analysis western->analysis ros->analysis

References

A Head-to-Head Comparison of Benazepril and Telmisartan in Attenuating Diabetic Complications in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the angiotensin-converting enzyme (ACE) inhibitor, benazepril, and the angiotensin II receptor blocker (ARB), telmisartan, in the context of diabetic complications in rat models. The following sections detail their comparative efficacy in diabetic nephropathy, neuropathy, and retinopathy, supported by experimental data and elucidated through their mechanisms of action.

Diabetic Nephropathy: A Comparative Analysis

Both this compound and telmisartan have demonstrated significant renoprotective effects in streptozotocin (STZ)-induced diabetic rat models. Studies indicate that both drugs effectively ameliorate key markers of kidney damage.

A direct comparative study demonstrated that telmisartan is equally as effective as this compound in its renoprotective capabilities in an animal model of diabetic nephropathy.[1] Treatment with both telmisartan (10 mg/kg) and this compound (5 mg/kg) significantly reduced elevated blood urea and urinary protein levels in diabetic rats.[2][3] While both drugs showed beneficial effects, one study noted a significant difference in the reduction of blood urea between the two, favoring telmisartan after 8 weeks of treatment; however, the reduction in proteinuria and improvement in creatinine clearance were not significantly different between the two drugs.[2][3]

Table 1: Comparative Efficacy of this compound and Telmisartan on Renal Function in STZ-Induced Diabetic Rats

ParameterDiabetic Control Group (Typical Findings)This compound Treatment GroupTelmisartan Treatment GroupReference
Dosage N/A5-10 mg/kg/day5-10 mg/kg/day[2][4][5]
Treatment Duration N/A8-12 weeks8 weeks[2][6]
Blood Urea Nitrogen (BUN) Significantly IncreasedSignificantly DecreasedSignificantly Decreased (potentially more effective than this compound after 8 weeks)[2][6]
24-h Urinary Protein Significantly IncreasedSignificantly DecreasedSignificantly Decreased (comparable to this compound)[2][6]
Serum Creatinine (SCr) Significantly IncreasedSignificantly DecreasedSignificantly Decreased[6][7]
Creatinine Clearance (Ccr) Significantly AlteredImprovement observedImprovement observed (not significantly different from this compound)[2]
Kidney Weight/Body Weight Ratio Significantly IncreasedSignificantly AmelioratedN/A[8]
Glomerulosclerosis Score Significantly IncreasedSignificantly Prevented IncreaseSignificantly Prevented Increase[2]
Experimental Protocols: Diabetic Nephropathy Studies

The majority of studies utilize a similar experimental model to induce diabetic nephropathy in rats:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Diabetes: Diabetes is typically induced by a single intraperitoneal injection of streptozotocin (STZ), with doses ranging from 50 to 65 mg/kg body weight, dissolved in a citrate buffer.[2][4][9]

  • Confirmation of Diabetes: Hyperglycemia is confirmed a few days after STZ injection by measuring blood glucose levels, with a threshold often set at >16.7 mmol/L.[4]

  • Treatment Administration: this compound (5-10 mg/kg/day) or telmisartan (5-10 mg/kg/day) is administered orally via gavage.[2][8]

  • Duration of Study: The treatment period typically ranges from 4 to 16 weeks.[4][10]

  • Assessment of Renal Function: Key parameters measured include 24-hour urinary protein excretion, serum creatinine, blood urea nitrogen, and creatinine clearance. Histopathological examination of the kidney is also performed to assess structural changes like glomerulosclerosis and tubulointerstitial fibrosis.[2][6][8]

Signaling Pathways in Diabetic Nephropathy

This compound and telmisartan exert their renoprotective effects through distinct yet overlapping signaling pathways.

This compound: The primary mechanism of this compound involves the inhibition of angiotensin-converting enzyme (ACE), leading to reduced production of angiotensin II (Ang II). This, in turn, mitigates several downstream pathological processes. A key pathway influenced by this compound is the Transforming Growth Factor-β1 (TGF-β1) signaling cascade. In diabetic conditions, elevated Ang II stimulates TGF-β1 expression, which promotes the accumulation of extracellular matrix (ECM) proteins, leading to fibrosis. This compound treatment has been shown to significantly decrease the expression of TGF-β1, integrin-linked kinase (ILK), and α-smooth muscle actin (α-SMA), key markers of renal fibrosis.[9] Furthermore, this compound has been found to inhibit the Angiotensin II-p42/44MAPK pathway, which is involved in glomerular hypertrophy and proteinuria.[11]

Benazepril_Nephropathy_Pathway cluster_this compound This compound's Mechanism of Action Diabetes Diabetes Mellitus AngII Angiotensin II (Increased Production) Diabetes->AngII TGF_beta TGF-β1 (Upregulation) AngII->TGF_beta p42_44MAPK p42/44MAPK (Activation) AngII->p42_44MAPK This compound This compound ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits ILK_alphaSMA ILK / α-SMA (Upregulation) TGF_beta->ILK_alphaSMA Proteinuria Proteinuria p42_44MAPK->Proteinuria ECM Extracellular Matrix Deposition ILK_alphaSMA->ECM Fibrosis Renal Fibrosis & Glomerulosclerosis ECM->Fibrosis

Caption: this compound's renoprotective signaling pathway in diabetic nephropathy.

Telmisartan: As an angiotensin II receptor blocker (ARB), telmisartan directly antagonizes the AT1 receptor, thereby blocking the effects of Ang II. Beyond its primary function, telmisartan exhibits pleiotropic effects, notably through its partial agonistic activity on peroxisome proliferator-activated receptor-gamma (PPAR-γ).[12] Activation of PPAR-γ has been shown to improve insulin sensitivity and exert anti-inflammatory effects.[12] In diabetic nephropathy, telmisartan has been demonstrated to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in cellular antioxidant defense.[7] This action mitigates oxidative stress, a key contributor to diabetic kidney damage.[7] Telmisartan also ameliorates renal fibrosis by increasing PPAR-γ and PTEN and reducing MMP-9 and TGF-β.[13]

Telmisartan_Nephropathy_Pathway cluster_Telmisartan Telmisartan's Dual Mechanism of Action Diabetes Diabetes Mellitus AngII Angiotensin II Diabetes->AngII AT1R AT1 Receptor AngII->AT1R Telmisartan Telmisartan Telmisartan->AT1R Blocks PPARg PPAR-γ (Partial Agonist) Telmisartan->PPARg Activates Nrf2_HO1 Nrf2/HO-1 Pathway (Upregulation) Telmisartan->Nrf2_HO1 Upregulates OxidativeStress Oxidative Stress & Inflammation AT1R->OxidativeStress PPARg->OxidativeStress Inhibits Nrf2_HO1->OxidativeStress Inhibits RenalDamage Renal Cellular Damage & Fibrosis OxidativeStress->RenalDamage

Caption: Telmisartan's dual-action renoprotective pathway in diabetic nephropathy.

Diabetic Neuropathy: Evidence for Telmisartan

While direct head-to-head comparative studies between this compound and telmisartan in diabetic neuropathy in rat models are lacking in the available literature, there is evidence supporting the neuroprotective effects of telmisartan.

In STZ-induced diabetic rats, treatment with telmisartan (5 and 10 mg/kg/day) for four weeks demonstrated a potential neuroprotective effect on peripheral diabetic neuropathy.[14] The study showed that telmisartan treatment significantly enhanced the reduced mechanical nociceptive threshold.[14] Furthermore, telmisartan treatment was associated with an attenuation of the decrease in sciatic nerve growth factor (NGF) and a reduction in elevated serum levels of pro-inflammatory cytokines.[14] Histopathological evaluation revealed that telmisartan treatment eliminated obvious nerve degeneration observed in the diabetic group.[14] These neuroprotective effects are suggested to be mediated through its anti-inflammatory properties and its dual function as an ARB and a partial PPAR-γ agonist.[15]

Table 2: Efficacy of Telmisartan on Diabetic Neuropathy in STZ-Induced Diabetic Rats

ParameterDiabetic Control GroupTelmisartan Treatment Group (5 & 10 mg/kg/day)Reference
Mechanical Nociceptive Threshold Significantly ReducedSignificantly Enhanced[14]
Motor Coordination Significantly ReducedNo significant improvement[15]
Thermal Nociceptive Threshold Significantly ReducedN/A[14]
Sciatic Nerve Growth Factor (NGF) Significantly DecreasedMarkedly Attenuated Decrease[14]
Serum Pro-inflammatory Cytokines ElevatedInhibited[14]
Sciatic Nerve Histopathology Obvious Nerve DegenerationEliminated Nerve Degeneration[14]
Experimental Protocol: Diabetic Neuropathy Study (Telmisartan)
  • Animal Model: Wistar rats.

  • Induction of Diabetes: Single intraperitoneal injection of STZ (55 mg/kg).[14]

  • Treatment Initiation: Telmisartan treatment (5 and 10 mg/kg/day) was started 3 weeks after the induction of diabetes and continued for 4 weeks.[14]

  • Assessment of Neuropathy: Behavioral tests including mechanical nociceptive threshold, motor coordination, and thermal nociceptive threshold were performed. Biochemical analysis of serum pro-inflammatory cytokines and sciatic nerve NGF levels was conducted. Histopathological examination of the sciatic nerve was also performed.[14]

Experimental_Workflow_Neuropathy Start Start of Experiment Induction Induction of Diabetes (STZ Injection, 55 mg/kg) Start->Induction Wait 3-Week Waiting Period Induction->Wait Treatment Telmisartan Treatment (5 & 10 mg/kg/day for 4 weeks) Wait->Treatment Assessment Assessment of Neuropathy: - Behavioral Tests - Biochemical Analysis - Histopathology Treatment->Assessment End End of Experiment Assessment->End

Caption: Experimental workflow for the telmisartan diabetic neuropathy study.

Diabetic Retinopathy: Telmisartan's Protective Role

Similar to diabetic neuropathy, direct comparative studies between this compound and telmisartan for diabetic retinopathy in rat models were not identified in the conducted search. However, research highlights the beneficial effects of telmisartan in this complication.

In STZ-induced diabetic rats, telmisartan treatment (10 mg/kg/day) for four weeks was found to ameliorate neurotrophic support and reduce oxidative stress in the retina.[16] The study reported that telmisartan increased the levels of brain-derived neurotrophic factor (BDNF) and glutathione (GSH) both systemically and in the retina of diabetic rats.[16] Furthermore, telmisartan treatment decreased caspase-3 activity, an indicator of apoptosis, in the diabetic retina.[16] Western blotting analysis confirmed increased expression of BDNF and ciliary neurotrophic factor (CNTF) in the retinas of telmisartan-treated diabetic rats.[16] These findings suggest that telmisartan's neuroprotective effects in the diabetic retina are mediated through the enhancement of neurotrophic support and antioxidant capacity.[17]

Table 3: Efficacy of Telmisartan on Diabetic Retinopathy in STZ-Induced Diabetic Rats

ParameterDiabetic Control GroupTelmisartan Treatment Group (10 mg/kg/day)Reference
Serum BDNF DecreasedSignificantly Increased[17]
Retinal BDNF DecreasedSignificantly Increased[17]
Serum Glutathione (GSH) DecreasedIncreased[17]
Retinal Glutathione (GSH) DecreasedIncreased[17]
Retinal Caspase-3 Activity IncreasedDecreased[16]
Retinal BDNF & CNTF Expression DecreasedIncreased[16]

Conclusion

This comparative guide, based on available experimental data from diabetic rat models, provides valuable insights for researchers and drug development professionals.

  • Diabetic Nephropathy: Both this compound and telmisartan demonstrate significant and largely comparable renoprotective effects. The choice between these two agents in a research or preclinical setting may depend on the specific signaling pathways being investigated.

  • Diabetic Neuropathy and Retinopathy: Current evidence strongly supports the protective effects of telmisartan in mitigating diabetic neuropathy and retinopathy in rat models. The lack of similar published data for this compound in these specific complications highlights a potential area for future research.

The distinct mechanisms of action, with this compound primarily acting as an ACE inhibitor and telmisartan offering a dual action as an ARB and a partial PPAR-γ agonist, warrant further investigation to fully understand their therapeutic potential in managing the multifaceted nature of diabetic complications. The experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for designing and interpreting future studies in this critical area of research.

References

Validating Biomarkers for Benazepril's Therapeutic Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of benazepril's performance against other common antihypertensive agents, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in validating biomarkers for this compound's therapeutic effects, particularly its antihypertensive and cardioprotective actions.

This compound, an angiotensin-converting enzyme (ACE) inhibitor, exerts its therapeutic effects primarily through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS). It is a prodrug that is converted in the liver to its active metabolite, benazeprilat.[1] Benazeprilat inhibits the angiotensin-converting enzyme, which is responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] This inhibition leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[2]

This guide will delve into the key biomarkers associated with this compound's mechanism of action and compare its effects on these markers to those of other widely used antihypertensive drug classes, including Angiotensin II Receptor Blockers (ARBs), other ACE inhibitors, calcium channel blockers, and diuretics.

Comparative Analysis of Biomarker Modulation

The following tables summarize the quantitative effects of this compound and its alternatives on key biomarkers of the Renin-Angiotensin-Aldosterone System (RAAS), cardiac function, and inflammation.

Renin-Angiotensin-Aldosterone System (RAAS) Biomarkers
BiomarkerThis compoundLosartan (ARB)Valsartan (ARB)Lisinopril (ACE Inhibitor)
Angiotensin II ▼ 38% (at 0.5 mg/kg)[3]▼ (Mechanism of action)▼ (Mechanism of action)▼ (Similar to this compound)
Aldosterone ▼ 15.8%[4]▼ (Mechanism of action)▼ (Mechanism of action)▼ (Similar to this compound)
Plasma Renin Activity (PRA) ▲ 58% (surrogate, at 0.5 mg/kg)[3]▲[5]▲ (Similar to this compound)
ACE Activity ▼ 67.8%[4]No direct effectNo direct effect▼ (Similar to this compound)
Cardiac and Inflammatory Biomarkers
BiomarkerThis compoundSacubitril/Valsartan (ARNI)Amlodipine (Calcium Channel Blocker)Hydrochlorothiazide (Diuretic)Losartan (ARB)
NT-proBNP ▼ (Compared to baseline)▼ (Significantly greater reduction than this compound)[6]No significant change reported in direct comparisonNo significant change reported in direct comparisonNo significant change reported in direct comparison
hs-CRP ▼ (Compared to baseline)▼ (Significantly greater reduction than this compound)[6]No significant change reported in direct comparisonNo significant change reported in direct comparison▼ (Less reduction than this compound)
IL-6 ▼ (Compared to baseline)▼ (Significantly greater reduction than this compound)[6]No significant change reported in direct comparisonNo significant change reported in direct comparisonNo significant change reported in direct comparison
hs-cTnT No direct comparative data foundNo direct comparative data foundNo direct comparative data foundNo direct comparative data foundNo direct comparative data found

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

This compound's Mechanism of Action in the RAAS Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction Increased Blood Pressure AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone This compound This compound (Benazeprilat) ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits Renin Renin

Caption: this compound's inhibition of ACE in the RAAS pathway.

Experimental Workflow for Biomarker Analysis

Biomarker_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Biomarker Analysis cluster_quantification Quantification Patient Patient Cohort (Hypertensive) BloodSample Blood Sample Collection Patient->BloodSample Centrifugation Centrifugation BloodSample->Centrifugation SerumPlasma Serum/Plasma Separation Centrifugation->SerumPlasma RAAS RAAS Biomarkers (Ang II, Aldosterone, PRA) SerumPlasma->RAAS Cardiac Cardiac Biomarkers (hs-cTnT, NT-proBNP) SerumPlasma->Cardiac Inflammatory Inflammatory Markers (hs-CRP, IL-6) SerumPlasma->Inflammatory ELISA ELISA RAAS->ELISA Immunoassay Immunoassay Cardiac->Immunoassay Inflammatory->ELISA Data Data Analysis and Comparison ELISA->Data Immunoassay->Data

Caption: General workflow for biomarker analysis from patient samples.

Detailed Experimental Protocols

Measurement of Angiotensin II by ELISA

This protocol is a general guideline for a competitive ELISA for Angiotensin II quantification.

  • Preparation of Reagents: All reagents, including standards, samples, and buffers, should be brought to room temperature before use. Reconstitute the lyophilized Angiotensin II standard to create a stock solution, from which a dilution series is prepared to generate a standard curve.

  • Sample Preparation: Collect blood samples in tubes containing aprotinin and EDTA. Centrifuge at 4°C to separate plasma. Samples can be stored at -80°C for long-term use.

  • Assay Procedure:

    • Add standards and samples to the wells of a microtiter plate pre-coated with a capture antibody.

    • Add biotinylated Angiotensin II to each well.

    • Incubate the plate, allowing for competitive binding between the sample/standard Angiotensin II and the biotinylated Angiotensin II for the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add streptavidin-HRP conjugate to each well and incubate.

    • Wash the plate again.

    • Add TMB substrate and incubate in the dark for color development.

    • Stop the reaction with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The concentration of Angiotensin II in the samples is inversely proportional to the absorbance and is determined by comparison to the standard curve.

Measurement of High-Sensitivity Cardiac Troponin T (hs-cTnT)

This protocol outlines a typical sandwich immunoassay for hs-cTnT.

  • Sample Collection and Handling: Collect whole blood in serum separator tubes or plasma tubes (lithium heparin). Centrifuge to separate serum or plasma.

  • Assay Principle: The assay utilizes two monoclonal antibodies specific to different epitopes of the cTnT molecule. One is biotinylated (for binding to a streptavidin-coated solid phase) and the other is labeled with a ruthenium complex (for signal generation).

  • Procedure:

    • Incubate the sample with the biotinylated capture antibody and the ruthenium-labeled detection antibody. A sandwich complex is formed in the presence of cTnT.

    • The reaction mixture is aspirated into a measuring cell where the streptavidin-coated magnetic microparticles capture the sandwich complex.

    • Unbound components are removed by washing.

    • An electrical voltage is applied to the electrodes in the measuring cell, inducing a chemiluminescent emission from the ruthenium complex.

  • Quantification: The light intensity is measured by a photomultiplier tube, and the cTnT concentration is determined from a calibration curve.

Measurement of C-Reactive Protein (CRP) by ELISA

The following is a general protocol for a sandwich ELISA to quantify CRP.

  • Reagent Preparation: Prepare all reagents, standards, and samples as per the kit instructions. Create a standard curve by performing serial dilutions of the CRP standard.

  • Sample Dilution: Serum or plasma samples typically require a significant dilution (e.g., 1:500 or more) with the provided diluent.

  • Assay Procedure:

    • Add diluted standards and samples to the wells of a microplate pre-coated with an anti-CRP antibody.

    • Incubate to allow CRP to bind to the immobilized antibody.

    • Wash the wells to remove unbound substances.

    • Add a second, enzyme-conjugated anti-CRP antibody (e.g., HRP-conjugated) and incubate.

    • Wash the wells again.

    • Add TMB substrate and incubate for color development.

    • Add a stop solution to terminate the reaction.

  • Data Analysis: Measure the absorbance at 450 nm. The CRP concentration is directly proportional to the absorbance and is calculated from the standard curve.

Measurement of Interleukin-6 (IL-6) by ELISA

This is a general protocol for a sandwich ELISA for the quantification of IL-6.

  • Reagent and Sample Preparation: Bring all reagents to room temperature. Reconstitute the IL-6 standard to create a stock solution and then prepare a dilution series for the standard curve. Samples (serum, plasma, or cell culture supernatant) may require dilution.

  • Assay Procedure:

    • Add standards and samples to the wells of a microplate pre-coated with an anti-human IL-6 antibody.

    • Incubate the plate.

    • Wash the wells.

    • Add a biotin-conjugated anti-human IL-6 antibody to each well and incubate.

    • Wash the wells.

    • Add streptavidin-HRP to each well and incubate.

    • Wash the wells.

    • Add TMB substrate and incubate in the dark.

    • Add a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm. The IL-6 concentration is determined from the standard curve.

Conclusion

The validation of biomarkers for this compound's therapeutic effect relies on a thorough understanding of its mechanism of action within the RAAS pathway and its comparative effects on a panel of relevant biomarkers. The data presented in this guide indicates that this compound effectively modulates the RAAS, leading to reductions in Angiotensin II and aldosterone and an increase in plasma renin activity. When compared to alternatives, the nuances of biomarker modulation become apparent. For instance, while both ACE inhibitors and ARBs impact the RAAS, their effects on ACE activity are distinct. Furthermore, in head-to-head comparisons, differences in the magnitude of effect on inflammatory and cardiac biomarkers can be observed, as seen in the superior reduction of hs-CRP, IL-6, and NT-proBNP by sacubitril/valsartan compared to this compound. The provided experimental protocols offer a foundation for the standardized measurement of these key biomarkers, facilitating robust and reproducible research in the field of cardiovascular drug development. Further head-to-head clinical trials with consistent biomarker panels will be invaluable in elucidating the precise comparative effectiveness of this compound and its alternatives.

References

Assessing the Synergistic Effects of Benazepril and Hydrochlorothiazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the synergistic effects of benazepril and hydrochlorothiazide in the management of hypertension. It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the combination therapy's performance against its individual components and other alternatives, supported by experimental data.

Introduction

This compound, an angiotensin-converting enzyme (ACE) inhibitor, and hydrochlorothiazide, a thiazide diuretic, are commonly co-administered for the treatment of hypertension.[1] Their combination is designed to achieve greater blood pressure control by targeting two distinct physiological pathways involved in blood pressure regulation.[2] this compound mitigates the effects of the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced aldosterone secretion, while hydrochlorothiazide promotes the excretion of sodium and water, thereby reducing blood volume.[2][3] This guide delves into the experimental evidence supporting the synergistic antihypertensive effects of this combination therapy.

Quantitative Data Presentation

The following tables summarize the quantitative data from clinical trials assessing the efficacy of this compound and hydrochlorothiazide combination therapy in reducing blood pressure and its effect on serum potassium levels.

Table 1: Placebo-Adjusted Mean Decrease in Sitting Blood Pressure (mmHg) with this compound and Hydrochlorothiazide Combination Therapy

Treatment Group (this compound/Hydrochlorothiazide)Mean Decrease in Systolic Blood Pressure (mmHg)Mean Decrease in Diastolic Blood Pressure (mmHg)
5 mg / 6.25 mg106
10 mg / 12.5 mg106
20 mg / 25 mg2010

Data compiled from 15 controlled clinical trials involving 1453 patients.[4]

Table 2: Comparison of Mean Change in Sitting Diastolic Blood Pressure (mmHg) from Baseline

Treatment GroupAdjusted Mean Change in Sitting Diastolic BP (mmHg)P-value vs. This compound/HCTZ (20/25 mg)
This compound 20 mgStatistically significant reduction from baseline< 0.05
Hydrochlorothiazide 25 mgStatistically significant reduction from baseline< 0.001
This compound/HCTZ 20/25 mgStatistically significantly greater reduction than monotherapyN/A

Data from a 6-week, randomized, double-blind, parallel study.[5]

Table 3: Effect of this compound and Hydrochlorothiazide Combination Therapy on Serum Potassium Levels

Treatment Group (this compound/Hydrochlorothiazide)Average Change in Serum Potassium
5 mg / 6.25 mgNear zero
20 mg / 12.5 mgNear zero
10 mg / 12.5 mgMild reduction
20 mg / 25 mgMild reduction

Note: The mild reduction in serum potassium with the 10/12.5 mg and 20/25 mg doses was similar to that observed with hydrochlorothiazide monotherapy. The co-administration of this compound tends to counteract the potassium-lowering effect of hydrochlorothiazide.[4][6]

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the assessment of the synergistic effects of this compound and hydrochlorothiazide.

Clinical Trial for Antihypertensive Efficacy

Objective: To assess the efficacy and safety of this compound and hydrochlorothiazide in combination compared to placebo and monotherapy in patients with essential hypertension.[5]

Study Design: A multicenter, randomized, double-blind, parallel-group study.[5] The study typically includes a placebo run-in period of 1 to 4 weeks, followed by a 6-week double-blind treatment phase.[5]

Participant Eligibility: Male and female outpatients aged 18 years and older with a sitting diastolic blood pressure between 95 and 114 mmHg at two consecutive visits during the placebo phase.[5]

Intervention:

  • Placebo group

  • This compound monotherapy (e.g., 20 mg once daily)

  • Hydrochlorothiazide monotherapy (e.g., 25 mg once daily)

  • Combination therapy with various doses of this compound/hydrochlorothiazide (e.g., 5/6.25 mg, 10/12.5 mg, 20/25 mg) administered once daily.[5]

Blood Pressure Measurement:

  • Sitting systolic and diastolic blood pressure are measured at baseline and at specified intervals throughout the study.

  • Measurements are taken using a calibrated and validated automated oscillometric blood pressure measurement device.

  • To ensure accuracy, multiple readings (typically three) are taken at each visit, with the average of the last two readings being used for analysis. The patient should be resting comfortably in a quiet room for at least 5 minutes before the first reading.

Biochemical Analysis:

  • Serum potassium levels are measured at baseline and at the end of the treatment period.

  • Blood samples are collected via venipuncture.

  • Serum potassium is determined using an ion-selective electrode (ISE) method on a certified clinical chemistry analyzer.

Statistical Analysis:

  • The primary efficacy endpoint is the mean change from baseline in sitting diastolic blood pressure at the end of the double-blind phase.

  • An analysis of covariance (ANCOVA) model is used to compare the treatment groups, with baseline blood pressure as a covariate.

  • The synergistic effect is determined by comparing the blood pressure reduction in the combination therapy groups to the sum of the reductions in the respective monotherapy groups. Statistical significance is typically set at p < 0.05.

Visualizations

Signaling Pathways

The following diagrams illustrate the mechanisms of action of this compound and hydrochlorothiazide and their synergistic interaction.

cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_this compound This compound Action cluster_HCTZ Hydrochlorothiazide Action cluster_Synergy Synergistic Effect Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BP_Reduction Blood Pressure Reduction This compound This compound ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition ACE_Inhibition->AngiotensinII Inhibits ACE_Inhibition->BP_Reduction Decreased Vasoconstriction & Aldosterone HCTZ Hydrochlorothiazide Na_Cl_Reabsorption Inhibition of Na+/Cl- Co-transporter in Distal Convoluted Tubule HCTZ->Na_Cl_Reabsorption Na_H2O_Excretion Increased Sodium & Water Excretion Na_Cl_Reabsorption->Na_H2O_Excretion Blood_Volume Decreased Blood Volume Na_H2O_Excretion->Blood_Volume Blood_Volume->BP_Reduction Reduced Plasma Volume

Caption: Mechanism of action of this compound and hydrochlorothiazide.

Experimental Workflow

The diagram below outlines the typical workflow of a clinical trial assessing the synergistic effects of this compound and hydrochlorothiazide.

cluster_groups Treatment Arms Start Patient Screening & Informed Consent PlaceboRunIn Placebo Run-in (1-4 Weeks) Start->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization Placebo Placebo Randomization->Placebo This compound This compound Randomization->this compound HCTZ Hydrochlorothiazide Randomization->HCTZ Combination This compound + HCTZ Randomization->Combination Treatment Double-Blind Treatment (6 Weeks) Endpoint Endpoint Assessment (Blood Pressure, Serum K+) Treatment->Endpoint Analysis Statistical Analysis (ANCOVA, Synergy Assessment) Endpoint->Analysis Results Results Interpretation Analysis->Results Placebo->Treatment This compound->Treatment HCTZ->Treatment Combination->Treatment

Caption: Clinical trial workflow for assessing synergy.

Conclusion

The combination of this compound and hydrochlorothiazide demonstrates a clear synergistic effect in lowering blood pressure. Clinical data consistently show that the combination therapy achieves greater reductions in both systolic and diastolic blood pressure compared to monotherapy with either agent alone.[5] This enhanced efficacy is attributed to the complementary mechanisms of action of the two drugs, which target different pathways in blood pressure regulation.[3]

Furthermore, the combination offers a favorable safety profile, particularly concerning electrolyte balance. This compound's potassium-sparing effect, a consequence of RAAS inhibition, effectively counteracts the potential for hypokalemia induced by hydrochlorothiazide.[4] This synergistic interaction not only enhances the therapeutic benefit but also improves the overall tolerability of the treatment. For researchers and drug development professionals, the case of this compound and hydrochlorothiazide serves as a successful example of rational combination therapy design, where a deep understanding of the underlying pharmacology leads to improved clinical outcomes.

References

Pharmacokinetic Interactions of Benazepril with Other Cardiovascular Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone in the management of hypertension and heart failure. Concomitant administration with other cardiovascular agents is common, necessitating a thorough understanding of potential pharmacokinetic interactions. This guide provides a comparative analysis of key studies investigating the pharmacokinetic interactions of this compound with other cardiovascular drugs, supported by experimental data and detailed methodologies.

Summary of Pharmacokinetic Interactions

The co-administration of this compound with several cardiovascular drugs has been studied to determine the potential for pharmacokinetic interactions. Generally, this compound exhibits a low potential for clinically significant pharmacokinetic interactions.

Table 1: Pharmacokinetic Interaction of this compound with Amlodipine

Pharmacokinetic ParameterAmlodipine Alone (5mg)Amlodipine (5mg) + this compound (10mg)Statistical Significance (p-value)
Cmax (μg/L) 2.8 ± 0.72.6 ± 0.6> 0.05[1]
AUC0-144 (μg·h/L) 109 ± 2699 ± 39> 0.05[1]
tmax (h) 5.3 ± 1.05.8 ± 1.3> 0.05[1]
t1/2 (h) 44 ± 1237 ± 6> 0.05[1]

Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve, tmax: Time to reach maximum plasma concentration, t1/2: Elimination half-life.

Table 2: Pharmacokinetic Interaction of this compound with Hydrochlorothiazide (HCTZ)

Pharmacokinetic ParameterHCTZ Alone (25mg)HCTZ (25mg) + this compound (20mg)Statistical Significance
Cmax (ng/mL) 168121Significant Decrease (90% CI: 64.4 - 78.0%)[2]
AUC0-48h (ng·h/mL) 1160955Significant Decrease (90% CI: 75.9 - 89.5%)[2]

Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve.

Table 3: Summary of Other Cardiovascular Drug Interactions with this compound

Co-administered DrugEffect on this compound PharmacokineticsEffect of this compound on Co-administered Drug's Pharmacokinetics
Aspirin No significant change.[3]No significant change.[3]
Digoxin Not significantly affected.[4][5]Not substantially affected.[4] The risk of hyperkalemia may be increased.[6][7]
Propranolol Not altered.[5]Not substantially affected.[4]
Atenolol Not altered.[5]Not substantially affected.[4]
Nifedipine Not altered.[5]Not substantially affected.[4]
Furosemide Not affected.[4]Not specified.
Chlorthalidone Not affected.[4]Not specified.
Naproxen Not altered.[5]Not substantially affected.[4]
Cimetidine Not altered.[5]Not studied.[4]

Experimental Protocols

This compound and Amlodipine Interaction Study

Objective: To evaluate the effect of co-administration of this compound on the pharmacokinetics of amlodipine in healthy volunteers.[1]

Methodology:

  • Study Design: A randomized, two-way crossover study was conducted.[1]

  • Participants: Twelve healthy male volunteers were enrolled.[1]

  • Treatment Arms:

    • A single oral dose of amlodipine 5 mg.

    • A single oral dose of this compound 10 mg plus amlodipine 5 mg.[1]

  • Washout Period: A sufficient washout period was maintained between the two treatment phases.

  • Sample Collection: Blood samples were collected at predetermined time points up to 144 hours post-dose.

  • Analytical Method: Plasma concentrations of amlodipine were determined using a validated LC-MS/MS method.[1]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, AUC, tmax, and t1/2 were calculated using WinNonLin software.[1]

This compound and Hydrochlorothiazide Interaction Study

Objective: To compare the pharmacokinetic profiles of hydrochlorothiazide (HCTZ) administered alone and in combination with this compound in healthy Chinese volunteers.[2]

Methodology:

  • Study Design: An open, randomized, three-period crossover study.[2]

  • Participants: Healthy male Chinese volunteers.[2]

  • Treatment Arms:

    • A single oral dose of HCTZ 25 mg.

    • A single oral dose of this compound 20 mg.

    • A single oral dose of a fixed-dose combination of HCTZ 25 mg and this compound 20 mg.[2]

  • Washout Period: A 7-day washout period was implemented between each treatment period.[2]

  • Sample Collection: Multiple blood samples were collected up to 48 hours post-dose.[2]

  • Analytical Method: Plasma concentrations of HCTZ were analyzed using a high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) system.[2]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax and AUC, were determined.

Visualizing Pharmacokinetic Interaction Workflows

The following diagrams illustrate the typical workflow for a pharmacokinetic interaction study and the metabolic pathway of this compound.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Study Design cluster_dosing Dosing Periods cluster_sampling Data Collection cluster_analysis Analysis cluster_results Outcome s1 Healthy Volunteers s2 Inclusion/Exclusion Criteria s1->s2 r1 Randomization s2->r1 r2 Crossover Design r1->r2 d1 Drug A Alone r2->d1 d2 Drug B Alone r2->d2 d3 Drug A + Drug B r2->d3 p1 Blood Sample Collection d1->p1 d2->p1 d3->p1 p2 Plasma Separation p1->p2 a1 LC-MS/MS Analysis p2->a1 a2 Pharmacokinetic Modeling a1->a2 res1 Statistical Comparison a2->res1 res2 Interaction Assessment res1->res2 benazepril_metabolism This compound This compound (Prodrug) Liver Liver (Esterase) This compound->Liver Oral Administration Benazeprilat Benazeprilat (Active Metabolite) Excretion Renal Excretion Benazeprilat->Excretion Liver->Benazeprilat Metabolism

References

Safety Operating Guide

Proper Disposal of Benazepril in a Laboratory Setting: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of benazepril, an angiotensin-converting enzyme (ACE) inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with regulatory standards. This guide provides essential safety information, logistical planning for disposal, and step-by-step procedures for the proper management of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound hydrochloride.[1][2][3][4] Personnel handling this compound waste should be equipped with appropriate Personal Protective Equipment (PPE) to avoid exposure.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye Protection Safety glasses or gogglesChemical splash goggles
Hand Protection GlovesNitrile or other chemically resistant gloves
Body Protection Lab coatStandard laboratory coat
Respiratory Protection RespiratorRecommended if generating dust or aerosols[1]

In the event of accidental exposure, refer to the SDS for first-aid measures. For spills, it is recommended to avoid generating dust and to collect the material in a suitable container for disposal.[1]

Disposal Plan and Regulatory Compliance

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] While this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), state regulations may be more stringent.[5][6] For instance, states like California and Washington mandate the incineration of non-hazardous pharmaceutical waste.[5] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a crucial first step to ensure compliance.[7]

Key Logistical Steps:

  • Waste Identification: Characterize the this compound waste. Is it pure active pharmaceutical ingredient (API), contaminated labware, or aqueous solutions?

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.

  • Containerization: Use clearly labeled, sealed containers for waste accumulation. For non-hazardous pharmaceuticals destined for incineration, white containers with blue lids are often used.[8]

  • Engage a Licensed Waste Contractor: Partner with a certified hazardous waste disposal company that can provide guidance and ensure proper final disposal, typically through incineration.[7]

Step-by-Step Disposal Procedures

The following is a general procedural guide for the disposal of this compound in a laboratory setting. This should be adapted to your specific institutional policies and local regulations.

1. Solid this compound Waste (API, contaminated materials):

  • Step 1: Collection: Place all solid this compound waste, including expired or unused API, contaminated gloves, weigh boats, and other disposable labware, into a designated, clearly labeled waste container.

  • Step 2: Storage: Store the sealed container in a designated waste accumulation area, away from incompatible materials.

  • Step 3: Disposal: Arrange for pickup by a licensed waste disposal contractor for incineration.

2. Aqueous Solutions Containing this compound:

  • Step 1: Prohibition of Drain Disposal: Do not dispose of aqueous solutions containing this compound down the drain.[9] This practice is illegal in many jurisdictions and can harm the environment.[9]

  • Step 2: Collection: Collect all aqueous waste containing this compound in a clearly labeled, sealed container.

  • Step 3: Consultation: Consult with your EHS department and waste disposal contractor for the appropriate disposal method. Incineration is the preferred method.

Quantitative Data on Disposal Methods

Specific quantitative parameters for the disposal of this compound, such as optimal incineration temperatures or concentrations for chemical neutralization, are not widely available in public scientific literature or regulatory guidelines. However, general operational parameters for pharmaceutical waste incineration can be referenced.

Disposal MethodParameterTypical Value/RangeNotes
Incineration Temperature850°C - 1200°CHigh temperatures ensure the complete destruction of the active pharmaceutical ingredient.[10]
Residence Time> 2 secondsEnsures complete combustion.[10]

Note: No specific, validated experimental protocols for the chemical neutralization or degradation of this compound for bulk disposal purposes were identified in the reviewed literature. The primary and recommended method of disposal is incineration through a licensed waste management facility.

Visualizing the Disposal Workflow

To aid in understanding the proper disposal pathway for this compound waste, the following diagrams illustrate the decision-making process and the overall workflow.

Benazepril_Disposal_Decision_Tree This compound Waste Disposal Decision Tree start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Contaminated Material) start->identify_waste consult_ehs Consult Institutional EHS Department and Local Regulations identify_waste->consult_ehs is_hazardous Is it classified as hazardous waste by local regulations? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Pharmaceutical Waste Protocol is_hazardous->non_hazardous_disposal No segregate Segregate Waste hazardous_disposal->segregate non_hazardous_disposal->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Designated Accumulation Area containerize->store incineration Arrange for Incineration by Licensed Contractor store->incineration

Caption: Decision tree for this compound waste disposal.

Benazepril_Disposal_Workflow This compound Disposal Workflow cluster_lab Laboratory Procedures cluster_disposal Waste Management Facility generation Waste Generation segregation Segregation generation->segregation containerization Containerization & Labeling segregation->containerization storage Temporary Storage containerization->storage pickup Contractor Pickup storage->pickup transport Transportation pickup->transport incineration Incineration transport->incineration final_disposal Final Ash Disposal incineration->final_disposal

Caption: General workflow for this compound disposal.

By implementing these procedures and maintaining a strong commitment to safety and regulatory compliance, research institutions can effectively manage this compound waste, thereby protecting their personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Benazepril

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, the safe handling of active pharmaceutical ingredients (APIs) like Benazepril is paramount. Adherence to proper personal protective equipment (PPE) protocols is not just a matter of compliance, but a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of personnel handling this substance.

Engineering Controls: The First Line of Defense

Before detailing personal protective equipment, it is crucial to emphasize the role of engineering controls in minimizing exposure. Whenever possible, this compound should be handled in a well-ventilated area.[1][2] For procedures that may generate dust or aerosols, a laboratory fume hood or other appropriate local exhaust ventilation should be utilized.[3] An accessible safety shower and eye wash station are also essential components of a safe laboratory environment when handling this and other chemical substances.[1][2]

Personal Protective Equipment (PPE) Recommendations

While several sources indicate that no official Occupational Exposure Limit (OEL) has been established for this compound, the standard procedures for handling potent pharmaceutical compounds should be strictly followed.[1][2] The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety goggles with side-shieldsShould conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be required for splash hazards.
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Double gloving may be appropriate for certain procedures. Gloves should be inspected before use and changed immediately if contaminated.
Skin and Body Protection Laboratory coat or impervious clothingA standard lab coat is suitable for small quantities. For larger amounts or when there is a risk of significant exposure, a disposable coverall of low permeability is recommended.[4]
Respiratory Protection Respirator (as needed)In the absence of a specific OEL and for tasks with a high potential for dust or aerosol generation (e.g., weighing, mixing), a NIOSH-approved respirator is recommended. For unknown concentrations or in emergencies, a self-contained breathing apparatus (SCBA) should be used.

Glove Selection and Chemical Resistance:

Glove MaterialGeneral Chemical Resistance
Nitrile Good resistance to a wide range of chemicals, including many acids, bases, and organic solvents.
Neoprene Excellent resistance to a broad range of chemicals, including acids, bases, oils, and some solvents.
Butyl Rubber High permeation resistance to gases and vapors, as well as to a wide range of toxic chemicals.

It is imperative to consult the glove manufacturer's specific chemical resistance data for the tasks being performed.

Procedural Guidance for Handling this compound

The following workflow outlines the key steps and decision points for safely handling this compound in a laboratory setting.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Task Assess Task-Specific Hazards (e.g., weighing, dissolution) Review SDS Review Safety Data Sheet (SDS) Assess Task->Review SDS Select PPE Select Appropriate PPE (Refer to Table 1) Review SDS->Select PPE Prepare Workspace Prepare Workspace (e.g., fume hood, clean surfaces) Select PPE->Prepare Workspace Don PPE Don PPE Correctly Prepare Workspace->Don PPE Handle this compound Perform Experimental Procedure Don PPE->Handle this compound Monitor for Spills Continuously Monitor for Spills or Contamination Handle this compound->Monitor for Spills Decontaminate Decontaminate Work Surfaces Monitor for Spills->Decontaminate No Spill Spill Cleanup Follow Spill Cleanup Protocol Monitor for Spills->Spill Cleanup Spill Occurs Doff PPE Doff PPE Correctly Decontaminate->Doff PPE Dispose Waste Dispose of Contaminated Waste (Refer to Disposal Plan) Doff PPE->Dispose Waste Wash Hands Wash Hands Thoroughly Dispose Waste->Wash Hands Spill Cleanup->Decontaminate

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.